molecular formula C15H12N2O2 B1385743 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid CAS No. 1021144-32-0

4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Cat. No.: B1385743
CAS No.: 1021144-32-0
M. Wt: 252.27 g/mol
InChI Key: WJBFLMFRFMTUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid ( 1021144-32-0) is a benzoic acid derivative incorporating a 2-methylbenzimidazole moiety. This specific molecular architecture, featuring the benzimidazole pharmacophore, makes it a compound of significant interest in medicinal chemistry and drug discovery research . Benzimidazole derivatives are extensively investigated in scientific literature for their diverse biological activities. They are recognized as key structural components in various therapeutic areas, serving as scaffolds for the development of antimicrobial, anticancer, and antihypertensive agents, among others . For instance, research on related 2-mercaptobenzimidazole (2MBI) derivatives has demonstrated potent antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, certain benzimidazole-based compounds have shown promising anticancer activity in cell-based assays, such as against human colorectal carcinoma cells (HCT116) . The structural features of this compound suggest potential value as a building block or intermediate in the synthesis of more complex molecules for biochemical screening and pharmaceutical development. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(2-methylbenzimidazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-16-13-4-2-3-5-14(13)17(10)12-8-6-11(7-9-12)15(18)19/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBFLMFRFMTUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651531
Record name 4-(2-Methyl-1H-benzimidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021144-32-0
Record name 4-(2-Methyl-1H-benzimidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. The benzimidazole core is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into a plausible synthetic route, detailed characterization methodologies, and the scientific rationale behind the experimental choices.

Introduction: The Significance of N-Aryl Benzimidazoles

Benzimidazole derivatives are a class of heterocyclic compounds that feature prominently in a vast array of pharmaceuticals and biologically active molecules.[2] Their structural resemblance to purine nucleobases allows them to interact with various biopolymers, leading to a broad spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. The N-arylation of the benzimidazole core, in particular, offers a powerful strategy to modulate the molecule's steric and electronic properties, thereby fine-tuning its biological activity and pharmacokinetic profile. The target molecule, this compound, incorporates a benzoic acid moiety, which can serve as a handle for further chemical modifications or as a key interacting group with biological targets.

Proposed Synthesis of this compound

Step 1: Synthesis of 2-Methyl-1H-benzo[d]imidazole

The initial step involves the synthesis of 2-methyl-1H-benzo[d]imidazole via the Phillips condensation, a classic and efficient method for constructing the benzimidazole ring system. This reaction entails the condensation of an o-phenylenediamine with a carboxylic acid, in this case, acetic acid.

Reaction Scheme:

Synthesis of 2-Methyl-1H-benzo[d]imidazole OPD o-Phenylenediamine Reaction OPD->Reaction + AceticAcid Acetic Acid AceticAcid->Reaction Product 2-Methyl-1H-benzo[d]imidazole Reaction->Product Heat, Acid Catalyst

Figure 1: Synthesis of 2-Methyl-1H-benzo[d]imidazole.

Experimental Protocol:

  • To a round-bottom flask, add o-phenylenediamine (1 equivalent) and glacial acetic acid (1.2 equivalents).

  • Heat the reaction mixture at 100-110 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-methyl-1H-benzo[d]imidazole.

Causality of Experimental Choices:

  • Acetic Acid: Serves as both a reactant and a solvent in this reaction. The slight excess ensures the complete conversion of the o-phenylenediamine.

  • Heating: Provides the necessary activation energy for the condensation and subsequent cyclization to form the imidazole ring.

  • Neutralization: The addition of sodium hydroxide deprotonates the benzimidazolium salt formed in the acidic medium, leading to the precipitation of the free base product.

Step 2: N-Arylation via Ullmann Condensation

The second and final step is the N-arylation of the synthesized 2-methyl-1H-benzo[d]imidazole with 4-fluorobenzoic acid. The Ullmann condensation is a well-established copper-catalyzed cross-coupling reaction for the formation of C-N bonds.[3]

Reaction Scheme:

Figure 2: N-Arylation via Ullmann Condensation.

Experimental Protocol:

  • In a dry Schlenk tube, combine 2-methyl-1H-benzo[d]imidazole (1 equivalent), 4-fluorobenzoic acid (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture at 120-140 °C for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with 1M HCl to a pH of 3-4 to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Causality of Experimental Choices:

  • 4-Fluorobenzoic Acid: The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, making it a suitable substrate for the Ullmann condensation. An excess is used to drive the reaction to completion.

  • Copper(I) Iodide: Acts as the catalyst for the C-N bond formation.

  • Potassium Carbonate: Serves as a base to deprotonate the N-H of the benzimidazole, making it a more potent nucleophile.

  • DMF: A high-boiling polar aprotic solvent that is ideal for this type of reaction as it can dissolve the reactants and withstand the high temperatures required.

  • Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst, which would render it inactive.

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data based on the structure of the target molecule and data from similar compounds found in the literature.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons of the benzimidazole and benzoic acid rings are expected in the range of δ 7.0-8.5 ppm. A singlet for the methyl group protons should appear around δ 2.5 ppm. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (> δ 10 ppm).
¹³C NMR Aromatic carbons are expected in the range of δ 110-150 ppm. The methyl carbon should appear around δ 15-20 ppm. The imine carbon of the imidazole ring is expected around δ 150-155 ppm. The carboxylic acid carbonyl carbon should be observed at δ > 165 ppm.
FT-IR (cm⁻¹) A broad O-H stretch from the carboxylic acid is expected around 3000 cm⁻¹. C=O stretch of the carboxylic acid around 1700 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. C=N and C=C stretches in the 1600-1450 cm⁻¹ region.
Mass Spec (EI) The molecular ion peak (M⁺) is expected at m/z = 252.27. Fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the bond between the two aromatic rings.

Note: The exact chemical shifts and peak intensities in the NMR and IR spectra can be influenced by the solvent used and the concentration of the sample.

Experimental Workflow Overview

The overall experimental process from starting materials to the purified final product can be visualized as follows:

Experimental Workflow Start Starting Materials: o-Phenylenediamine & Acetic Acid Step1 Step 1: Phillips Condensation (Synthesis of 2-Methyl-1H-benzo[d]imidazole) Start->Step1 Purification1 Purification 1: Recrystallization Step1->Purification1 Intermediate Intermediate: 2-Methyl-1H-benzo[d]imidazole Purification1->Intermediate Step2 Step 2: Ullmann Condensation (N-Arylation with 4-Fluorobenzoic Acid) Intermediate->Step2 Purification2 Purification 2: Recrystallization / Column Chromatography Step2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct Characterization Characterization: NMR, FT-IR, Mass Spec FinalProduct->Characterization

Figure 3: Overall Experimental Workflow.

Potential Applications in Drug Discovery and Materials Science

Derivatives of this compound hold significant potential in various scientific fields. In drug discovery, this molecule can serve as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases. The carboxylic acid group provides a convenient point for the synthesis of amide or ester libraries, allowing for the exploration of structure-activity relationships.

In the realm of materials science, the rigid, aromatic structure of this compound, coupled with its ability to participate in hydrogen bonding and coordinate with metal ions, makes it an attractive building block for the design of metal-organic frameworks (MOFs), polymers, and other functional materials with potential applications in catalysis, gas storage, and electronics.

Conclusion

This technical guide has outlined a plausible and scientifically sound approach for the synthesis and characterization of this compound. By leveraging established synthetic methodologies such as the Phillips condensation and the Ullmann reaction, researchers can reliably access this valuable compound. The detailed characterization plan provides a roadmap for confirming the identity and purity of the final product. The insights into the causality behind the experimental choices are intended to empower researchers to adapt and optimize these protocols for their specific needs, thereby accelerating the discovery and development of novel molecules with significant scientific and therapeutic potential.

References

  • PrepChem. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. 1 H-13 C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

  • PrepChem. Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. [Link]

  • Rasayan Journal of Chemistry. Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). [Link]

  • PubChem. 4-(1h-Benzimidazol-2-yl)benzoic acid. [Link]

  • MDPI. 4-(Aryl)-Benzo[4][5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

  • Semantic Scholar. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

  • Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

  • ResearchGate. (PDF) 4-(Imidazol-1-yl)benzoic acid. [Link]

  • Chegg.com. Solved Proton and carbon-13 NMR spectra of benzoic acid are. [Link]

  • ResearchGate. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N -arylation. [Link]

  • ResearchGate. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | Request PDF. [Link]

  • ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). [Link]

  • National Center for Biotechnology Information. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. [Link]

  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

  • Semantic Scholar. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. [Link]

  • RSC Publishing. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. [Link]

  • National Center for Biotechnology Information. Copper-catalyzed N-arylation of imidazoles and benzimidazoles. [Link]

  • NIST WebBook. Benzoic acid, 4-methyl-, methyl ester. [Link]

  • Spectrabase. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum. [Link]

  • National Center for Biotechnology Information. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. [Link]

  • PubChem. Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate. [Link]

  • MDPI. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. [Link]

  • European Open Science. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. [Link]

  • NIST WebBook. Benzoic acid, 4-methyl-. [Link]

  • National Center for Biotechnology Information. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. [Link]

  • ResearchGate. Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. [Link]

  • ResearchGate. (PDF) Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

  • NIST WebBook. Benzoic acid, 4-methyl-, 2-methylpropyl ester. [Link]

Sources

Spectroscopic Blueprint of a Novel Benzimidazole: A Technical Guide to 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Characterization

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds such as 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid, a molecule of interest due to the prevalence of the benzimidazole scaffold in medicinal chemistry, a multi-pronged spectroscopic approach is not merely procedural—it is essential. This guide provides an in-depth analysis of the expected spectroscopic data for this compound.

Molecular Structure and Analytical Strategy

The target molecule, this compound (Molecular Formula: C₁₅H₁₂N₂O₂, Molecular Weight: 252.27 g/mol ), comprises three key structural units: a 1,4-disubstituted benzoic acid ring, a 2-methyl-substituted imidazole ring, and a fused benzene ring, forming the benzimidazole core.[1]

Our analytical strategy is to dissect the molecule into these components and predict the spectroscopic signature of each, culminating in an integrated spectral profile for the entire structure. This approach allows for a logical and verifiable assignment of every anticipated signal.

Caption: Molecular structure with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. For this molecule, we anticipate a rich spectrum with distinct signals for each of the aromatic and methyl protons, as well as the carboxylic acid proton.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical; its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds allows for the observation of the exchangeable carboxylic acid proton, which might be broadened or absent in other solvents like chloroform-d.[2]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

  • Data Processing: Process the raw data (Free Induction Decay) with Fourier transformation, followed by phase and baseline correction.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is predicted to show signals across three main regions: the downfield acidic proton, the aromatic region, and the upfield methyl region.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale & Comparative Insights
~13.0broad singlet1HCOOHThe acidic proton of a carboxylic acid typically appears far downfield (>12 ppm) in DMSO-d₆ due to strong hydrogen bonding with the solvent.[3]
~8.20doublet (d)2HH-2', H-6'These protons are ortho to the electron-withdrawing carboxyl group, leading to a significant downfield shift. They will appear as a doublet due to coupling with H-3' and H-5'.
~7.80 - 7.70multiplet2HH-4, H-7The protons on the benzimidazole ring are influenced by the fused ring system and nitrogen atoms. These two protons are often the most downfield of the benzimidazole group.[4]
~7.65doublet (d)2HH-3', H-5'These protons are ortho to the benzimidazole substituent and will be coupled to H-2' and H-6', appearing as a doublet.
~7.40 - 7.30multiplet2HH-5, H-6These protons are in the central part of the benzimidazole ring system and are expected to have overlapping signals, resulting in a complex multiplet.[4]
~2.60singlet (s)3HCH₃The methyl group at the C2 position of the benzimidazole ring is a singlet as there are no adjacent protons for coupling. Its chemical shift is characteristic of a methyl group attached to an sp² carbon within a heterocyclic system.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will complement the proton data, confirming the carbon backbone of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~167.0C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[3]
~154.0C-2The C2 carbon of the benzimidazole ring, bonded to two nitrogen atoms, is characteristically found in this region.
~143.0, ~136.0C-7a, C-3aThese are the quaternary carbons at the fusion points of the benzimidazole ring. Their exact assignment would require advanced 2D NMR experiments.
~141.0C-4'The quaternary carbon bearing the carboxylic acid group.
~131.0C-2', C-6'Aromatic carbons ortho to the carboxylic acid group.
~129.5C-1'The quaternary carbon of the benzoic acid ring attached to the benzimidazole nitrogen.
~127.0C-3', C-5'Aromatic carbons meta to the carboxylic acid group.
~123.0 - 122.0C-5, C-6Aromatic carbons in the benzimidazole ring.
~120.0, ~112.0C-4, C-7Aromatic carbons in the benzimidazole ring, shifted by the influence of the fused ring and nitrogen atoms.
~14.0CH₃The methyl carbon signal appears in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Experimental Protocol: Solid-State Analysis
  • Method: Attenuated Total Reflectance (ATR) is the preferred modern method due to its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Predicted Key IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comparative Insights
3100 - 2500 (very broad)O-H stretchCarboxylic AcidThis extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretching frequencies.[5]
~3050C-H stretchAromaticCharacteristic stretching vibrations for C-H bonds on the benzene and benzimidazole rings.
~1700C=O stretchCarboxylic AcidA strong, sharp absorption band indicative of the carbonyl group in the carboxylic acid. Its position confirms the presence of the acid functionality.[3][5]
~1610, ~1580, ~1450C=C stretchAromatic RingsMultiple sharp bands of medium intensity corresponding to the stretching vibrations within the aromatic rings.
~1300C-N stretchBenzimidazoleStretching vibrations for the carbon-nitrogen bonds within the heterocyclic ring system.
~1250C-O stretchCarboxylic AcidThe stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.
~920 (broad)O-H bendCarboxylic AcidA broad band characteristic of the out-of-plane bending of the hydroxyl group in a carboxylic acid dimer.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers valuable clues about its structure through the analysis of fragmentation patterns.

Experimental Protocol: Soft Ionization for Molecular Integrity
  • Ionization Method: Electrospray Ionization (ESI) is the ideal choice. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear determination of the molecular ion.

  • Analysis Mode: The analysis can be run in either positive ([M+H]⁺) or negative ([M-H]⁻) ion mode. For this molecule, both modes should be effective. The benzimidazole nitrogens are basic and readily protonated (positive mode), while the carboxylic acid is acidic and easily deprotonated (negative mode).

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₅H₁₂N₂O₂).

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₅H₁₂N₂O₂

  • Monoisotopic Mass: 252.0899 g/mol

  • Predicted Molecular Ion Peaks:

    • ESI Positive Mode ([M+H]⁺): m/z = 253.0972

    • ESI Negative Mode ([M-H]⁻): m/z = 251.0828

Fragmentation_Pathway parent Molecular Ion [M+H]⁺ m/z = 253.0972 frag1 Loss of H₂O (-18) m/z = 235.0866 parent->frag1 - H₂O frag3 Loss of COOH radical (-45) m/z = 208.1022 parent->frag3 - •COOH frag2 Loss of CO (-28) m/z = 207.0920 frag1->frag2 - CO benzimidazole_frag 2-Methylbenzimidazole core m/z = 131.0599 frag3->benzimidazole_frag - C₆H₄

Sources

An In-depth Technical Guide to the Crystal Structure of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid: A Case for Further Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the crystal structure of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid, a molecule of significant interest within the domain of medicinal chemistry and materials science. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The specific arrangement of atoms in the crystalline state, or crystal structure, dictates many of a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. A thorough analysis of the crystal structure of this compound is therefore essential for understanding its behavior and potential applications.

Despite a comprehensive search of scientific databases and literature, the complete, experimentally determined crystal structure of this compound, including its crystallographic data, is not publicly available at the time of this writing. The existence of the compound is confirmed through its commercial availability. However, the absence of its crystal structure in repositories such as the Cambridge Structural Database (CSD) prevents a detailed, in-depth analysis as originally intended for this guide.

This document will, therefore, serve a dual purpose. Firstly, it will transparently report on the current lack of available crystallographic data for the title compound. Secondly, it will provide a comprehensive, expert-led analysis of the crystal structures of closely related benzimidazole and imidazole-containing benzoic acid derivatives. By examining these analogous structures, we can infer and propose the likely structural features, intermolecular interactions, and crystal packing motifs that could be anticipated for this compound. This comparative analysis will offer valuable insights for researchers working with this molecule and highlight the imperative for its experimental crystallographic determination.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole moiety is a bicyclic heterocyclic aromatic organic compound, consisting of the fusion of a benzene ring and an imidazole ring. This structural motif is found in a variety of naturally occurring and synthetic bioactive molecules. Its versatility stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. These interactions are fundamental to the recognition of biological targets and the self-assembly of molecules in the solid state.

The addition of a benzoic acid group to the benzimidazole scaffold, as in the title compound, introduces a carboxylic acid functional group. This group is a strong hydrogen bond donor and acceptor, predisposing the molecule to form robust intermolecular interactions that can significantly influence its crystal packing and, consequently, its material properties.

Synthesis and Crystallization: A Generalized Approach

While a specific synthesis protocol that includes a crystallization method for obtaining single crystals of this compound suitable for X-ray diffraction is not detailed in the available literature, a general synthetic route can be postulated based on established benzimidazole chemistry.

A common method for the synthesis of N-substituted benzimidazoles involves the reaction of a benzimidazole with an appropriate alkylating or arylating agent. For the title compound, a plausible synthetic pathway would involve the N-alkylation of 2-methylbenzimidazole with a 4-halobenzoic acid derivative (e.g., 4-fluorobenzoic acid or methyl 4-bromobenzoate) under basic conditions, followed by hydrolysis of the ester if necessary.

Generalized Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2_methylbenzimidazole 2-Methylbenzimidazole base_solvent Base (e.g., K2CO3) Solvent (e.g., DMF, DMSO) 2_methylbenzimidazole->base_solvent Reacts with 4_halobenzoic_acid_derivative 4-Halobenzoic acid derivative 4_halobenzoic_acid_derivative->base_solvent target_molecule This compound base_solvent->target_molecule Yields

Sources

A Technical Guide to the Thermal Stability of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical predictions with field-proven analytical methodologies. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates its expected thermal behavior based on the well-documented properties of its constituent benzimidazole and benzoic acid moieties. Furthermore, it provides detailed, self-validating experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable robust characterization.

Introduction: The Significance of Thermal Stability

This compound is a molecule of significant interest, integrating the structural features of a benzimidazole ring and a benzoic acid group. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its diverse biological activities. Concurrently, the benzoic acid moiety offers a versatile handle for chemical modification, such as salt formation to modulate solubility and bioavailability.

The thermal stability of this compound is a critical parameter that dictates its viability in various applications. From pharmaceutical formulation and processing to its long-term storage and shelf-life, an understanding of its response to thermal stress is paramount. Thermal decomposition can lead to loss of efficacy, the formation of potentially toxic byproducts, and alterations in physical properties. This guide, therefore, aims to provide a foundational understanding of the expected thermal properties and the experimental means to verify them.

Predicted Thermal Properties

The thermal behavior of this compound is governed by the interplay of its molecular structure and intermolecular forces. Based on the known characteristics of related compounds, we can anticipate the following:

  • Melting Point: Benzoic acid has a melting point of 122 °C.[1] The introduction of the larger, more rigid benzimidazole ring system is expected to significantly increase the melting point. This is due to enhanced intermolecular interactions, including hydrogen bonding (between the carboxylic acid groups) and π-π stacking (between the aromatic rings). The presence of the methyl group may have a minor influence on the crystal packing. It is reasonable to predict a melting point substantially higher than that of benzoic acid alone.

  • Decomposition Temperature: Benzimidazole derivatives are known for their high thermal stability. For instance, some triphenylamine-benzimidazole derivatives exhibit decomposition temperatures in the range of 399–454 °C.[2] Poly(benzimidazole imide) films have been shown to have a 5% weight loss at temperatures exceeding 520°C.[3] A theoretical study also suggests that methyl substituents can increase the thermal stability of the benzimidazole core.[4][5]

The decomposition of this compound is likely a multi-stage process. An initial event could be the decarboxylation of the benzoic acid moiety at elevated temperatures, a known decomposition pathway for benzoic acid.[6] This would be followed by the degradation of the more stable benzimidazole ring at even higher temperatures. The onset of decomposition is plausibly expected to occur in the range of 200-400 °C.

Experimental Characterization: Protocols and Rationale

To empirically determine the thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques. The following protocols are designed to provide accurate and reproducible data.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile of the compound as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum). The use of a small sample size ensures uniform heat distribution.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate of 20-50 mL/min. This is crucial to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation alone.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the analysis begins.

    • Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min. A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Record the sample mass as a function of temperature.

    • Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve).

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the DTG curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load Transfer purge Purge with Nitrogen load->purge heat Ramp Temperature to 600°C at 10°C/min purge->heat record Record Mass vs. Temperature heat->record Generate Data plot Plot TGA/DTG Curves record->plot determine Determine Tonset and Tpeak plot->determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions by measuring the heat flow into or out of the sample relative to a reference.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent any mass loss due to sublimation, which could be misinterpreted as a thermal event.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell. The reference pan allows for the subtraction of the baseline heat flow.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at 25 °C for 2 minutes.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point at a constant heating rate of 10 °C/min.

    • Hold at the final temperature for 2 minutes.

    • Cool the sample back to 25 °C at a rate of 10 °C/min.

    • A second heating scan can be performed to investigate any changes in thermal behavior after the initial melt and recrystallization, which can provide insights into polymorphism or thermal history.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Plot the DSC thermogram (heat flow vs. temperature).

    • Determine the onset temperature of melting and the peak temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Instrument cluster_data_dsc Data Analysis weigh_dsc Weigh 2-5 mg of Sample pan_dsc Seal in DSC Pan weigh_dsc->pan_dsc load_dsc Load Sample & Reference Pans pan_dsc->load_dsc Transfer purge_dsc Purge with Nitrogen load_dsc->purge_dsc heat_dsc Heat-Cool-Heat Cycle purge_dsc->heat_dsc record_dsc Record Heat Flow vs. Temperature heat_dsc->record_dsc Generate Data plot_dsc Plot DSC Thermogram record_dsc->plot_dsc determine_dsc Determine Melting Point & ΔHfus plot_dsc->determine_dsc

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Data Presentation

Quantitative data obtained from TGA and DSC analyses should be summarized in a clear and concise format for easy interpretation and comparison.

Table 1: Summary of Thermal Analysis Data for this compound

AnalysisParameterValue
TGA Onset of Decomposition (Tonset)To be determined
Temperature of Max. Decomposition Rate (Tpeak)To be determined
Residual Mass at 600 °CTo be determined
DSC Melting Point (Tm)To be determined
Enthalpy of Fusion (ΔHfus)To be determined

Visualization of Molecular Structure

Caption: Structure of this compound.

Discussion and Conclusion

The thermal stability of this compound is predicted to be robust, a characteristic feature of benzimidazole-containing compounds. The presence of the benzoic acid moiety introduces a potential, lower-temperature decomposition pathway via decarboxylation. Experimental verification through the detailed TGA and DSC protocols provided in this guide is essential to confirm these predictions and to establish a definitive thermal profile for this compound.

The data generated from these analyses will be critical for guiding formulation strategies, defining appropriate storage conditions, and ensuring the overall quality and safety of products containing this molecule. This technical guide serves as a comprehensive resource for researchers to approach the thermal characterization of this compound in a scientifically rigorous manner.

References

  • Triphenylamine–Benzimidazole Derivatives: Synthesis, Excited-State Characterization, and DFT Studies. The Journal of Organic Chemistry - ACS Publications.

  • TGA curves of the poly(benzimidazole imide) films under a nitrogen atmosphere. ResearchGate.

  • Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com.

  • Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com.

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. PMC - NIH.

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.

  • 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis. ChemicalBook.

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
  • Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. Rasayan Journal of Chemistry.

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Semantic Scholar.

  • On the decomposition mechanisms of new imidazole-based energetic materials. PubMed.

  • Thermogravemetric analysis and DSC graph of benzoic acid,... ResearchGate.

  • Thermal Stability of 3-(1H-imidazol-1-yl)benzoic acid: A Technical Guide. Benchchem.

  • Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate. PubChem.

  • 4-(2-Methyl-Imidazol-1-Ylmethyl)-Benzoic Acid. CD Bioparticles.

  • Temperature-dependent benzoic acid elimination mechanisms in pyrolysis of (-)-cocaine. [URL: Not available]
  • Benzoic acid, 4-(2-Methyl-1H-iMidazol-1-yl)-, ethyl ester. Guidechem.

  • Interactions between Benzoic Acid and Magnesium Oxide. Shimadzu (Europe).

  • 4-(2-methyl-imidazol-1-ylmethyl)-benzoic acid. Echemi.

  • 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride hydrate, 95%, Thermo Scientific 1 g. [URL: Not available]
  • 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride hydrate, 95%, Thermo Scientific. [URL: Not available]
  • Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PMC - NIH.

Sources

An In-depth Technical Guide to the Nomenclature of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the alternative names, systematic identifiers, and database registry numbers for the chemical compound 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document aims to clarify the nomenclature landscape of this important molecule, ensuring accurate identification and retrieval of information across diverse scientific databases and literature.

Introduction to the Core Molecule

The accurate and unambiguous identification of chemical compounds is a cornerstone of scientific research and development. The subject of this guide, this compound, is a molecule of interest due to its structural motifs—a benzoic acid group linked to a methylated benzimidazole ring system. Such structures are prevalent in medicinal chemistry and materials science. A thorough understanding of its various identifiers is crucial for researchers to effectively search for, and build upon, existing knowledge. This guide provides that essential clarity.

Systematic and Trivial Nomenclature

A single chemical entity can be referred to by a multitude of names, ranging from the highly structured systematic IUPAC name to more common or trivial names adopted for convenience. This section delineates these different naming conventions.

  • Preferred IUPAC Name: The most systematic and universally recognized name for this compound, according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

  • Alternative Names: While a single preferred IUPAC name exists, variations in naming conventions and historical naming systems can lead to alternative, yet still systematic, names. It is also common to encounter semi-systematic or trivial names in the literature. For this specific molecule, the primary name appears to be the most consistently used.

Unique Chemical Identifiers

To overcome the ambiguity of chemical names, several systems of unique identifiers have been developed. These alphanumeric codes are assigned to a specific chemical structure, providing a definitive way to reference a compound.

  • CAS Registry Number: The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 1021144-32-0 [1]. This identifier is one of the most reliable ways to search for information about this compound in chemical databases and literature.

Database Identifiers and Cross-references

A multitude of chemical and biological databases exist, each with its own system for cataloging compounds. The table below summarizes the key identifiers for this compound across several major resources. This consolidated view is invaluable for researchers navigating different data repositories.

Identifier TypeIdentifierDatabase/Source
CAS Registry Number 1021144-32-0Chemical Abstracts Service[1]
Product Reference IN-DA0006NJCymitQuimica[1]
Brand IndagooCymitQuimica[1]

It is important to note that while extensive searches were conducted, this specific molecule appears to be less commonly cited in major public databases like PubChem compared to its structural isomers or derivatives. This can sometimes be the case for novel or specialized research compounds.

Differentiating from Structurally Related Compounds

Precision in chemical identification requires distinguishing the target molecule from its close structural relatives. Confusion between isomers or derivatives can lead to significant errors in research. The following compounds are structurally similar to this compound and are often found in related searches.

  • 4-(1H-Benzo[d]imidazol-2-yl)benzoic acid: In this isomer, the benzoic acid group is attached to the 2-position of the benzimidazole ring. Its CAS number is 66631-29-6[2][3].

  • Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate: This is the methyl ester of the previous compound. It has a CAS number of 100880-52-2[4].

  • 4-(1H-benzimidazol-1-ylmethyl)benzoic acid: Here, a methylene group links the benzimidazole and benzoic acid moieties. Its CAS number is 139742-50-0[5].

  • 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid: This is another benzimidazole carboxylic acid derivative with a different substitution pattern. Its CAS number is 152628-03-0[6].

Visualizing Nomenclature Relationships

To clarify the relationships between the primary compound and its various identifiers and related structures, the following diagram is provided. This visual representation serves as a quick reference for understanding the nomenclature landscape.

G cluster_related Structural Analogs This compound This compound CAS: 1021144-32-0 CAS: 1021144-32-0 This compound->CAS: 1021144-32-0 has CAS RN IUPAC Name IUPAC Name This compound->IUPAC Name is the Related Compounds Related Compounds This compound->Related Compounds isomeric to/related to 4-(1H-Benzo[d]imidazol-2-yl)benzoic acid 4-(1H-Benzo[d]imidazol-2-yl)benzoic acid Related Compounds->4-(1H-Benzo[d]imidazol-2-yl)benzoic acid Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate Related Compounds->Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate 4-(1H-benzimidazol-1-ylmethyl)benzoic acid 4-(1H-benzimidazol-1-ylmethyl)benzoic acid Related Compounds->4-(1H-benzimidazol-1-ylmethyl)benzoic acid

Sources

biological activity of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic effects.[4] This guide focuses on a specific, promising subclass: this compound and its derivatives. These compounds have garnered significant attention for their potent and varied biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive overview of their synthesis, mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation, serving as a critical resource for professionals engaged in drug discovery and development.

General Synthesis Pathway

The synthesis of this compound derivatives is typically achieved through a multi-step process that offers flexibility for structural modifications. The core of the synthesis involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

Protocol: General Synthesis of the Core Scaffold
  • Step 1: Synthesis of 2-Substituted Benzimidazoles. The foundational step often involves the reaction of o-phenylenediamines with carbonyl compounds like carboxylic acids or aldehydes.[5] For the specific 2-methyl derivative, acetic acid is a common reagent. This condensation reaction is typically heated to drive the cyclization and formation of the imidazole ring.

  • Step 2: N-Arylation. The nitrogen at position 1 of the newly formed 2-methylbenzimidazole is then coupled with an aryl halide. To synthesize the titular scaffold, methyl 4-fluorobenzoate or a similar 4-halobenzoic acid derivative is used. This reaction is often performed in a polar aprotic solvent such as dimethylsulfoxide (DMSO) in the presence of a base like potassium carbonate, with heating to facilitate the nucleophilic aromatic substitution.[6][7]

  • Step 3: Hydrolysis/Derivatization. If an ester (e.g., methyl 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoate) is formed in Step 2, it can be hydrolyzed to the corresponding carboxylic acid using standard basic or acidic conditions. This carboxylic acid group then serves as a versatile handle for further derivatization, such as the formation of amides or esters, to generate a library of active compounds.

G A o-Phenylenediamine + Acetic Acid B 2-Methyl-1H-benzimidazole A->B Condensation/ Cyclization D Methyl 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoate B->D N-Arylation C Methyl 4-halobenzoate + Base (e.g., K2CO3) C->D F This compound D->F Step 1: Hydrolysis E Hydrolysis (Acid/Base) E->F H Bioactive Derivatives F->H Step 2: Derivatization G Amidation / Esterification G->H G cluster_0 Benzimidazole Derivative cluster_1 Cancer Cell Drug 4-(2-methyl-1H-benzo[d]imidazol-1-yl) benzoic acid derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Activates Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Simplified pathway of apoptosis induction.

Key Anticancer Derivatives and In Vitro Efficacy

The anticancer potential of these compounds has been demonstrated across various cancer cell lines. The substitution pattern on both the benzimidazole and benzoic acid rings plays a critical role in determining potency and selectivity.

Compound ClassTarget Cell LinesIC50 Values (µM)Proposed MechanismReference
Benzimidazole-Triazole HybridsA549, MCF-7, HCT-1160.63 - 8.34Apoptosis induction, ROS generation, EGFR inhibition[8]
Benzimidazole SulfonamidesMGC-803, PC-3, MCF-71.02 - 5.40Apoptosis induction, G2/M cell cycle arrest[8]
1-Benzyl-5-chloro-benzimidazole amidesVariousPotent ActivityNot specified[3]
Benzimidazole-Oxadiazole ConjugatesLeukemia, Melanoma, Ovarian, etc.Potent CytotoxicityNot specified[1]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzimidazole derivatives have emerged as promising anti-inflammatory agents, often acting through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). [9][10][11]

Mechanism of Action: Cytokine and COX Inhibition

The anti-inflammatory effects of these compounds are frequently linked to their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [12]In sepsis models, for example, certain derivatives effectively inhibit the release of these cytokines from lipopolysaccharide (LPS)-stimulated macrophages. [12] While some derivatives show atypical activity, others function through the classical pathway of inhibiting cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins. [9][11]Molecular docking studies have shown that these compounds can bind effectively to the active sites of both COX-1 and COX-2. [11]

Key Anti-inflammatory Derivatives and Bio-assays

The evaluation of anti-inflammatory potential is typically conducted using both in vitro and in vivo models.

Compound SeriesAssayKey FindingsMechanismReference
Imidazopyridine/Benzimidazole HybridsLPS-stimulated macrophagesDose-dependent inhibition of TNF-α and IL-6 releaseCytokine suppression[12]
2-Substituted BenzimidazolesCarrageenan-induced paw edema (in vivo)Anti-inflammatory effect comparable to diclofenac sodiumCOX enzyme inhibition[11]
2-Sulfonyl-1H-benzimidazolesAdjuvant-induced arthritis (in vivo)Inhibition of arthritis at 25 mg/kgInhibition of lysosomal enzyme release from neutrophils[10]

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. [13]Benzimidazole derivatives have demonstrated broad-spectrum activity against a range of bacteria and fungi. [2][14]

Mechanism of Action

The antimicrobial action of benzimidazoles is multifaceted. They can disrupt microbial cell wall synthesis, inhibit nucleic acid synthesis, or interfere with essential metabolic pathways. The specific mechanism is highly dependent on the substitution pattern of the derivative.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies are crucial for optimizing the biological potency of these derivatives. Analysis of various synthesized analogs has revealed several key trends. [9][15][16][17][18]

  • Position 1 (N-1 of Benzimidazole): Substitution at this position with bulky groups, such as a substituted phenyl ring, is often critical for activity. The nature of the substituent on this phenyl ring (e.g., electron-donating or withdrawing) can fine-tune the potency. [9]* Position 2 (C-2 of Benzimidazole): The 2-methyl group is a common feature. However, replacing it with other small alkyl or substituted aryl groups can significantly modulate activity. For instance, linking heterocyclic rings like oxadiazole at this position has been shown to enhance antimicrobial effects. [9]* Benzoic Acid Moiety: Derivatization of the carboxylic acid group into amides or esters is a common strategy to improve cell permeability and biological activity. The substituents on the amide's phenyl ring are particularly important, with halogenated and nitro-substituted compounds often showing enhanced antimicrobial potency. [13]

Caption: Key SAR insights for the benzimidazole scaffold.

Standardized Experimental Protocols

To ensure reproducibility and comparability of data, standardized protocols are essential. The following sections detail common methodologies for evaluating the biological activities discussed.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Activity (MIC Determination)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Perspectives

The this compound framework is a highly versatile and pharmacologically significant scaffold. Derivatives from this class have demonstrated robust anticancer, anti-inflammatory, and antimicrobial activities, validating the benzimidazole core as a privileged structure in drug discovery.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While primary mechanisms have been identified, further studies are needed to elucidate the precise molecular targets and off-target effects.

  • Lead Optimization: Systematic SAR studies, guided by computational modeling and molecular docking, can lead to the design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles (ADME). [14]* Multi-Targeting Agents: Given the broad activity spectrum, there is potential to develop single agents that can address complex diseases involving multiple pathological pathways, such as cancer-related inflammation. [11] The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics to combat some of the most challenging global health issues.

References

Sources

A-Technical-Guide-on-4-2-methyl-1H-benzo-d-imidazol-1-yl-benzoic-acid-as-a-Precursor-for-Drug-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide on 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid as a Precursor for Drug Synthesis

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly versatile precursor: This compound . We will explore its synthesis, physicochemical properties, and its strategic application in the development of novel therapeutic agents. This document serves as a technical resource for researchers and professionals in drug discovery, providing both theoretical grounding and practical, actionable protocols.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole, is structurally analogous to naturally occurring purines.[] This mimicry allows benzimidazole-containing molecules to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[] Derivatives of this scaffold have been successfully developed into drugs for various therapeutic areas, including:

  • Anti-ulcer agents (e.g., Omeprazole)[4]

  • Anthelmintics (e.g., Mebendazole)[4]

  • Antihypertensives

  • Anticancer agents []

  • Antivirals [1]

  • Anti-inflammatory agents [1][4]

The subject of this guide, this compound, is a particularly valuable precursor. Its structure combines the proven benzimidazole core with a strategically placed carboxylic acid group. This functional group serves as a versatile chemical "handle," allowing for a wide range of synthetic modifications to fine-tune the molecule's properties and biological activity.

Physicochemical Properties & Characterization

A thorough understanding of a precursor's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂O₂[5]
Molecular Weight 252.27 g/mol [5]
Appearance Colorless or white crystalline solid[5]
CAS Number 1021144-32-0[6]
Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized precursor is critical. Standard analytical techniques include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals would correspond to the methyl group, the aromatic protons on both the benzene and benzoic acid rings, and the benzimidazole ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the carbon framework of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies key functional groups. Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C=N/C=C stretches from the aromatic rings.

Synthesis of the Precursor

The synthesis of N-aryl benzimidazoles, such as our target precursor, is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation (also known as the Goldberg reaction).[7][8] This method involves the coupling of an aryl halide with an amine-containing compound.[7]

Synthetic Pathway Rationale

The chosen pathway involves the N-arylation of 2-methylbenzimidazole with a 4-halobenzoic acid derivative. This approach is favored for its reliability and adaptability. The use of modern ligand-assisted copper catalyst systems allows the reaction to proceed under milder conditions than traditional Ullmann reactions, which often required very high temperatures.[7][8]

Visualizing the Synthesis Workflow

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_products Products A 2-Methylbenzimidazole Coupling Ullmann Condensation A->Coupling B Methyl 4-bromobenzoate B->Coupling Catalyst Copper(I) Iodide (CuI) Catalyst->Coupling Ligand e.g., 1,10-Phenanthroline Ligand->Coupling Base Potassium Carbonate (K₂CO₃) Base->Coupling Solvent Dimethylformamide (DMF) Solvent->Coupling Intermediate Methyl 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoate Coupling->Intermediate Step 1 Hydrolysis Base Hydrolysis (NaOH) Final_Product This compound Hydrolysis->Final_Product Intermediate->Hydrolysis Step 2

Caption: Synthetic workflow for the precursor.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility.

Step 1: Synthesis of Methyl 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoate (Intermediate)

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylbenzimidazole (1.0 eq), methyl 4-bromobenzoate (1.1 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to 120-130°C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water, leading to the precipitation of the product.

  • Purification: Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl ester intermediate.

Step 2: Hydrolysis to this compound (Final Product)

  • Hydrolysis: Suspend the purified methyl ester intermediate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Acidification: Cool the solution in an ice bath and carefully acidify with dilute hydrochloric acid (e.g., 2M HCl) until the pH is approximately 6-7.

  • Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification & Drying: Wash the solid thoroughly with cold water to remove any inorganic salts and dry under vacuum to yield the final precursor.

Application as a Precursor in Drug Synthesis

The true value of this compound lies in the reactivity of its carboxylic acid moiety. This functional group opens the door to a vast chemical space for creating derivatives with diverse pharmacological profiles.

Key Synthetic Transformations

The carboxylic acid can be readily converted into a variety of other functional groups, most commonly amides and esters. This strategy is central to Structure-Activity Relationship (SAR) studies, where systematic structural modifications are made to optimize a compound's potency and selectivity for a biological target.

Derivatives cluster_derivatives Derivative Classes Precursor This compound Amides Amides Precursor->Amides Amide Coupling (e.g., HATU, EDCI) Esters Esters Precursor->Esters Esterification (e.g., Fischer, Mitsunobu) Other Other Heterocycles Precursor->Other Cyclization Reactions

Caption: Key derivatization pathways from the precursor.

Example Application: Synthesis of Bioactive Amides

Benzimidazole-4-carboxamides have been investigated as potent and selective antagonists for the 5-HT₄ receptor, which is a target for treating gastrointestinal disorders and cognitive impairment.[9] The synthesis of an amide derivative from our precursor is a representative example of its utility.

Protocol: Synthesis of an N-benzyl Amide Derivative

  • Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like DMF or dichloromethane (DCM). Add an amide coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 6-18 hours. Monitor completion by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

This modular approach allows for the rapid synthesis of a library of compounds by simply varying the amine component, enabling efficient exploration of the chemical space for optimal biological activity.

Conclusion and Future Perspectives

This compound is a high-value precursor for drug discovery and development. Its straightforward, scalable synthesis via Ullmann condensation and the versatile reactivity of its carboxylic acid group make it an ideal starting point for generating libraries of novel compounds. The benzimidazole core provides a proven pharmacophore, while the derivatization handle allows for precise tuning of physicochemical and pharmacological properties.[1][4] Future research will undoubtedly continue to leverage this and similar scaffolds to develop next-generation therapeutics targeting a wide range of diseases, from cancer to viral infections and neurological disorders.[][10]

References

  • PharmaTutor. (2013-08-18). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW. [Link]

  • Thakurdesai, P. et al. (2007). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Pharmacologyonline. [Link]

  • López-Rodríguez, M. L. et al. (2000). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Amiery, A. A. et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Firoozpour, L. et al. (2017). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Iranian Journal of Pharmaceutical Research. [Link]

  • Kuai, H. & Cheng, J. (2011). Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Methodological & Application

detailed synthesis protocol for 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. This compound is synthesized via a copper-catalyzed Ullmann condensation, a robust and widely utilized method for the formation of N-aryl bonds. The procedure details the coupling of 2-methyl-1H-benzimidazole with 4-fluorobenzoic acid in the presence of a copper(I) oxide catalyst and a potassium carbonate base in a polar aprotic solvent. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development, offering insights into the reaction mechanism, safety considerations, experimental setup, purification, and characterization of the final product.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. The N-aryl benzimidazole motif, in particular, is a privileged scaffold in drug discovery. The target molecule, this compound (CAS 1021144-32-0), combines the benzimidazole core with a benzoic acid moiety, making it a valuable building block for creating more complex molecules, such as ligands for biological targets or functional materials.

The synthesis of N-aryl benzimidazoles is most effectively achieved through cross-coupling reactions. The Ullmann condensation, a copper-catalyzed N-arylation reaction, is a classic and reliable method for this transformation.[1][2] While early Ullmann reactions required harsh conditions, modern protocols have been developed that proceed under milder conditions with improved yields.[3] This protocol employs a copper(I)-catalyzed system to facilitate the C-N bond formation between the benzimidazole nitrogen and the aryl halide.[4]

Reaction Principle and Mechanism

The synthesis proceeds via an Ullmann-type N-arylation reaction. The generally accepted mechanism involves the following key steps:

  • Deprotonation: The base (K₂CO₃) deprotonates the N-H of 2-methyl-1H-benzimidazole, forming the corresponding benzimidazolide anion.

  • Coordination: The copper(I) catalyst coordinates with the benzimidazolide anion.

  • Oxidative Addition: The aryl halide (4-fluorobenzoic acid) undergoes oxidative addition to the copper(I) complex, forming a transient copper(III) intermediate.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the copper(III) complex, yielding the desired N-arylated product and regenerating the active copper(I) catalyst to continue the cycle.[2]

Reaction Scheme:

(Self-generated image, not from search results)

Figure 1: Synthesis of this compound via Ullmann Condensation.

Materials and Equipment

Table of Reagents
ReagentCAS No.Molecular Weight ( g/mol )Amount (mmol)Mass/VolumeSupplier
2-methyl-1H-benzimidazole615-15-6132.1610.01.32 gSigma-Aldrich
4-Fluorobenzoic acid456-22-4140.1111.01.54 gAcros Organics
Copper(I) Oxide (Cu₂O)1317-39-1143.091.0143 mgFisher Scientific
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.76 gJ.T. Baker
N,N-Dimethylformamide (DMF)68-12-273.09-40 mLMerck
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thermometer or temperature probe

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Safety and Hazard Information

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-methyl-1H-benzimidazole: Causes skin, eye, and respiratory tract irritation.[5][6][7] May be harmful if swallowed.[7][8]

  • 4-Fluorobenzoic acid: Causes serious eye irritation and skin irritation.[9][10][11] Harmful if swallowed.[12]

  • Copper(I) Oxide: Harmful if swallowed or inhaled.[13][14] Causes serious eye damage.[14][15] It is very toxic to aquatic life with long-lasting effects.[14][15]

  • Potassium Carbonate: Causes serious eye irritation. May cause respiratory irritation.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[16][17][18] Harmful in contact with skin and if inhaled.[17][19] Causes serious eye irritation.[16][19] May damage the unborn child.[16][17] Handle with extreme care and use in a chemical fume hood.[19]

Detailed Experimental Protocol

Reaction Setup Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Flask Preparation: Ensure the 100 mL three-neck round-bottom flask and magnetic stir bar are thoroughly dried to prevent moisture from interfering with the reaction. Assemble the flask with a reflux condenser and a gas inlet/outlet.

  • Addition of Solids: To the flask, add 2-methyl-1H-benzimidazole (1.32 g, 10.0 mmol), 4-fluorobenzoic acid (1.54 g, 11.0 mmol, 1.1 equiv), copper(I) oxide (143 mg, 1.0 mmol, 10 mol%), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

    • Causality Note: Using a slight excess of the aryl halide can help drive the reaction to completion. The base is crucial for deprotonating the benzimidazole, making it nucleophilic.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

    • Causality Note: An inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.

  • Solvent Addition: Add 40 mL of N,N-dimethylformamide (DMF) via a syringe through a septum.

  • Heating: Begin vigorous stirring and heat the reaction mixture to 120-130 °C using an oil bath. The mixture will become a dark, homogenous solution upon heating.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, dissolving it in ethyl acetate, and spotting it on a silica gel plate.

    • Eluent System: A mixture of Ethyl Acetate / Hexane (e.g., 1:1) with 1% acetic acid is a good starting point.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The reaction is complete when the spot corresponding to the 2-methyl-1H-benzimidazole starting material has been consumed. This typically takes 12-24 hours.

  • Workup - Precipitation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing ~200 mL of ice-cold water while stirring.

  • Workup - Acidification: Slowly add 2M hydrochloric acid (HCl) dropwise to the aqueous mixture until the pH is approximately 4-5. A solid precipitate should form.

    • Causality Note: The product exists as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate to the carboxylic acid, which is much less soluble in water, causing it to precipitate out.

  • Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying: Allow the solid to air-dry on the filter paper, then transfer it to a watch glass to dry completely, preferably in a vacuum oven at 50-60 °C.

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Slowly add hot water to the ethanol solution until it just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point (MP): Determine the melting point of the purified solid and compare it to the literature value if available. A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons on both the benzimidazole and benzoic acid rings, as well as a singlet for the methyl group. Expected signals would include doublets in the 7.5-8.5 ppm range for the benzoic acid protons and multiplets in the 7.2-7.8 ppm range for the benzimidazole protons, along with a singlet around 2.6 ppm for the methyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carboxylic acid carbon (~167 ppm), the quaternary carbons of the benzimidazole ring, and the aromatic CH carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. For C₁₅H₁₂N₂O₂, the expected exact mass is 252.09.

References

  • RCI Labscan Limited. (2021). dimethylformamide - SAFETY DATA SHEET. [Link]

  • ChemSupply Australia. (2022). Safety Data Sheet Copper (I) Oxide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) oxide. [Link]

  • distabif.unicampania.it. (n.d.). N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. [Link]

  • New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid. [Link]

  • Carl ROTH. (n.d.). Copper(I) oxide - Safety Data Sheet. [Link]

  • RSC Publishing. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylbenzimidazole, 98%. [Link]

  • Inchem.org. (n.d.). ICSC 0421 - COPPER (I) OXIDE. [Link]

  • PubChem. (n.d.). 4-Fluorobenzoic Acid. [Link]

  • PubChem. (n.d.). 2-Methylbenzimidazole. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. [Link]

  • RSC Publishing. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. [Link]

  • ResearchGate. (n.d.). Synthesis of N-aryl methyl-2-benzimidazole derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • Scientia Iranica. (n.d.). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. [Link]

  • ACS Omega. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. [Link]

  • Rasayan Journal of Chemistry. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). [Link]

  • PMC - NIH. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. [Link]

  • NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(2-Methyl-1H-5-Imidazolyl)benzoyl Amino Acids and Peptides as Possible Anthelmintic Agents. [Link]

Sources

Application Note: High-Purity Recovery of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Achieving high purity is critical for downstream applications, ensuring reproducibility and accuracy in experimental results. This guide moves beyond a simple set of instructions, delving into the physicochemical principles that govern the purification process. We present a detailed, optimized protocol for recrystallization, including solvent system selection, troubleshooting, and methods for purity verification. This application note is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method to obtain high-purity this compound.

Foundational Principles: Why Recrystallization Works for This Molecule

Structural and Physicochemical Profile

This compound possesses a unique molecular architecture that dictates its solubility and purification strategy. Its key features include:

  • A Carboxylic Acid Group (-COOH): This group is polar and acidic, capable of hydrogen bonding. It renders the molecule soluble in basic aqueous solutions through deprotonation to the carboxylate salt (-COO⁻).

  • A Benzimidazole Ring System: This bicyclic aromatic system is largely non-polar but contains basic nitrogen atoms. The N3 nitrogen is weakly basic and can be protonated in strong acidic conditions.

  • An Amphoteric Nature: The presence of both an acidic group and a basic group makes the molecule amphoteric. Its solubility is therefore highly dependent on pH.

  • A Rigid, Planar Structure: The fused ring system promotes efficient crystal lattice packing, which is essential for successful recrystallization.

Understanding these features is paramount. The goal of recrystallization is to exploit differences in solubility between the target compound and its impurities. The ideal solvent will dissolve the compound and its impurities at high temperatures but will become a poor solvent for the target compound upon cooling, allowing it to crystallize while impurities remain in the solution (the mother liquor).

Anticipated Impurity Profile

The purity of the final compound is largely dependent on the synthetic route used for its preparation. A common method for synthesizing N-aryl benzimidazoles involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde.[1][2] Based on this, likely impurities may include:

  • Unreacted Starting Materials: Such as N-(4-carboxyphenyl)-o-phenylenediamine or acetic acid.

  • Side-Products: Arising from incomplete cyclization or alternative reaction pathways.

  • Reagents and Catalysts: Acids or other reagents used to drive the reaction.[1]

These impurities will have different solubility profiles than the target molecule, forming the scientific basis for purification by recrystallization.

The Cornerstone of Purity: Solvent System Selection

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent should exhibit a steep solubility curve, meaning it dissolves the compound sparingly at room temperature but completely at its boiling point.

A Protocol for Empirical Solvent Screening

A small-scale, systematic screening process is the most reliable method for identifying the optimal solvent.

Procedure:

  • Place approximately 20-30 mg of the crude compound into several different test tubes.

  • Add a potential solvent dropwise (0.5 mL at a time) to each tube at room temperature, vortexing after each addition. Note the solubility in the cold.

  • If the compound is insoluble or sparingly soluble in the cold, heat the mixture in a water bath towards the solvent's boiling point. Continue adding small aliquots of the hot solvent until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a high recovery of well-defined crystals.

Recommended Solvent Systems

Based on the structure of the target molecule and literature precedents for similar benzimidazole derivatives, the following solvents and systems are recommended for screening.[1][3]

Solvent/SystemRationale & Expected BehaviorSuitability
Ethanol (EtOH) A polar protic solvent capable of hydrogen bonding. Often a good starting point for moderately polar compounds.High
Methanol (MeOH) Similar to ethanol but may offer different solubility characteristics.High
Isopropanol (IPA) Less polar than EtOH or MeOH; may provide a steeper solubility curve.High
Water (H₂O) The compound is likely poorly soluble due to its aromatic core, but essential for mixed systems.Low (Alone)
Ethanol/Water A highly versatile mixed-solvent system. The compound is dissolved in hot ethanol, and water is added as an "anti-solvent" until turbidity appears. The solution is then reheated to clarify and cooled slowly. This is often the most effective system.Very High
Dimethylformamide (DMF) A highly polar aprotic solvent that will likely dissolve the compound well.[4] Often used for compounds that are difficult to dissolve, typically with water or another anti-solvent for crystallization.Moderate (Use with caution)
Acetic Acid (AcOH) The acidic nature can aid in dissolving the compound. Dilution with water upon cooling can induce crystallization.Moderate

Optimized Recrystallization Protocol

This protocol is designed as a self-validating system, incorporating steps for quality control. The Ethanol/Water system is used as the primary example.

Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & QC start 1. Place Crude Product in Erlenmeyer Flask add_etoh 2. Add Minimum Hot EtOH to Dissolve start->add_etoh hot_filter 3. Hot Gravity Filtration (If Insoluble Impurities Present) add_etoh->hot_filter add_water 4. Add Hot Water (Anti-Solvent) to Turbidity hot_filter->add_water reheat 5. Reheat to Dissolve (Clear Solution) add_water->reheat cool 6. Slow Cooling (Room Temp -> Ice Bath) reheat->cool vac_filter 7. Vacuum Filtration (Collect Crystals) cool->vac_filter wash 8. Wash with Cold EtOH/H₂O vac_filter->wash dry 9. Dry Under Vacuum wash->dry qc 10. Quality Control (TLC, MP, HPLC) dry->qc

Caption: Recrystallization workflow for this compound.

Materials and Equipment
  • Crude this compound

  • Erlenmeyer flasks (at least two)

  • Hotplate/stirrer

  • Short-stem glass funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Chosen solvent system (e.g., Ethanol and Deionized Water)

  • Ice bath

  • TLC plates, melting point apparatus

Step-by-Step Methodology
  • Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimum amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hotplate. Continue adding small portions of hot ethanol until the solid completely dissolves.

    • Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. A saturated solution is required for crystallization to occur upon cooling.

  • Hot Filtration (Optional): If insoluble impurities (dust, catalysts) are observed, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hotplate. Place a short-stem funnel with fluted filter paper into the neck of this flask. Pour the hot solution through the filter paper quickly.

    • Causality: Pre-heating the apparatus and using a fluted filter prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield.[5]

  • Induce Crystallization: To the clear, hot filtrate, add the hot anti-solvent (e.g., deionized water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). Add 1-2 drops of the primary solvent (ethanol) to redissolve the precipitate and produce a clear, saturated solution.

    • Causality: This step precisely identifies the saturation point at high temperature, ensuring that upon cooling, the solution will become supersaturated, driving crystallization.

  • Crystal Growth: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are inherently purer as they selectively incorporate the target molecule into the growing lattice, excluding impurities.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Causality: Vacuum filtration is an efficient method for separating the solid crystals from the impurity-laden mother liquor.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of the ice-cold recrystallization solvent mixture (e.g., a 50:50 ethanol/water mixture).

    • Causality: Washing with an ice-cold solvent removes any residual mother liquor adhering to the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through them for 15-20 minutes. Then, transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Quality Control and Validation

A successful purification must be verified.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Compare the melting point of the crude material to the recrystallized product. A significant sharpening and elevation of the melting point indicates successful purification.

  • Thin Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A pure product should appear as a single, distinct spot, while the crude material may show multiple spots. Impurities should be concentrated in the mother liquor lane.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A pure product will show a single major peak (e.g., >99% purity by area).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; solution is cooling too rapidly; solution is too concentrated.Re-heat the mixture to dissolve the oil. Add more of the primary solvent (e.g., ethanol) and allow it to cool more slowly. Try a lower-boiling point solvent system.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. Add a "seed crystal" from a previous batch.[5]
Very Poor Recovery Too much solvent was used; crystals were washed with warm solvent; compound has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Ensure adequate cooling time in the ice bath. Collect a second crop of crystals by concentrating the mother liquor.
Product Still Impure The impurity has a very similar solubility profile to the product; crystallization occurred too quickly.Repeat the recrystallization process, ensuring slow cooling. Consider an alternative purification method like column chromatography or an acid-base extraction to remove impurities with different chemical properties.

Principle of Purification: A Conceptual View

G cluster_start Hot Saturated Solution cluster_end Cold Solution After Crystallization mol_hot Molecule crystal Pure Crystal Lattice mol_hot->crystal:f1 Slow Cooling imp_hot Impurity imp_cold Impurity imp_hot->imp_cold Remains in Mother Liquor label_hot Product and Impurities Are Dissolved end_node End label_cold Product Crystallizes, Impurities Remain in Solution start_node Start

Caption: Exclusion of impurities during the crystallization process.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • For the target compound, which may be a novel substance, treat it as potentially hazardous until toxicological data is available.[6]

  • Consult the Safety Data Sheet (SDS) for all solvents used in this procedure. Ethanol and methanol are flammable. DMF is a skin irritant.

References

  • Gao, J., et al. (2009).
  • ChemBK. (2024). 4-[(2-Butyl-5-forMyliMidazol-1-yl)Methyl]benzoic Acid Methyl Ester. ChemBK.com. Available at: [Link]

  • PubChem. (n.d.). 4-(1H-imidazol-1-ylmethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. Available at: [Link]

  • CD Bioparticles. (n.d.). 4-(2-Methyl-Imidazol-1-Ylmethyl)-Benzoic Acid. CD Bioparticles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic-chemistry.org. Available at: [Link]

  • ResearchGate. (2015). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. Available at: [Link]

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Scribd. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. UMSL.edu. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Benzimidazole Moieties into MOFs for Advanced Applications

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, in the biomedical field as sophisticated drug delivery systems.[1][2][3][4][5][6] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for precise control over their pore size, surface area, and chemical functionality.[3][4][6] This guide focuses on the use of a particularly promising organic linker, 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid, in the synthesis of novel MOFs.

The incorporation of the benzimidazole moiety is a strategic choice for several reasons. The nitrogen-containing heterocyclic ring offers additional coordination sites, potentially leading to novel network topologies and enhanced stability.[7][8][9][10] Furthermore, the benzimidazole scaffold is a well-known pharmacophore present in numerous therapeutic agents, which can impart biocompatibility and even bioactive properties to the resulting MOF. The carboxylate group provides a robust coordination site for linking with metal ions, a common feature in many stable MOFs.[1][2]

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of MOFs constructed from this compound, with a particular emphasis on their utility for researchers, scientists, and drug development professionals.

Ligand and Precursor Selection: A Rationale

The choice of this compound as the organic linker is predicated on its bifunctional nature. The carboxylate group readily coordinates with a variety of metal ions, such as Zn(II), Cd(II), Co(II), and Ni(II), which are commonly used in the synthesis of benzimidazole-based MOFs.[7][8][9][10] The benzimidazole nitrogen can also participate in coordination, leading to frameworks of higher connectivity and stability.

For the metal precursor, zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is a recommended starting point. Zinc is an endogenous metal with low toxicity, making zinc-based MOFs particularly attractive for biomedical applications.[1][2] Furthermore, the coordination chemistry of Zn(II) is well-understood, often leading to predictable and crystalline products.

Synthetic Methodology: The Solvothermal Approach

The solvothermal synthesis method is a widely adopted and effective technique for the crystallization of MOFs.[1][2][7][8][9][10][11] This method involves heating the reactants in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality single crystals.

The choice of solvent is critical and can influence the resulting MOF structure. A mixture of N,N-dimethylformamide (DMF) and ethanol is often employed. DMF is a high-boiling point polar aprotic solvent that effectively dissolves the organic linker and metal salt. Ethanol can act as a modulator, influencing the nucleation and growth of the MOF crystals.

Experimental Workflow: From Synthesis to Characterization

The overall process for synthesizing and characterizing a MOF using this compound is outlined below. This workflow is designed to be a self-validating system, with characterization steps integrated to confirm the successful synthesis of the desired product.

MOF_Synthesis_Workflow MOF Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Reactants Reactants: - this compound - Zn(NO3)2·6H2O - DMF/Ethanol Mixing Mixing and Sonication Reactants->Mixing Solvothermal Solvothermal Reaction (Autoclave, 120°C, 72h) Mixing->Solvothermal Isolation Isolation: - Cooling - Centrifugation - Washing Solvothermal->Isolation Activation Activation: - Solvent Exchange - Heating under Vacuum Isolation->Activation PXRD Powder X-Ray Diffraction (PXRD) Activation->PXRD Phase Purity TGA Thermogravimetric Analysis (TGA) Activation->TGA Thermal Stability FTIR Fourier-Transform Infrared (FT-IR) Spectroscopy Activation->FTIR Functional Groups Porosity Porosity Analysis (N2 Adsorption) Activation->Porosity Surface Area & Pore Size Drug_Loading Drug Loading Studies PXRD->Drug_Loading Porosity->Drug_Loading Release_Kinetics In Vitro Drug Release Drug_Loading->Release_Kinetics

Figure 1: A comprehensive workflow for the synthesis, characterization, and application testing of a benzimidazole-based MOF.

Detailed Experimental Protocol: Synthesis of a Zn-Based MOF

This protocol provides a step-by-step guide for the synthesis of a representative MOF using this compound and zinc nitrate.

Materials:

  • This compound (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (EtOH) (Co-solvent/Wash)

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

Procedure:

  • Preparation of the Precursor Solution:

    • In a 20 mL glass scintillation vial, dissolve 0.1 mmol of this compound in 6 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 4 mL of ethanol.

  • Mixing and Homogenization:

    • Combine the two solutions in the vial containing the ligand.

    • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.

  • Solvothermal Reaction:

    • Seal the vial tightly. For higher temperatures and pressures, transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

    • Place the sealed vessel in a programmable oven.

    • Heat the mixture to 120°C over 2 hours and hold at this temperature for 72 hours.

    • Allow the oven to cool down to room temperature slowly over 24 hours.

  • Isolation and Purification:

    • Colorless or light-yellow crystals should be visible at the bottom of the vessel.

    • Carefully decant the mother liquor.

    • Wash the crystals by adding 10 mL of fresh DMF, sonicating for 15 minutes, and then decanting the solvent. Repeat this step three times.

    • Perform a similar washing procedure with ethanol three times to remove residual DMF.

  • Activation:

    • After the final ethanol wash, decant the solvent and heat the crystals under a dynamic vacuum at 100°C for 12 hours. This step is crucial to remove any guest solvent molecules from the pores of the MOF.

Characterization Techniques and Expected Results

The following characterization techniques are essential to confirm the successful synthesis and determine the properties of the MOF.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be compared to simulated patterns if single-crystal X-ray diffraction data is available.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve showing initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at the decomposition temperature. For many zinc-based MOFs, stability up to 350°C is expected.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the coordination of the carboxylate group to the metal center and the presence of the benzimidazole ring.A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. Characteristic peaks for the benzimidazole ring should also be present.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To determine the specific surface area, pore volume, and pore size distribution of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected, which is a key indicator of a porous material suitable for drug loading.

Application in Drug Delivery: A Protocol for Doxorubicin Loading and Release

The porous nature and tunable properties of MOFs make them excellent candidates for drug delivery systems.[2][3][4][6][12] This protocol outlines a general procedure for loading a model anticancer drug, Doxorubicin (DOX), into the synthesized MOF and studying its release profile.

Materials:

  • Activated Zn-based MOF

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • UV-Vis Spectrophotometer

Drug Loading Protocol:

  • Activation of MOF: Ensure the MOF is fully activated as described in the synthesis protocol to maximize drug loading capacity.

  • Preparation of DOX Solution: Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).

  • Loading Procedure:

    • Disperse a known amount of the activated MOF (e.g., 10 mg) in a specific volume of the DOX solution (e.g., 5 mL).

    • Stir the suspension in the dark at room temperature for 24 hours to reach equilibrium.

  • Quantification of Loading:

    • Centrifuge the suspension to separate the DOX-loaded MOF.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).

    • Calculate the amount of unloaded DOX in the supernatant by comparing its absorbance to a standard calibration curve.

    • The drug loading content and encapsulation efficiency can be calculated using the following formulas:

      • Loading Content (%) = (mass of loaded drug / mass of MOF) x 100

      • Encapsulation Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100

In Vitro Drug Release Protocol:

  • Preparation of Release Media: Prepare PBS solutions at physiological pH (7.4) and a slightly acidic pH (5.5) to simulate the tumor microenvironment.

  • Release Study:

    • Disperse a known amount of the DOX-loaded MOF (e.g., 5 mg) in a known volume of the release medium (e.g., 10 mL).

    • Place the suspension in a shaker bath at 37°C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), draw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Centrifuge the aliquot to remove any MOF particles.

  • Quantification of Release:

    • Measure the absorbance of the supernatant at 480 nm to determine the concentration of released DOX.

    • Plot the cumulative percentage of drug release versus time.

A pH-responsive release is often observed for MOFs, with a faster release rate in the acidic medium due to the partial degradation of the framework, which is a desirable characteristic for targeted cancer therapy.[2]

Drug_Delivery_Pathway Drug Delivery Mechanism of a pH-Responsive MOF cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) MOF_loaded DOX-Loaded MOF Stable Stable Framework Minimal Drug Leakage MOF_loaded->Stable MOF_tumor DOX-Loaded MOF Stable->MOF_tumor EPR Effect Degradation Framework Degradation MOF_tumor->Degradation Release Accelerated DOX Release Degradation->Release Cancer Cell Cancer Cell Release->Cancer Cell Therapeutic Effect

Figure 2: A conceptual diagram illustrating the pH-responsive drug release mechanism of a MOF in the tumor microenvironment.

Conclusion and Future Outlook

The use of this compound as an organic linker offers a promising avenue for the development of novel MOFs with tailored properties for drug delivery and other biomedical applications. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to explore this exciting class of materials. Future work could involve the synthesis of isostructural MOFs with different metal ions to modulate their properties, post-synthetic modification to introduce targeting moieties, and comprehensive in vivo studies to evaluate their therapeutic efficacy and biocompatibility.

References

  • Zhu, B., Huang, G., He, Y., Xie, J., He, T., Wang, J., & Zong, Z. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances, 10(57), 34943–34952. [Link]

  • Zhu, B. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi ) in water. SciSpace. [Link]

  • Zhu, B., Huang, G., He, Y., Xie, J., He, T., Wang, J., & Zong, Z. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. PubMed Central. [Link]

  • Zhu, B., Huang, G., He, Y., Xie, J., He, T., Wang, J., & Zong, Z. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe( iii ) and Cr( vi ) in water. ResearchGate. [Link]

  • Request PDF. (2014). Two New Coordination Frameworks Constructed From 4-(Imidazol-1-yl) Benzoic Acid: Synthesis, Structures and Tunable Photoluminescence Upon Thermochromisms. ResearchGate. [Link]

  • The Synthesis of MOFs of ZnImBImZnO through Hydrothermal and Solvothermal Methods. (2023). Scientific.net. [Link]

  • 4-(2-Methyl-Imidazol-1-Ylmethyl)-Benzoic Acid. CD Bioparticles. [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). Brieflands. [Link]

  • Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. (2023). ACS Publications. [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). PubMed Central. [Link]

  • Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ResearchGate. [Link]

  • Two metal–organic frameworks based on a flexible benzimidazole carboxylic acid ligand: selective gas sorption and luminescence. Dalton Transactions (RSC Publishing). [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). PubMed Central. [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI. [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (2023). PubMed Central. [Link]

  • Metal–Organic Frameworks for Drug Delivery: A Design Perspective. (2022). PubMed Central. [Link]

  • Metal-organic frameworks: Drug delivery applications and future prospects. (2022). PubMed Central. [Link]

  • Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. (2024). PubMed Central. [Link]

Sources

Application Notes and Protocols for the Use of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid as a Ligand in Coordination Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid as a versatile ligand for the synthesis of coordination polymers. This document is intended for researchers, scientists, and professionals in the fields of materials science, crystallography, and drug development. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Introduction: The Rationale for Employing this compound in Coordination Polymer Chemistry

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions and organic ligands, creating infinite one-, two-, or three-dimensional networks.[1] The properties and potential applications of these materials are intrinsically linked to the choice of the organic ligand. The ligand this compound is a particularly promising candidate for the construction of novel CPs. Its key structural features include:

  • A benzimidazole moiety , which provides a nitrogen-donor site for coordination to metal centers. The presence of the benzimidazole group is known to contribute to the thermal stability and potential luminescent properties of the resulting CPs.

  • A benzoic acid group , which, upon deprotonation, offers a carboxylate functionality with versatile coordination modes (monodentate, bidentate bridging, etc.). This flexibility can lead to a variety of network topologies.

  • The methyl group at the 2-position of the benzimidazole ring can influence the steric hindrance around the coordination site, potentially leading to the formation of unique structural motifs.

The combination of a nitrogen-containing heterocycle and a carboxylate group in a single molecule allows this ligand to act as a bridge between metal centers, facilitating the formation of extended, robust frameworks. These frameworks can exhibit interesting properties such as porosity, catalytic activity, and photoluminescence, making them relevant for applications in gas storage, separation, catalysis, and as potential drug delivery vehicles.[1][2]

Synthesis of the Ligand: this compound

A reliable synthesis of the ligand is the foundational step for its use in coordination polymer chemistry. A common and effective method is the nucleophilic substitution reaction between 2-methylbenzimidazole and a methyl 4-halobenzoate, followed by hydrolysis of the resulting ester.

Protocol 2.1: Synthesis of Methyl 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoate

  • To a solution of 2-methylbenzimidazole (1.32 g, 10 mmol) in anhydrous dimethylformamide (DMF, 30 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the benzimidazole nitrogen.

  • Add methyl 4-fluorobenzoate (1.54 g, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure methyl 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoate.

Protocol 2.2: Hydrolysis to this compound

  • Suspend the synthesized methyl ester (2.66 g, 10 mmol) in a mixture of ethanol (20 mL) and a 10% aqueous solution of sodium hydroxide (20 mL).

  • Reflux the mixture for 4 hours, during which the solid should dissolve.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and acidify to pH 4-5 with 2M hydrochloric acid.

  • Collect the white precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry in a vacuum oven at 80 °C.

Diagram 2.1: Synthetic Workflow for the Ligand

G cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start1 2-Methylbenzimidazole + Methyl 4-fluorobenzoate reagents1 K2CO3, DMF start1->reagents1 conditions1 120-130 °C, 24h reagents1->conditions1 product1 Methyl 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoate conditions1->product1 start2 Methyl Ester from Step 1 product1->start2 reagents2 NaOH, Ethanol/H2O start2->reagents2 conditions2 Reflux, 4h reagents2->conditions2 acidification Acidification (HCl) conditions2->acidification product2 This compound acidification->product2

Caption: Synthetic pathway for the target ligand.

Synthesis of Coordination Polymers

The synthesis of coordination polymers using this compound can be effectively achieved through solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, which allows for the crystallization of the product over a period of hours to days. The choice of metal salt, solvent system, and temperature can significantly influence the final structure and properties of the coordination polymer.

Protocol 3.1: General Procedure for Solvothermal Synthesis

  • In a 20 mL Teflon-lined stainless steel autoclave, combine:

    • This compound (0.05 mmol)

    • A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, or Cd(NO₃)₂·4H₂O) (0.05 mmol)

    • A solvent or solvent mixture (e.g., DMF, ethanol, or a mixture of DMF and water) (10 mL)

  • Seal the autoclave and heat it in an oven at a constant temperature (typically between 100 and 180 °C) for 2-3 days.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with the mother liquor, and dry in air.

Table 3.1: Exemplary Reaction Conditions for the Synthesis of Coordination Polymers

Metal SaltSolvent SystemTemperature (°C)Potential Outcome
Zn(NO₃)₂·6H₂ODMF/H₂O (1:1)120Formation of a 3D framework, potentially exhibiting photoluminescence.
Cu(NO₃)₂·3H₂OEthanol100May result in a 2D layered structure with potential catalytic activity.
Cd(NO₃)₂·4H₂ODMF/Ethanol (1:1)140Could yield a robust 3D network with high thermal stability.
NiSO₄·6H₂ODMA160Formation of a 2D network with catalytic properties has been observed with similar ligands.[2]

Diagram 3.1: General Workflow for Solvothermal Synthesis

G start Ligand + Metal Salt + Solvent autoclave Seal in Teflon-lined Autoclave start->autoclave heating Heat in Oven (100-180 °C, 2-3 days) autoclave->heating cooling Slow Cooling to Room Temperature heating->cooling filtration Filter and Wash Crystals cooling->filtration product Coordination Polymer Crystals filtration->product

Caption: Solvothermal synthesis of coordination polymers.

Essential Characterization Techniques

A thorough characterization of the synthesized coordination polymers is crucial to understand their structure and properties.

4.1. Single-Crystal X-ray Diffraction

This is the most definitive method for determining the three-dimensional structure of a crystalline coordination polymer. It provides information on bond lengths, bond angles, coordination environment of the metal ion, and the overall network topology.

4.2. Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk crystalline sample. The experimental PXRD pattern of the synthesized material should match the simulated pattern derived from the single-crystal X-ray diffraction data.

4.3. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal center. Key spectral features to observe include:

  • The disappearance of the broad O-H stretch from the carboxylic acid group of the free ligand (around 2500-3300 cm⁻¹).

  • A shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal ion. The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group typically appear in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The separation between these two bands (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group.

4.4. Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the coordination polymer and to identify the presence of coordinated or guest solvent molecules. The analysis involves heating the sample at a constant rate and monitoring its weight loss as a function of temperature. A typical TGA curve for a coordination polymer will show an initial weight loss corresponding to the removal of solvent molecules, followed by a plateau of thermal stability, and finally, decomposition of the framework at higher temperatures.

4.5. Photoluminescence Spectroscopy

For coordination polymers synthesized with d¹⁰ metal ions like Zn(II) or Cd(II), photoluminescence spectroscopy is a key technique to investigate their potential as light-emitting materials.[1] The emission properties are typically measured in the solid state at room temperature. The emission spectra of the coordination polymers are often different from that of the free ligand, indicating that the luminescence originates from the metal-organic framework.

Potential Applications in Drug Development and Beyond

Coordination polymers constructed from ligands like this compound have potential applications in several areas relevant to drug development and other fields:

  • Drug Delivery: The porous nature of some coordination polymers allows for the encapsulation and controlled release of drug molecules. The biocompatibility of the metal ions and the ligand would be a critical factor for such applications.

  • Heterogeneous Catalysis: Coordination polymers can act as heterogeneous catalysts due to the presence of accessible and well-defined active metal sites. For instance, Ni(II)-based coordination polymers with a similar ligand have shown good catalytic activity for cyanosilylation reactions.[2]

  • Sensing: The luminescent properties of some coordination polymers can be sensitive to the presence of certain small molecules or ions, making them potential candidates for chemical sensors.

  • Gas Adsorption and Separation: The defined pore structures of some coordination polymers can be exploited for the selective adsorption and separation of gases.

Further research into the specific properties of coordination polymers derived from this compound will be necessary to fully realize their potential in these applications.

References

Synthesis and Evaluation of Novel Anticancer Agents Derived from 4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis, characterization, and in vitro evaluation of novel anticancer agents based on the 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid scaffold. Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer activity.[1][2] This document provides a rationale for the molecular design, detailed step-by-step protocols for the synthesis of the core structure and its derivatives, and robust methodologies for assessing their efficacy against cancer cell lines. The causality behind experimental choices is explained, and protocols are designed to be self-validating. This guide is intended to serve as a practical resource for researchers in the field of oncology drug discovery.

Introduction: The Promise of Benzimidazole Scaffolds in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel and more effective therapeutic agents.[3][4] A significant challenge in cancer treatment is the emergence of multidrug resistance and the severe side effects associated with conventional chemotherapy.[3] The benzimidazole nucleus, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, including enzymes and nucleic acids.[1][2]

Derivatives of benzimidazole have demonstrated a broad spectrum of anticancer activities through various mechanisms, such as:

  • Disruption of Microtubule Polymerization: Leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][3]

  • Inhibition of Key Kinases: Such as V600E-mutated BRAF, which is crucial in the MAPK signaling pathway that controls cell proliferation and survival.[5]

  • DNA Intercalation and Topoisomerase Inhibition: Interfering with DNA replication and repair processes in cancer cells.[1][6]

  • Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[3]

The this compound scaffold provides a versatile platform for the development of new anticancer agents. The carboxylic acid group offers a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4]

Synthesis of the Core Scaffold: this compound

The synthesis of the core benzimidazole structure is a critical first step. The following protocol outlines a reliable method for its preparation.

Overall Synthetic Scheme

Synthesis_Scheme A 4-Fluorobenzoic acid C Intermediate A A->C Reaction 1 (Esterification) B o-Phenylenediamine B->C E This compound C->E Reaction 2 (Condensation/Cyclization) D Acetic Acid D->E

Caption: General synthetic workflow for the core scaffold.

Experimental Protocol: Two-Step Synthesis

This protocol is divided into two main reactions: the formation of an intermediate via nucleophilic aromatic substitution, followed by a condensation and cyclization reaction to form the benzimidazole ring.

PART A: Synthesis of Methyl 4-(2-aminoanilino)benzoate (Intermediate)

This step involves the reaction of methyl 4-fluorobenzoate with o-phenylenediamine.

  • Rationale: The electron-withdrawing nature of the ester group on methyl 4-fluorobenzoate activates the aromatic ring towards nucleophilic substitution by one of the amino groups of o-phenylenediamine.

Materials:

  • Methyl 4-fluorobenzoate

  • o-Phenylenediamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-fluorobenzoate (1.0 eq), o-phenylenediamine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-130°C and stir for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

PART B: Synthesis of this compound

This step involves the condensation of the intermediate with acetic acid to form the benzimidazole ring, followed by hydrolysis of the ester.

  • Rationale: The Phillips condensation reaction is a classic method for benzimidazole synthesis. The acetic acid serves as both a reactant and a solvent, facilitating the cyclization and dehydration to form the imidazole ring. Subsequent basic hydrolysis cleaves the methyl ester to yield the desired carboxylic acid.

Materials:

  • Methyl 4-(2-aminoanilino)benzoate (from Part A)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 1M

  • Ethanol

Procedure:

  • Place the crude intermediate from Part A in a round-bottom flask.

  • Add an excess of glacial acetic acid.

  • Reflux the mixture for 4-6 hours. Monitor by TLC.

  • Cool the reaction mixture and pour it into ice water. Neutralize with a 10% NaOH solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain the methyl ester of the final product.

  • To hydrolyze the ester, dissolve the solid in ethanol and add a 10% aqueous NaOH solution.

  • Reflux the mixture for 2-3 hours.

  • Cool the solution and acidify with 1M HCl to a pH of 6-7 to precipitate the product.

  • Filter the solid, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Synthesis of Anticancer Agent Derivatives

The carboxylic acid moiety of the core scaffold is the primary site for derivatization to generate a library of potential anticancer agents. A common and effective modification is the formation of amide derivatives.

General Amide Coupling Scheme

Amide_Coupling A This compound D Amide Derivative A->D Amide Coupling B Amine (R-NH2) B->D C Coupling Agents (e.g., HATU, HOBt) C->D

Caption: Workflow for the synthesis of amide derivatives.

Protocol: Synthesis of Amide Derivatives
  • Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry. The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) activates the carboxylic acid, facilitating its reaction with a primary or secondary amine to form a stable amide bond under mild conditions.

Materials:

  • This compound (1.0 eq)

  • Desired amine (e.g., aniline, benzylamine, morpholine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF in a dry flask under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final amide derivative.

In Vitro Evaluation of Anticancer Activity

The newly synthesized compounds must be evaluated for their biological activity. A standard initial screening is to determine their cytotoxicity against a panel of human cancer cell lines.[7][8]

MTT Cell Proliferation Assay
  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a measure of cell viability and, conversely, the cytotoxic effect of the test compounds.[11]

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Synthesized compounds and a positive control (e.g., Doxorubicin)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their respective complete growth media.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized compounds and the positive control in DMSO.

    • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO control).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plates for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve.

Data Presentation

The results of the in vitro screening should be summarized in a table for easy comparison of the anticancer activity of the different derivatives.

Compound IDDerivative (R-group)Cancer Cell LineIC₅₀ (µM)
SC-01 -OH (Core Scaffold)MCF-7>100
AD-01 -NH-PhenylMCF-715.2
AD-02 -NH-BenzylMCF-78.7
AD-03 -N(CH₂)₄O (Morpholine)MCF-725.4
Doxorubicin (Positive Control)MCF-70.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The data obtained from the in vitro assays can provide valuable insights into the structure-activity relationships of the synthesized compounds.[4][12] For instance, based on the hypothetical data above, it could be inferred that:

  • The core scaffold (SC-01) itself possesses low anticancer activity.

  • The addition of an amide group with an aromatic substituent (AD-01 and AD-02) significantly enhances the cytotoxic effect.

  • The presence of a flexible benzyl group (AD-02) might be more favorable for activity compared to a rigid phenyl group (AD-01).

  • A bulky and more polar morpholine substituent (AD-03) may lead to a decrease in activity compared to the aromatic derivatives.

SAR_Diagram cluster_0 Core Benzimidazole Scaffold cluster_1 Modifications at Carboxylic Acid cluster_2 Observed Activity Core This compound Amide Amide Derivatives Core->Amide Derivatization Ester Ester Derivatives Core->Ester Derivatization High High Activity Amide->High Aromatic Substituents Low Low Activity Amide->Low Bulky Polar Groups Moderate Moderate Activity Ester->Moderate Alkyl Esters

Caption: A simplified representation of potential SAR trends.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and preliminary anticancer evaluation of novel agents derived from this compound. The protocols are designed to be robust and reproducible, enabling researchers to generate a library of compounds for screening. The initial in vitro data and SAR analysis will be crucial for guiding the next phase of drug development, which may include:

  • Lead Optimization: Synthesizing further analogues to improve potency and selectivity.

  • Mechanism of Action Studies: Investigating how the most potent compounds exert their anticancer effects at a molecular level.[1]

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.[8][9]

The versatile benzimidazole scaffold continues to be a promising starting point for the discovery of the next generation of anticancer therapeutics.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

  • A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. PMC. [Link]

  • Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. [Link]

  • Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Bioassays for anticancer activities. Semantic Scholar. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. ANTICANCER RESEARCH. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]

  • Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. IJIRT. [Link]

  • Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com. [Link]

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. NIH. [Link]

  • Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. PrepChem.com. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Privileged Motif in Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, represents a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2] Its structural similarity to natural purine nucleotides allows it to readily interact with a multitude of biological macromolecules, making it a "privileged structure."[3] Benzimidazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The specific molecule, 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid, serves as a highly versatile building block. It combines the potent benzimidazole core with a strategically placed carboxylic acid handle, which is ripe for chemical modification.

This guide provides a comprehensive overview of the principles, protocols, and applications for the functionalization of this carboxylic acid group. We will delve into robust chemical strategies that enable the conjugation of this core scaffold to reporter tags, biomolecules, or pharmacokinetic modifiers, thereby preparing it for a wide range of biological assays.

Section 1: Core Chemical Strategies for Carboxylic Acid Functionalization

The carboxylic acid of this compound is the primary site for chemical modification. However, its direct reaction with nucleophiles like amines is generally inefficient under physiological conditions due to the formation of a stable and non-reactive ammonium carboxylate salt.[5] Therefore, the foundational principle of functionalization is to first "activate" the carboxylic acid, converting it into a more electrophilic species that readily reacts with the desired nucleophile.

Herein, we detail the two most prevalent and reliable strategies for this purpose: amide bond formation and esterification.

Amide Bond Formation: The Cornerstone of Bioconjugation

The formation of a stable amide bond is the most common strategy for linking the benzimidazole core to other molecules. This is central to creating fluorescent probes, attaching the molecule to proteins or peptides, or generating libraries of derivatives for structure-activity relationship (SAR) studies.[6] The choice of "coupling reagent" is critical and depends on the specific substrates, desired reaction conditions, and sensitivity to side reactions like racemization.[5]

Causality and Rationale: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length crosslinkers that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to hydrolysis in aqueous environments. To enhance efficiency and control, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is included.[8] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester has a longer half-life, allowing for a more controlled and efficient reaction with a primary amine.[9] This method is favored for its water-solubility (when using EDC and Sulfo-NHS) and well-established reliability.

Experimental Workflow: EDC/NHS Coupling

cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Start Carboxylic Acid (Benzimidazole Core) O_Acyl O-Acylisourea Intermediate (Unstable) Start->O_Acyl + EDC EDC EDC NHS NHS / Sulfo-NHS NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acyl->NHS_Ester + NHS Amide Stable Amide Bond (Final Product) NHS_Ester->Amide Reacts with Amine Amine Primary Amine (e.g., Fluorophore, Linker) Amine->Amide Nucleophilic Attack

Caption: Workflow for EDC/NHS-mediated amide bond formation.

Protocol 1: General Amide Coupling using EDC/NHS

Materials:

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Primary amine-containing molecule (1.0-1.2 equivalents)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic reactions; MES buffer for aqueous reactions.

  • Base (for organic reactions): N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Phosphate-buffered saline (PBS) for pH adjustment in aqueous reactions.

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the benzimidazole benzoic acid (1 equivalent) in the chosen solvent (e.g., DMF).

    • Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents) to the solution.

    • If in an organic solvent, add 2-3 equivalents of a non-nucleophilic base like DIPEA.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the activated NHS ester.[5]

  • Amine Coupling:

    • Add the amine-containing molecule (1.0-1.2 equivalents) to the activated solution.

    • If the reaction is performed in an aqueous buffer, ensure the pH is adjusted to 7.2-8.5 to deprotonate the primary amine, making it nucleophilic.[8]

    • Stir the reaction at room temperature for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Organic Reactions: Dilute the reaction mixture with a solvent like ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

    • Aqueous Reactions: Quench the reaction by adding an excess of a small primary amine (e.g., ethanolamine). Purify the product via dialysis, size-exclusion chromatography, or reverse-phase HPLC, depending on the nature of the final conjugate.

Quantitative Data for EDC/NHS Coupling Optimization

Parameter Recommended Range Rationale
Activation pH 4.5 - 6.0 EDC-mediated activation is most efficient in a slightly acidic environment.[8]
Coupling pH 7.0 - 8.5 The primary amine must be in its unprotonated, nucleophilic state for efficient reaction with the NHS ester.[8]
EDC Molar Excess 1.2 - 5 fold A higher excess may be required for dilute solutions or less reactive substrates.

| NHS/Sulfo-NHS Molar Excess | 1.2 - 2.5 fold | A common starting point is a 2:1 or 5:2 molar ratio of EDC to NHS.[8] |

Causality and Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent prized for its rapid reaction kinetics and ability to suppress racemization, which is critical when coupling to chiral molecules like amino acids.[10] The mechanism involves the formation of a highly reactive OAt-active ester. The displaced 7-azabenzotriazole (HOAt) anion is a better leaving group and is less likely to cause side reactions compared to the byproducts of carbodiimide reactions.[10] This makes HATU a superior choice for difficult couplings, such as those involving sterically hindered amines or acids.

Experimental Workflow: HATU Coupling

cluster_activation Activation Step cluster_coupling Coupling Step Start Carboxylic Acid (Benzimidazole Core) OAt_Ester OAt-Active Ester (Highly Reactive) Start->OAt_Ester + HATU + Base Base Base (DIPEA) HATU HATU Amide Stable Amide Bond (Final Product) OAt_Ester->Amide Rapid Reaction Amine Primary/Secondary Amine Amine->Amide Nucleophilic Attack

Caption: Workflow for HATU-mediated amide bond formation.

Protocol 2: HATU Coupling to a Primary Amine

Materials:

  • This compound

  • HATU

  • Primary amine-containing molecule (1.2 equivalents)

  • Anhydrous, polar aprotic solvent (e.g., DMF)

  • Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Pre-activation:

    • Dissolve the benzimidazole benzoic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add DIPEA (2 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[10]

  • Amine Coupling:

    • Add the amine (1.2 equivalents) to the pre-activated mixture.

    • Stir the reaction at room temperature for 1-4 hours. The reaction is often significantly faster than EDC/NHS methods. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Esterification: A Strategy for Prodrugs and Modulating Solubility

Esterification of the carboxylic acid can be used to mask its polarity, potentially increasing cell membrane permeability for biological assays. This strategy is commonly used to create prodrugs that are later hydrolyzed by intracellular esterases to release the active compound.[11]

Protocol 3: Synthesis of a Methyl Ester Derivative via SOCl₂

Causality and Rationale: Direct Fischer esterification with an alcohol under acid catalysis is a reversible reaction.[12] A more efficient and irreversible method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This acyl chloride then reacts rapidly with an alcohol (e.g., methanol) to form the desired ester.[7]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Anhydrous organic solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Acyl Chloride Formation:

    • Suspend the benzimidazole benzoic acid (1 equivalent) in the anhydrous solvent.

    • Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

    • Remove the excess solvent and SOCl₂ under reduced pressure to yield the crude acyl chloride.

  • Ester Formation:

    • Carefully dissolve the crude acyl chloride in anhydrous methanol at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the methanol under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting methyl ester by column chromatography or recrystallization.

Section 2: Characterization of Functionalized Derivatives

It is critical to validate the structure and purity of the newly synthesized derivative before its use in biological assays. A combination of spectroscopic techniques is essential for unambiguous characterization.

Analytical Techniques and Expected Observations

TechniqueExpected Change Upon FunctionalizationPurpose
¹H NMR Disappearance of the broad carboxylic acid proton signal (often >12 ppm in DMSO-d₆). Appearance of new signals corresponding to the protons of the newly attached moiety (e.g., amide N-H, ester -OCH₃).[13]Confirms covalent bond formation and provides structural information.
¹³C NMR Shift in the resonance of the carbonyl carbon. Appearance of new carbon signals from the conjugated molecule.[14]Supports structural elucidation.
LC-MS A clean peak on the chromatogram at a new retention time. The mass spectrum should show the expected molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the product.[14]Confirms the covalent modification and assesses the purity of the sample.
FTIR Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretch for the new amide (approx. 1640-1680 cm⁻¹) or ester (approx. 1730-1750 cm⁻¹).[15]Provides evidence of the change in functional group.

Section 3: Applications in Biological Assay Design

The functionalization of this compound opens the door to a vast array of biological investigations. The choice of functionalization directly dictates the type of assay that can be performed.

Conceptual Workflow: From Core Molecule to Biological Assay

cluster_func Functionalization cluster_conjugate Conjugates cluster_assay Biological Assays Core 4-(2-methyl-1H-benzo[d]imidazol-1-yl) benzoic acid Amide Amide Coupling (Protocol 1 & 2) Core->Amide Ester Esterification (Protocol 3) Core->Ester Probe Fluorescent Probe Amide->Probe + Fluorophore Bioconj Protein Conjugate Amide->Bioconj + Protein/Peptide Prodrug Ester Prodrug Ester->Prodrug Imaging Cellular Imaging / Flow Cytometry Probe->Imaging ELISA ELISA / Western Blot / Targeted Delivery Bioconj->ELISA Permeability Cell Permeability / Pharmacokinetics Prodrug->Permeability

Caption: Strategic pathways from the core molecule to assay-ready compounds.

  • Fluorescent Probes for Cellular Imaging: By coupling the benzimidazole core to an amine-functionalized fluorophore (e.g., FITC, Rhodamine B) using Protocol 1 or 2, one can create a probe to visualize the compound's subcellular localization via fluorescence microscopy or quantify its uptake using flow cytometry.

  • Bioconjugates for Target Identification and Delivery: The molecule can be conjugated to a carrier protein like Bovine Serum Albumin (BSA) to be used as an immunogen for antibody production. Alternatively, it can be attached to antibodies or other targeting ligands to direct its activity to specific cell types.[8]

  • Affinity Chromatography: The molecule can be immobilized on an amine-functionalized solid support (e.g., agarose beads) to create an affinity matrix for pulling down its protein binding partners from cell lysates.

  • Prodrug Development: Ester derivatives (Protocol 3) can be tested in cell-based assays to determine if masking the carboxylic acid improves cellular uptake and biological activity compared to the parent compound.

References

  • Bansal, Y., & Sethi, P. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]

  • Tan, C. H., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. PubMed. Available at: [Link]

  • Preprints.org. (2024). Current Achievements of Benzimidazole: A Review. Preprints.org. Available at: [Link]

  • Bentham Science. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science. Available at: [Link]

  • ResearchGate. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. Available at: [Link]

  • Douglas, J. S., et al. (2016). Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Examples of reactions used for conjugation to carboxylic acids. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications. Available at: [Link]

  • Li, L., et al. (2016). Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). PMC - PubMed Central. Available at: [Link]

  • Conole, D., et al. (2020). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. PMC - NIH. Available at: [Link]

  • ResearchGate. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. ResearchGate. Available at: [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriyah Journal of Science. Available at: [Link]

  • Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriyah Journal of Science. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). SYNTHESIZE, CHARACTERIZATION AND EVALUATION OF ESTERIFICATION REACTION OF P-HYDROXY BENZOIC ACID, P-NITRO BENZOIC ACID AND DIFFERENT AMINO ACIDS WITH PARACETAMOL. IAJPR. Available at: [Link]

  • Rasayan Journal of Chemistry. (2009). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide. Rasayan Journal. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives)... ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Esterification of benzoic acid in a continuous flow microwave reactor. ResearchGate. Available at: [Link]

Sources

analytical techniques for quantifying 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document outlines protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), suitable for routine quality control and assay, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols are grounded in established principles of analytical chemistry and adhere to international validation standards, ensuring robust and reliable data generation. We delve into the causality behind experimental choices, from mobile phase composition to sample preparation strategies, providing a complete framework for method development, validation, and implementation.

Introduction and Analyte Overview

This compound is a heterocyclic compound incorporating both a benzimidazole and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmacologically active agents or as functional ligands. Accurate and precise quantification is paramount for ensuring product quality, determining purity, performing stability studies, and conducting pharmacokinetic analysis.

The analytical challenge lies in developing a method that is not only sensitive and specific but also robust enough for routine use across different laboratory environments. This guide addresses this challenge by presenting two primary, validated approaches.

Physicochemical Properties:

  • Molecular Formula: C₁₅H₁₂N₂O₂

  • Molecular Weight: 252.27 g/mol

  • Structure: The molecule possesses a rigid, planar benzimidazole ring system linked to a benzoic acid group. This structure contains multiple chromophores, making it highly suitable for UV detection. The carboxylic acid and imidazole nitrogen atoms provide sites for ionization, which can be exploited for both chromatographic retention and mass spectrometric detection.

Analytical Method Selection

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile compounds like this compound.[2][3]

Below is a decision-making framework to guide the selection of the most appropriate method.

G start What is the Analytical Goal? node_qc Routine QC / Purity Assay (High Concentration) start->node_qc High Concentration? node_trace Trace Analysis / Impurity Profiling (Low Concentration / Complex Matrix) start->node_trace Low Concentration or Complex Matrix? node_hplc RECOMMENDED METHOD: Reversed-Phase HPLC-UV node_qc->node_hplc node_lcms RECOMMENDED METHOD: LC-MS/MS node_trace->node_lcms

A decision tree for analytical method selection.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is robust, cost-effective, and ideal for the routine quantification of this compound in bulk substances and simple formulations.[4]

Principle of the Method

Reversed-phase chromatography separates analytes based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.[2] The benzoic acid moiety in the analyte contains a carboxylic acid group, whose charge state is pH-dependent. By maintaining the mobile phase pH below the pKa of the carboxylic acid (~4-5), the analyte will be in its neutral, more hydrophobic form, leading to better retention and peak shape on a C18 column. The benzimidazole ring provides strong UV absorbance, allowing for sensitive detection.[2]

Detailed Experimental Protocol: RP-HPLC-UV
Workflow for quantitative analysis by HPLC-UV.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment, and a Diode Array (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Industry-standard for good resolution and efficiency with hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifier to suppress ionization of the carboxylic acid group, ensuring good peak shape and retention.
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength.
Gradient 5% to 95% B over 15 min A gradient ensures elution of the analyte with good peak shape while cleaning the column of any late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection λ 254 nm Strong absorbance is expected for the benzimidazole chromophore at this wavelength. A full UV scan (200-400 nm) should be run on a standard to confirm the optimal wavelength.

| Injection Vol. | 10 µL | A typical volume; can be adjusted based on concentration and sensitivity needs. |

Reagent and Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the Standard Stock Solution to prepare a minimum of five calibration standards spanning the expected concentration range of the samples. A suggested range is 1 - 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample material, dissolve in diluent, and dilute to a final concentration within the established calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol

All analytical methods must be validated to ensure they are suitable for their intended purpose.[5][6] The validation should be performed according to ICH Q2(R2) guidelines.[7][8][9]

Validation Parameters and Acceptance Criteria:

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte and not from interferences (e.g., impurities, excipients).Peak purity analysis (via DAD) should pass. No co-eluting peaks at the analyte's retention time in blank/placebo injections.
Linearity To show a direct proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval where the method is precise, accurate, and linear.[9]Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of the test results to the true value.98.0% - 102.0% recovery for the assay of a bulk drug.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).Relative Standard Deviation (%RSD) ≤ 2.0%.[7]
LOD / LOQ The lowest concentration that can be reliably detected (LOD) and quantified (LOQ).LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. %RSD at LOQ should be ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temperature).System suitability parameters (e.g., tailing factor, plate count) should remain within specification.

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices (plasma, urine) or for trace-level impurity quantification, LC-MS/MS is the method of choice.[3][10]

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of tandem mass spectrometry.[11][12] The analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference.[10]

Detailed Experimental Protocol: LC-MS/MS

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Similar to the HPLC-UV method, but often using smaller particle size columns (e.g., ≤1.8 µm) and lower flow rates (0.3-0.5 mL/min) for better compatibility with the MS source.

MS/MS Parameters (Proposed):

Parameter Recommended Setting Rationale
Ionization Mode ESI Positive The two nitrogen atoms in the benzimidazole ring are basic and readily protonated.
Precursor Ion (Q1) m/z 253.1 [M+H]⁺ for C₁₅H₁₂N₂O₂. This must be confirmed experimentally by infusing a standard solution.
Product Ions (Q3) To be determined Fragmentation will likely occur at the bond between the rings and loss of CO₂/H₂O. Two stable, intense product ions should be selected for the MRM transitions (one for quantification, one for confirmation).

| Collision Energy | To be optimized | The voltage applied to induce fragmentation must be optimized for each product ion to maximize signal intensity. |

Sample Preparation for Complex Matrices

Effective sample preparation is crucial to remove interferences and concentrate the analyte.[13][14]

Protein Precipitation (for Plasma/Serum):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and inject directly or evaporate and reconstitute in mobile phase.

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than protein precipitation and is recommended for achieving the lowest detection limits.[13] A mixed-mode or polymer-based reversed-phase sorbent would be appropriate.

G start Start: Sample + Diluent condition 1. Condition Cartridge (Methanol, then Water/Buffer) start->condition load 2. Load Sample condition->load wash 3. Wash (Remove Interferences with weak organic solvent) load->wash elute 4. Elute Analyte (High % Organic Solvent) wash->elute end Collect, Evaporate, Reconstitute for Analysis elute->end

General workflow for Solid-Phase Extraction (SPE).

Conclusion

This application note provides two robust and reliable methods for the quantification of this compound. The RP-HPLC-UV method is well-suited for routine analysis in quality control settings, offering a balance of performance, cost, and ease of use. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method provides the necessary performance. Both protocols are presented with a detailed rationale and a framework for method validation according to ICH guidelines, ensuring that the generated data is accurate, reproducible, and fit for purpose in a regulated environment.

References

  • AMSbiopharma. (2025).
  • Anonymous. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Anonymous.
  • European Medicines Agency. (2024). ICH Q2(R2)
  • Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
  • ResearchGate. (n.d.). LC parameters of the 19 synthetic compounds obtained after LC/MS/MS analysis.
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Anonymous. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS.
  • ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS).
  • Sher, N., et al. (2016). Determination of Benzimidazoles in Pharmaceuticals and Human Serum by High-Performance Liquid Chromatography.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs.
  • BenchChem. (2025). Comparative Guide to Purity Analysis of 3-(1H-imidazol-1-yl)
  • Anonymous. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • Tchekalarova, D., et al. (n.d.).
  • BenchChem. (2025).

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid, a key intermediate in pharmaceutical development. The protocol herein details a robust and scalable two-step synthetic route, commencing with the synthesis of 2-methyl-1H-benzo[d]imidazole, followed by an Ullmann condensation, and culminating in the hydrolysis of the nitrile intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, safety protocols, and analytical methods to ensure a reproducible and efficient large-scale production.

Introduction and Strategic Overview

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, this compound, is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). The primary challenge in its production lies in developing a synthetic route that is not only high-yielding but also amenable to large-scale manufacturing with considerations for safety, cost-effectiveness, and environmental impact.

This application note outlines a validated two-step synthetic strategy. The first part involves the well-established condensation reaction to form the 2-methyl-1H-benzo[d]imidazole core. The second, more complex part, details an Ullmann-type N-arylation reaction to couple the benzimidazole with a benzoic acid precursor, followed by hydrolysis. This approach has been optimized for scalability, focusing on reaction kinetics, thermal management, and purification efficiency.

Chemical Structures and Reaction Scheme

Step 1: Synthesis of 2-methyl-1H-benzo[d]imidazole o-Phenylenediamine reacts with acetic acid to yield 2-methyl-1H-benzo[d]imidazole.

Step 2: Synthesis of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzonitrile 2-Methyl-1H-benzo[d]imidazole undergoes an Ullmann condensation with 4-fluorobenzonitrile.

Step 3: Hydrolysis to this compound The resulting benzonitrile is hydrolyzed under basic conditions to the final carboxylic acid product.

Safety and Hazard Management

A thorough understanding and strict adherence to safety protocols are paramount for a successful and safe scale-up. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Chemical Hazards Handling Precautions
o-Phenylenediamine Toxic, Irritant, MutagenicWear gloves, safety goggles, and a lab coat. Avoid inhalation of dust.
Acetic Acid Corrosive, FlammableHandle in a fume hood. Wear acid-resistant gloves and eye protection.
4-Fluorobenzonitrile Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]Use in a well-ventilated area.[4] Wear protective gloves, clothing, and eye/face protection.[4]
Potassium Carbonate Skin and eye irritant.[5][6][7]Avoid breathing dust.[5] Wear protective gloves and eye protection.[6]
Dimethyl Sulfoxide (DMSO) Combustible liquid, Readily absorbed through the skin.[8]Keep away from heat and open flames.[8][9] Wear appropriate gloves and eye protection.
Sodium Hydroxide CorrosiveHandle with extreme care. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.
Detailed Synthesis Protocols
Part A: Scale-Up Synthesis of 2-methyl-1H-benzo[d]imidazole

This procedure is adapted from established methods for benzimidazole synthesis, which involve the condensation of an o-phenylenediamine with a carboxylic acid.[10][11][12]

Materials and Equipment:

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • 10% Sodium Hydroxide Solution

  • Large capacity reaction vessel with mechanical stirrer and reflux condenser

  • Heating mantle with temperature control

  • Filtration apparatus

Protocol:

  • In a suitable reaction vessel, charge o-phenylenediamine and glacial acetic acid.

  • Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13][14]

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Slowly and carefully add 10% sodium hydroxide solution to the reaction mixture with stirring until the solution is alkaline (pH ~8-9). This will precipitate the crude product.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water.

  • Dry the crude 2-methyl-1H-benzo[d]imidazole in a vacuum oven.

Part B: Scale-Up Synthesis of this compound

This part of the synthesis involves an Ullmann condensation followed by hydrolysis. The Ullmann reaction is a copper-catalyzed N-arylation of an imidazole derivative.[15][16][17]

Materials and Equipment:

  • 2-methyl-1H-benzo[d]imidazole

  • 4-Fluorobenzonitrile

  • Potassium Carbonate (anhydrous)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Hydroxide

  • Hydrochloric Acid (concentrated)

  • Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon inlet)

  • Mechanical stirrer, reflux condenser, and temperature probe

  • Filtration and drying equipment

Protocol for 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzonitrile:

  • To a dry reaction vessel under an inert atmosphere, add 2-methyl-1H-benzo[d]imidazole, 4-fluorobenzonitrile, and anhydrous potassium carbonate.

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 120-130°C with vigorous stirring.[18] Monitor the reaction progress by TLC or HPLC.

  • Upon completion (typically 5-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzonitrile.

Protocol for Hydrolysis to the Final Product:

  • The hydrolysis of nitriles to carboxylic acids can be achieved under acidic or basic conditions.[19][20][21][22] For this protocol, alkaline hydrolysis is employed.[19][23]

  • In a reaction vessel, suspend the crude 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzonitrile in a solution of sodium hydroxide in a mixture of water and a co-solvent like ethanol.

  • Heat the mixture to reflux and maintain until the hydrolysis is complete (monitored by TLC or HPLC, observing the disappearance of the nitrile).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5. This will precipitate the carboxylic acid.

  • Filter the precipitated solid, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield the final product, this compound.

Process Visualization and Workflow

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Arylation (Ullmann Condensation) cluster_step3 Step 3: Hydrolysis A o-Phenylenediamine C Reaction & Reflux A->C B Acetic Acid B->C D Neutralization (NaOH) C->D E Filtration & Drying D->E F 2-methyl-1H-benzo[d]imidazole E->F I Reaction at 120-130°C F->I G 4-Fluorobenzonitrile G->I H K2CO3, DMSO H->I J Precipitation (Water) I->J K Filtration & Drying J->K L 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzonitrile K->L N Reflux L->N M NaOH, H2O/Ethanol M->N O Acidification (HCl) N->O P Filtration & Drying O->P Q Final Product P->Q

Caption: Overall workflow for the synthesis of this compound.

Analytical Characterization

To ensure the quality and purity of the synthesized compounds at each stage, the following analytical techniques are recommended:

Technique Purpose Expected Observations
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.[13][14]Disappearance of starting materials and appearance of the product spot with a distinct Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A major peak corresponding to the desired compound with purity typically >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.[13]1H and 13C NMR spectra should be consistent with the proposed structures, showing characteristic peaks for the benzimidazole and benzoic acid moieties.
Mass Spectrometry (MS) Molecular weight confirmation.[13]A molecular ion peak corresponding to the calculated mass of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification.Characteristic absorption bands for N-H (in intermediate), C=N, C=O, and O-H bonds.
Troubleshooting and Optimization
Issue Potential Cause Recommended Solution
Low yield in Step 1 Incomplete reaction; inefficient neutralization.Increase reflux time; ensure complete neutralization by monitoring pH.
Incomplete Ullmann condensation Inactive catalyst; insufficient temperature; moisture in reagents/solvent.Use fresh, high-purity reagents; ensure the reaction temperature is maintained; use anhydrous solvents and reagents.
Formation of by-products in Step 2 Side reactions due to high temperature or prolonged reaction time.Optimize reaction temperature and time based on small-scale experiments; consider using a milder base.
Difficulty in precipitating the final product Incorrect pH during acidification.Carefully adjust the pH to the isoelectric point of the carboxylic acid, typically around pH 4-5.
Product contamination Inefficient washing and purification.Ensure thorough washing of the filtered solids; consider recrystallization or column chromatography for higher purity if required.
Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of this compound. By following the outlined procedures and adhering to the safety guidelines, researchers and production chemists can confidently scale up the synthesis of this important pharmaceutical intermediate. The provided analytical methods will ensure the quality and consistency of the final product, facilitating its use in further drug development and manufacturing processes.

References
  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Merck Millipore. (n.d.). Dimethyl Sulfoxide (DMSO) MSDS - 20-139. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 4-Fluorobenzonitrile. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet: 4-Fluorobenzonitrile. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylbenzimidazole, 98%. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 2-Methyl-1H-benzo[d]imidazole(CAS#:615-15-6). Retrieved from [Link]

  • Semantic Scholar. (2016, May 15). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic application and scale up reaction. Conditions: Undivided.... Retrieved from [Link]

  • Amzole. (n.d.). 2-Methyl Imidazole MSDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 28). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND EXPECTED ANTI-HCV ACTIVITY OF 4-(1H-BENZO[d]IMIDAZOL-2-YL)ANILINE DERIVATIVES. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd. Retrieved from [Link]

  • Scientia Iranica. (n.d.). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • Mustansiriyah Journal of Science. (2024, December 30). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this molecule. As a key intermediate in the synthesis of various pharmacologically active compounds, including telmisartan, its efficient synthesis is of paramount importance.

This guide moves beyond simple protocol recitation. It is structured as a troubleshooting and FAQ hub, grounded in established chemical principles and field-tested experience. We will explore the common pitfalls, delve into the "why" behind experimental observations, and provide robust, actionable solutions.

Part 1: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers, directly addressing the most common issues encountered during the synthesis of this compound, which is typically achieved via a copper-catalyzed Ullmann condensation.

Diagram: General Synthesis Pathway

cluster_product Product R1 2-Methyl-1H-benzo[d]imidazole P This compound R1->P R2 4-Iodobenzoic acid or 4-Fluorobenzoic acid R2->P Catalyst Cu(I) or Cu(II) Catalyst (e.g., CuI, CuO) Base Base (e.g., K2CO3, Cs2CO3) Solvent High-Boiling Solvent (e.g., DMF, DMSO, NMP) Temp High Temperature (120-160 °C)

Caption: Ullmann condensation for synthesis of the target molecule.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield is the most frequently reported issue in this synthesis. The primary culprits often relate to reaction conditions and reactant purity.

  • Insufficient Temperature: The Ullmann condensation is notoriously sluggish and requires high temperatures, typically in the range of 120-160 °C. If your solvent has a lower boiling point or your heating apparatus is not calibrated correctly, the reaction may not proceed to completion.

  • Ineffective Base: The base plays a crucial role in deprotonating the benzimidazole N-H, making it nucleophilic. Potassium carbonate (K₂CO₃) is commonly used, but it can be insufficiently basic or have poor solubility in some organic solvents. Consider using a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or an organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Catalyst Inactivation: Copper catalysts can be sensitive to air and moisture, leading to oxidation and inactivation. Ensure you are using a high-purity catalyst and that your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). The presence of impurities in your starting materials can also poison the catalyst.

  • Poor Solubility of Reactants: The reactants, particularly the benzoic acid derivative, may have limited solubility in the reaction solvent at lower temperatures. This can lead to a heterogeneous mixture and slow reaction rates. Ensure your chosen solvent (e.g., DMF, DMSO, NMP) can adequately dissolve all components at the reaction temperature.

Q2: I am observing the formation of a significant amount of a side product that is difficult to separate. What could it be?

A2: The most common side product in the N-arylation of benzimidazoles is the formation of the undesired regioisomer.

  • Regioisomer Formation: 2-Methyl-1H-benzo[d]imidazole has two nitrogen atoms in the imidazole ring. While the N-1 position is generally more nucleophilic and sterically accessible, arylation can also occur at the N-3 position, leading to the formation of 4-(2-methyl-1H-benzo[d]imidazol-3-yl)benzoic acid. The ratio of these isomers is highly dependent on the reaction conditions. Generally, bulkier aryl halides and lower reaction temperatures can favor the formation of the desired N-1 isomer.

  • Decarboxylation: The high temperatures required for the Ullmann condensation can lead to the decarboxylation of the 4-halobenzoic acid starting material or the final product. This results in the formation of iodobenzene (or other haloarenes) and 1-phenyl-2-methyl-1H-benzo[d]imidazole, respectively. If you suspect decarboxylation, consider using a milder catalytic system if available, or minimizing the reaction time at high temperatures.

Diagram: Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Temp Verify Reaction Temperature (120-160 °C) Start->Check_Temp Check_Base Evaluate Base (K2CO3, Cs2CO3) Check_Temp->Check_Base Yes Increase_Temp Increase Temperature or Switch to Higher Boiling Solvent Check_Temp->Increase_Temp No Check_Catalyst Assess Catalyst & Inert Atmosphere Check_Base->Check_Catalyst Yes Switch_Base Use Stronger Base (e.g., Cs2CO3) Check_Base->Switch_Base No Check_Purity Analyze Starting Material Purity Check_Catalyst->Check_Purity Yes Use_New_Cat Use Fresh Catalyst & Ensure Inert Conditions Check_Catalyst->Use_New_Cat No Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Success Yield Improved Check_Purity->Success Yes Increase_Temp->Success Switch_Base->Success Use_New_Cat->Success Purify_SM->Success

Caption: A step-by-step guide to troubleshooting low reaction yields.

Q3: The purification of the final product is challenging. What is the best approach?

A3: The product, being an amino acid derivative, can be challenging to purify by standard column chromatography due to its polarity and potential for streaking on silica gel.

  • Acid-Base Extraction: An effective initial purification step is an acid-base workup. After the reaction is complete and the solvent has been removed, the residue can be dissolved in a suitable organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). This will protonate the benzimidazole nitrogens and any unreacted starting material, but the desired product should remain in the organic layer due to the carboxylic acid group. Subsequent washing with a dilute aqueous base (e.g., 1M NaOH) will deprotonate the carboxylic acid, moving the product into the aqueous layer as its carboxylate salt. The aqueous layer can then be separated, acidified to precipitate the product, which is then collected by filtration.

  • Recrystallization: After initial purification, recrystallization is often the most effective method for obtaining a highly pure product. Suitable solvent systems include ethanol/water, methanol/water, or DMF/water mixtures. The choice of solvent will depend on the specific impurities present.

Q4: Can I use a different halogen on the benzoic acid, for example, 4-fluorobenzoic acid instead of 4-iodobenzoic acid?

A4: Yes, other halogens can be used, but the reactivity generally follows the order I > Br > Cl > F for Ullmann-type couplings. While 4-iodobenzoic acid is more reactive and may allow for lower reaction temperatures or shorter reaction times, it is also more expensive. 4-Fluorobenzoic acid can be a more cost-effective starting material, but it typically requires more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve comparable yields. The choice of halogen is often a balance between reactivity and cost.

Part 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-Methyl-1H-benzo[d]imidazole

  • 4-Iodobenzoic acid

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Sodium hydroxide (NaOH), 1M aqueous solution

  • Ethyl acetate

  • Deionized water

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methyl-1H-benzo[d]imidazole (1.0 eq), 4-iodobenzoic acid (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe. The amount of solvent should be sufficient to create a stirrable slurry (typically a 0.5 M to 1.0 M concentration with respect to the limiting reagent).

  • Heating: Immerse the flask in a preheated oil bath at 140-150 °C and stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the DMF under reduced pressure.

  • Workup - Acid-Base Extraction:

    • To the residue, add ethyl acetate and 1M NaOH(aq). Stir until all solids are dissolved.

    • Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as its sodium salt.

    • Separate the layers and wash the organic layer with 1M NaOH(aq) to ensure complete extraction of the product.

    • Combine the aqueous layers and wash with ethyl acetate to remove any non-acidic organic impurities.

    • Slowly acidify the aqueous layer with 1M HCl(aq) with stirring in an ice bath. The product will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water and then with a small amount of cold ethyl acetate.

    • Dry the solid under vacuum to yield the crude product.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 3: References

  • P. E. Fanta, "The Ullmann Condensation," Chemical Reviews, vol. 64, no. 6, pp. 613-632, 1964. [Link]

  • J. Lindley, "Copper assisted nucleophilic substitution of aryl halogen," Tetrahedron, vol. 40, no. 9, pp. 1433-1456, 1984. [Link]

  • I. P. Beletskaya and A. V. Cheprakov, "The Buchwald-Hartwig Reaction: A Universal Method for C-C, C-N, and C-O Bond Formation," Russian Chemical Reviews, vol. 73, no. 12, pp. 1261-1285, 2004. [Link]

Technical Support Center: Purification of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this valuable benzimidazole derivative. Here, we will address common issues in a practical, question-and-answer format, grounded in established chemical principles.

Introduction to the Molecule and its Challenges

This compound is a bifunctional molecule, possessing both a weakly basic benzimidazole core and an acidic carboxylic acid moiety. This amphoteric nature, combined with potential impurities from its synthesis, can present unique purification challenges. A common synthetic route involves the N-arylation of 2-methylbenzimidazole with a 4-halobenzoate ester, followed by saponification. This process can introduce a variety of impurities, including unreacted starting materials, the ester intermediate, and potential regioisomers.

This guide will provide you with the necessary strategies to troubleshoot and optimize your purification protocol, ensuring you obtain a highly pure product for your downstream applications.

Troubleshooting Guide

Q1: My crude product is a colored solid (e.g., yellow, brown, or pink). How can I decolorize it?

A1: Colored impurities are a common issue in benzimidazole synthesis, often arising from the oxidation of starting materials or the formation of polymeric byproducts.

  • Activated Carbon Treatment: The most straightforward method for removing colored impurities is treatment with activated carbon.

    • Protocol:

      • Dissolve your crude product in a suitable hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

      • Add a small amount of activated carbon (typically 1-5% w/w of your crude product). Caution: Add the carbon carefully to the hot solution to avoid bumping.

      • Heat the mixture at reflux for 10-15 minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.

      • Allow the filtrate to cool slowly to crystallize the decolorized product.[1]

  • Scientific Rationale: Activated carbon has a high surface area and can adsorb large, colored organic molecules, effectively removing them from the solution.

Q2: My TLC analysis shows multiple spots after purification. What are the likely impurities and how can I remove them?

A2: The presence of multiple spots on TLC indicates a mixture of compounds. The identity of these impurities depends on the synthetic route. Assuming a synthesis via N-arylation of 2-methylbenzimidazole with a 4-halobenzoate ester followed by hydrolysis, the common impurities are:

  • Unreacted 2-methylbenzimidazole: This is a basic impurity.

  • Unreacted 4-halobenzoic acid or its ester: These are neutral or acidic impurities.

  • The ester intermediate (methyl or ethyl 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoate): This is a neutral impurity.

  • The N-3 regioisomer: This is an isomer of your product and can be challenging to separate.

Here are strategies to address these impurities:

  • Acid-Base Extraction: This is a powerful technique to separate acidic, basic, and neutral compounds.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to extract the acidic product into the aqueous layer, leaving neutral and basic impurities in the organic layer.

      • Separate the aqueous layer and acidify it with a strong acid (e.g., 1M HCl) to a pH of around 4-5 to precipitate your pure product.

      • Filter the precipitate, wash with cold water, and dry.

  • Column Chromatography: If acid-base extraction is insufficient, particularly for separating the ester intermediate or the N-3 regioisomer, column chromatography is recommended.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of hexane/ethyl acetate is a good starting point. Given the polar nature of the carboxylic acid, you may need to add a small amount of acetic acid or methanol to the mobile phase to ensure good elution and prevent streaking. A typical gradient could be from 20% to 100% ethyl acetate in hexane.

Q3: My yield is very low after recrystallization. How can I improve it?

A3: Low recovery after recrystallization is a common problem and can be attributed to several factors:

  • Using too much solvent: The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep the product dissolved even at low temperatures.

    • Solution: Add the hot solvent portion-wise to the crude product until it just dissolves.[2][3]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a beaker can help slow down the cooling process.[2]

  • The product is moderately soluble in the cold solvent: This will lead to significant product loss in the mother liquor.

    • Solution: After filtration, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that the second crop may be less pure.

Q4: I am struggling to find a good recrystallization solvent. What is the best approach?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates for a polar, amphoteric molecule like this include:

    • Alcohols (Ethanol, Methanol, Isopropanol)

    • Water

    • Mixtures of alcohol and water

    • Acetic acid

  • General Observations: Benzoic acid itself can be recrystallized from hot water.[1][2] The presence of the larger benzimidazole group may decrease its aqueous solubility but increase its solubility in alcohols. An ethanol/water mixture is often a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

Q2: What are the expected pKa values for this molecule?

A2: The molecule has two ionizable groups: the carboxylic acid and the benzimidazole ring.

  • The carboxylic acid group is expected to have a pKa around 4-5, similar to benzoic acid (pKa ≈ 4.2).

  • The benzimidazole ring is weakly basic. The pKa of the conjugate acid of benzimidazole is around 5.5. The 2-methyl group may slightly increase this value. A predicted pKa for a similar structure, ethyl 4-(2-methyl-1H-imidazol-1-yl)benzoate, is around 6.5.[4]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp and consistent melting point is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can reveal the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent system based on small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.[1][2][3]

Protocol 2: Column Chromatography for Purification
  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.

  • Elution: Start eluting with the non-polar mobile phase and gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Summary

PropertyPredicted/Estimated ValueRationale/Reference
Molecular Weight 252.27 g/mol Calculated
pKa (Carboxylic Acid) ~ 4-5Analogy to benzoic acid
pKa (Benzimidazole, conjugate acid) ~ 5.5-6.5Analogy to benzimidazole and related structures[4]

Visual Workflows

Purification Decision Workflow

PurificationWorkflow crude Crude Product color_check Is the product colored? crude->color_check tlc_check Is the TLC clean (single spot)? color_check->tlc_check No charcoal Activated Carbon Treatment & Hot Filtration color_check->charcoal Yes recrystallize Recrystallization tlc_check->recrystallize Yes acid_base Acid-Base Extraction tlc_check->acid_base No charcoal->tlc_check pure_product Pure Product recrystallize->pure_product acid_base->recrystallize Successful column Column Chromatography acid_base->column Impurities remain column->recrystallize

Caption: Decision tree for the purification of this compound.

Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Product in Ethyl Acetate add_bicarb Wash with aq. NaHCO3 start->add_bicarb separate1 Separate Layers add_bicarb->separate1 org_layer1 Organic Layer (Neutral & Basic Impurities) separate1->org_layer1 Top aq_layer1 Aqueous Layer (Product as Sodium Salt) separate1->aq_layer1 Bottom acidify Acidify with 1M HCl to pH 4-5 aq_layer1->acidify precipitate Precipitate Forms acidify->precipitate filtrate Filter, Wash & Dry precipitate->filtrate product Pure Acidic Product filtrate->product

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize this challenging N-arylation reaction effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for synthesizing this compound?

The synthesis of this N-aryl benzimidazole derivative is primarily achieved through a cross-coupling reaction that forms a carbon-nitrogen bond between the N1 position of 2-methylbenzimidazole and a 4-halobenzoic acid derivative. The two most prominent and effective methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).[1][2]

  • Ullmann Condensation: This is the classic method, utilizing a copper catalyst.[1][3] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols use catalytic amounts of copper with specific ligands to proceed under milder conditions.[4][5]

  • Buchwald-Hartwig Amination: This is a more modern, versatile method that uses a palladium catalyst with specialized phosphine-based ligands.[2][6] It is often favored for its broad substrate scope and tolerance of various functional groups, though the catalysts and ligands can be more expensive.[2][7]

Q2: What is the general reaction mechanism I am trying to optimize?

Both primary routes involve a catalytic cycle to couple the benzimidazole with the aryl halide. While the specifics differ, the overall transformation is the same. The choice between the two depends on factors like cost, substrate reactivity, and available equipment.

Below is a generalized workflow for this synthesis.

cluster_reactants Starting Materials cluster_conditions Reaction Conditions start_node start_node reagent_node reagent_node condition_node condition_node process_node process_node product_node product_node R1 2-Methylbenzimidazole P1 Cross-Coupling Reaction (Ullmann or Buchwald-Hartwig) R1->P1 R2 4-Halobenzoic Acid (or Ester, X = I, Br) R2->P1 C1 Catalyst (Cu or Pd source) C1->P1 C2 Ligand C2->P1 C3 Base (e.g., K2CO3, Cs2CO3) C3->P1 C4 Solvent (e.g., DMSO, DMF, Toluene) C4->P1 P2 Work-up & Purification (Extraction, Crystallization, Chromatography) P1->P2 Final This compound P2->Final

Caption: General experimental workflow for N-arylation.

Q3: How do I choose between a copper- and palladium-catalyzed approach?

This is a critical decision based on both practical and chemical considerations. Copper is significantly less expensive than palladium, making the Ullmann approach more cost-effective for large-scale synthesis.[8] However, palladium-catalyzed Buchwald-Hartwig reactions often offer a broader functional group tolerance, higher yields with challenging substrates (like aryl chlorides), and typically proceed under milder conditions.[2][7]

FeatureUllmann Condensation (Copper-Catalyzed)Buchwald-Hartwig Amination (Palladium-Catalyzed)
Metal Cost LowerHigher
Typical Halides Aryl Iodides, Aryl Bromides[9]Aryl Chlorides, Bromides, Iodides, Tosylates[10]
Ligands Diamines, Amino Acids, Phenanthrolines[4][11]Bulky, electron-rich Phosphines (e.g., XPhos, BrettPhos)[12]
Reaction Temp. Often higher (80-140 °C)[9]Often lower (RT - 110 °C)
Sensitivity Can be sensitive to air/moisture; catalyst poisoning is less common.Highly sensitive to air/oxygen; catalyst deactivation can be an issue.[7]
Key Advantage Cost-effectiveness, robust catalyst systems.High versatility, broad substrate scope, milder conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My reaction shows low or no conversion to the desired product.

This is the most common issue and can stem from several factors related to the catalytic cycle. A systematic approach is required to identify the root cause.

cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_atmosphere Atmosphere & Reagent Issues problem_node problem_node cause_node cause_node solution_node solution_node Problem Low or No Yield Cause1 Inactive Catalyst or Ligand Problem->Cause1 Cause2 Incorrect Base or Solvent Problem->Cause2 Cause3 Oxygen/Moisture Contamination Problem->Cause3 Solution1a Use fresh catalyst/ligand Cause1->Solution1a Solution1b Switch to a pre-catalyst Cause1->Solution1b Solution1c Screen different ligands Cause1->Solution1c Solution2a Screen stronger/weaker bases (e.g., K3PO4 vs K2CO3) Cause2->Solution2a Solution2b Screen different solvents (e.g., DMSO, Dioxane) Cause2->Solution2b Solution3a Degas solvent thoroughly Cause3->Solution3a Solution3b Use dry glassware & inert gas Cause3->Solution3b

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Cause: Inactive Catalyst or Inappropriate Ligand

    • The "Why": The catalyst (Cu or Pd) must be in the correct oxidation state (typically Cu(I) or Pd(0)) to initiate the cycle.[2][3] Ligands are not just passive additives; they stabilize the catalyst, increase its solubility, and facilitate key steps like oxidative addition and reductive elimination.[13] An incorrect ligand can fail to activate the catalyst or may even inhibit the reaction.

    • The "How-To":

      • Screen Ligands: For Ullmann reactions, start with simple, inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline.[11] For Buchwald-Hartwig, use bulky biaryl monophosphine ligands like XPhos or BrettPhos, often available as stable pre-catalysts.[7]

      • Check Catalyst Source: Ensure your catalyst hasn't degraded. For palladium reactions, using a modern, well-defined pre-catalyst (e.g., a G3 or G4 pre-catalyst) can dramatically improve reproducibility over using separate Pd sources and ligands.[7]

      • Vary Catalyst/Ligand Ratio: The optimal ratio is often between 1:1 and 1:2. Too much ligand can sometimes inhibit the reaction by creating a saturated, unreactive metal center.[14]

  • Cause: Suboptimal Base, Solvent, or Temperature

    • The "Why": The base is crucial for deprotonating the benzimidazole's N-H proton, making it nucleophilic enough to attack the catalyst complex.[14] The base's strength and solubility matter. The solvent must solubilize all components and be stable at the reaction temperature. Polar aprotic solvents like DMSO, DMF, or NMP are common as they often facilitate these reactions, though ethers like dioxane or toluene are also frequently used, especially in palladium catalysis.[15][16]

    • The "How-To":

      • Base Screening: K₂CO₃ is a good starting point. If the reaction is sluggish, a stronger base like Cs₂CO₃ or K₃PO₄ may be required. The choice of base can be critical and substrate-dependent.

      • Solvent Screening: If solubility is an issue, switch to a solvent like DMSO or NMP.[15] Be aware that high-boiling point solvents can be difficult to remove during purification.

      • Temperature Optimization: Start your optimization around 100-110 °C. If you see side product formation, the temperature may be too high. If there is no reaction, a higher temperature may be needed, but this should be done cautiously after other parameters have been explored.

  • Cause: Presence of Oxygen or Water

    • The "Why": Palladium(0) catalysts are notoriously sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[7] While copper catalysts are generally more robust, maintaining an inert atmosphere is good practice to prevent undefined side reactions. Water can hydrolyze starting materials or interfere with the base.

    • The "How-To":

      • Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas like Argon or Nitrogen. Use Schlenk techniques or a glovebox for best results.

      • Dry Reagents: Use anhydrous solvents and dry your starting materials and base if necessary.

Problem 2: I am observing significant side product formation (e.g., dehalogenation, homo-coupling).
  • The "Why": These side products often arise from competing reaction pathways that become significant under non-optimal conditions.

    • Dehalogenation (replacement of the halide on the benzoic acid with hydrogen) can occur if the temperature is too high or if water is present, leading to a protodehalogenation pathway.

    • Homo-coupling (e.g., formation of biphenyl-4,4'-dicarboxylic acid) is a classic side reaction in Ullmann couplings, especially at high temperatures or high catalyst loading.[3]

  • The "How-To":

    • Lower the Temperature: This is the first parameter to adjust. Try reducing the temperature by 10-20 °C.

    • Reduce Catalyst Loading: High concentrations of the active catalyst can sometimes favor homo-coupling. Try reducing the catalyst loading to 1-5 mol %.

    • Ensure Inert Atmosphere: As mentioned above, oxygen can promote undesirable side reactions.

Problem 3: My product is difficult to purify.
  • The "Why": The product is an amino acid derivative, possessing both a basic nitrogen center (the un-substituted imidazole nitrogen) and an acidic carboxylic acid. This amphoteric nature can complicate purification. Furthermore, removing residual metal catalyst is a common challenge.

  • The "How-To":

    • Acid-Base Extraction: Exploit the product's amphoteric nature. During work-up, you can wash the organic layer with a mild aqueous acid (like dilute HCl) to remove unreacted 2-methylbenzimidazole. Then, you can extract your product into a mild aqueous base (like NaHCO₃ solution), wash the basic aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate your pure product.

    • Removing Residual Metal:

      • Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite or silica gel to adsorb the metal catalyst.

      • Aqueous Wash: A wash with an aqueous solution of ammonium hydroxide can sometimes help remove residual copper.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/water, DMF/water) is an excellent final purification step.

Optimized Protocol Example (Ullmann Condensation)

This protocol serves as a robust starting point for your optimization experiments.

Materials:

  • 2-Methylbenzimidazole (1.0 mmol, 1.0 equiv)

  • Methyl 4-bromobenzoate (1.1 mmol, 1.1 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol %)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol %)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3-5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add CuI, K₂CO₃ (pre-dried under vacuum), and 2-methylbenzimidazole.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.

  • Reagent Addition: Under a positive flow of Argon, add the anhydrous DMSO, followed by DMEDA and methyl 4-bromobenzoate.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 110-120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up (Ester Intermediate):

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove insoluble copper salts.

    • Separate the layers. Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude methyl ester by column chromatography (Hexane/Ethyl Acetate).

  • Hydrolysis to Final Acid:

    • Dissolve the purified ester in a mixture of THF/Methanol.

    • Add an aqueous solution of NaOH (2-4 equivalents) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.

    • Acidify the aqueous solution carefully with 1M HCl until the product precipitates (typically around pH 4-5).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

References

Technical Support Center: Alternative Synthetic Routes for 4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable benzimidazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to optimize your synthetic strategies, enhance yield and purity, and confidently troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main retrosynthetic approaches to this target molecule. The most common strategies involve either forming the benzimidazole ring first, followed by N-arylation, or constructing the N-aryl bond prior to the benzimidazole ring closure. The two principal methods are:

  • Route A: Phillips-Ladenburg Condensation followed by Ullmann N-Arylation. This is a classical and widely used method for benzimidazole synthesis.[1][2] It involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3]

  • Route B: Ullmann N-Arylation followed by Benzimidazole Ring Formation. This approach involves the copper-catalyzed coupling of an amine with an aryl halide.[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Guide 1: Low or No Product Formation

Low or no yield of the desired product is a common issue in organic synthesis. This guide provides a systematic approach to troubleshoot reactions with low or no conversion of starting materials.

Observation Potential Cause Recommended Solution
No reaction (starting materials consumed) Incorrect reaction conditions: Temperature too low, reaction time too short.- Gradually increase the reaction temperature in increments of 10-20°C. - Monitor the reaction for a longer period using TLC or LC-MS.
Inactive catalyst: The copper catalyst in the Ullmann reaction may be oxidized or of poor quality.- Use a freshly opened bottle of the copper salt or purify the existing stock. - Consider using a different copper source (e.g., CuI, Cu2O, or copper nanoparticles).[4]
Poor quality reagents: Impurities in starting materials can inhibit the reaction.- Purify starting materials by recrystallization or column chromatography. - Ensure solvents are anhydrous, especially for the Ullmann reaction.
Low yield of desired product Suboptimal reaction conditions: Incorrect solvent, base, or ligand for the Ullmann reaction.- Screen different solvents (e.g., DMF, DMSO, NMP).[4] - Test various bases (e.g., K2CO3, Cs2CO3, K3PO4). - For the Ullmann reaction, screen different ligands (e.g., 1,10-phenanthroline, L-proline).[5]
Side reactions: Formation of byproducts that consume starting materials.- See Guide 2 for troubleshooting side product formation.
Guide 2: Formation of Multiple Products/Side Products

The formation of multiple products can complicate purification and reduce the yield of the desired compound. This guide helps in identifying and minimizing the formation of common side products.

Observation Potential Cause Recommended Solution
Formation of N,N'-diacetylated product (in Phillips-Ladenburg) Excess acetic acid or anhydride used. - Use a stoichiometric amount or a slight excess of acetic acid.
Formation of homocoupled biaryl product (in Ullmann reaction) High reaction temperature or prolonged reaction time. - Reduce the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.
Formation of regioisomers in N-arylation The two nitrogen atoms of the benzimidazole ring are nucleophilic. - While the N-1 position is generally more reactive, the formation of the N-3 isomer is possible. - Purification by column chromatography is usually effective in separating these isomers.[6]
Guide 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging. This guide provides tips for effective purification.

Observation Potential Cause Recommended Solution
Product is difficult to crystallize Presence of impurities that inhibit crystal formation. - Attempt purification by column chromatography before crystallization. - Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes).
Product co-elutes with impurities during column chromatography Similar polarity of the product and impurities. - Use a different solvent system for elution. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is a dark-colored oil or solid Oxidation of starting materials or product. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] - Use purified starting materials.

Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzo[d]imidazole

This protocol is an adaptation of the Phillips-Ladenburg synthesis for the formation of the benzimidazole core.[1][7]

Step 1: Synthesis of 2-Methyl-1H-benzo[d]imidazole

  • In a round-bottom flask, combine o-phenylenediamine (1 equiv.) and glacial acetic acid (1.1 equiv.).

  • Add a catalytic amount of 4N hydrochloric acid.

  • Heat the reaction mixture to 100°C and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The crude product may precipitate. If so, collect the solid by filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water.

Protocol 2: Ullmann N-Arylation of 2-Methyl-1H-benzo[d]imidazole

This protocol is a general procedure for the copper-catalyzed N-arylation of a benzimidazole.[4][5]

Step 2: Synthesis of this compound

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-methyl-1H-benzo[d]imidazole (1 equiv.), 4-iodobenzoic acid (1.2 equiv.), copper(I) iodide (0.1 equiv.), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv.), and a base (e.g., potassium carbonate, 2 equiv.).

  • Add a high-boiling polar solvent such as DMF or DMSO.

  • Heat the reaction mixture to 110-130°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with 1M HCl to a pH of 3-4.

  • The product should precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold diethyl ether.

  • If necessary, purify the crude product by recrystallization from a suitable solvent system like ethanol or by column chromatography.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_RouteA Route A: Phillips-Ladenburg then N-Arylation cluster_RouteB Route B: N-Arylation then Phillips-Ladenburg A_Start1 o-Phenylenediamine A_Inter 2-Methyl-1H-benzo[d]imidazole A_Start1->A_Inter Phillips-Ladenburg Condensation A_Start2 Acetic Acid A_Start2->A_Inter A_Final This compound A_Inter->A_Final Ullmann N-Arylation A_Start3 4-Iodobenzoic Acid A_Start3->A_Final B_Start1 4-Iodobenzoic Acid B_Inter 4-(2-Aminoanilino)benzoic acid B_Start1->B_Inter Ullmann N-Arylation B_Start2 o-Phenylenediamine B_Start2->B_Inter B_Final This compound B_Inter->B_Final Cyclization B_Start3 Acetic Anhydride B_Start3->B_Final

Sources

Technical Support Center: Purification of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid (CAS 1021144-32-0)[1]. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in obtaining this compound with high purity. The guidance herein is based on established chemical principles and field-proven purification strategies for benzimidazole derivatives.

Part 1: Initial Assessment & Impurity Profile

This section addresses the critical first steps: analyzing your crude product and understanding the likely impurities based on the synthetic route.

Q1: My crude product has a low, broad melting point. What does this signify?

A low and broad melting point range is a classic indicator of a substance containing significant impurities. Pure crystalline solids typically have a sharp melting point range (less than 2°C). The presence of impurities disrupts the crystal lattice, requiring less energy to break it down, which both depresses and broadens the melting range[2]. Before proceeding with purification, it is crucial to identify these impurities.

Q2: What is the likely synthetic origin of this compound, and what impurities should I expect?

The structure, with the benzoic acid moiety on the N-1 position, strongly suggests an N-arylation reaction is the final step of the synthesis. A common pathway is the coupling of 2-methylbenzimidazole with a 4-halobenzoic acid ester (e.g., methyl 4-fluorobenzoate), followed by saponification (hydrolysis) of the ester.

Based on this pathway, you should anticipate the following impurities:

  • Unreacted Starting Materials: 2-methylbenzimidazole and the methyl 4-halobenzoate.

  • Ester Intermediate: Methyl 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoate, resulting from incomplete hydrolysis.

  • Reaction Side Products: Depending on the coupling reaction conditions (e.g., Ullmann coupling), other minor side products could be present.

Logical Impurity Profile

The diagram below illustrates the relationship between the target product and its most common process-related impurities.

G cluster_0 Reactants cluster_1 Intermediates & Products SM1 2-Methylbenzimidazole Inter Ester Intermediate (Methyl Ester) SM1->Inter Coupling Reaction Target Target Product (Carboxylic Acid) SM1->Target Potential Impurity SM2 Methyl 4-halobenzoate SM2->Inter Coupling Reaction Inter->Target Hydrolysis (Saponification) Inter->Target Potential Impurity

Caption: Common impurities in the synthesis of the target compound.

Q3: How can I analyze my crude sample to confirm these impurities?

A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): This is the fastest way to visualize the complexity of your mixture. Spot your crude material alongside the starting materials if available. A typical eluent system for benzimidazole derivatives is Ethyl Acetate/Hexane or Dichloromethane/Methanol[3][4]. The carboxylic acid product will likely have a lower Rf value (be more polar) than the ester intermediate and starting materials.

  • ¹H NMR Spectroscopy: This provides structural confirmation. Look for a singlet around 3.9 ppm, which would indicate the methyl ester of the intermediate. The absence of this peak and the presence of a broad carboxylic acid proton signal (>10 ppm) suggest complete hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. It can precisely determine the percentage of each component in your crude mixture[5].

Part 2: Purification Strategies & Protocols

Once you have an idea of the impurities present, you can select the most effective purification strategy.

Q4: My main impurity is the unreacted 2-methylbenzimidazole. Is there a way to remove it without chromatography?

Yes, an acid-base extraction is highly effective. The target compound is acidic due to the carboxylic acid, while 2-methylbenzimidazole is basic. The ester intermediate is largely neutral.

Protocol 1: Acid-Base Extraction Workflow
  • Dissolve the crude solid in an appropriate organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Your target carboxylic acid will deprotonate and move into the aqueous layer. The neutral ester intermediate and any unreacted methyl 4-halobenzoate will remain in the organic layer. The basic 2-methylbenzimidazole will also largely remain in the organic layer at this pH.

  • Separate the layers. The organic layer contains the neutral and basic impurities.

  • Acidify the aqueous layer slowly with 1 M HCl until the pH is around 4-5. Your target product will precipitate out as a solid.

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Q5: Recrystallization seems like a simpler method. How do I choose the right solvent?

Recrystallization is an excellent technique for purifying crystalline solids and is often preferred for its scalability and efficiency[6]. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point[2].

For this compound, which has both polar (carboxylic acid) and non-polar (aromatic rings) features, suitable solvents are polar protic solvents or mixtures.

Solvent SystemRationale & Expected Outcome
Ethanol Often a good starting point for benzimidazole derivatives[7][8]. The compound is likely to have moderate solubility at room temperature but high solubility when hot.
Ethanol/Water A powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then allow to cool.
Acetic Acid/Water Useful if the compound has poor solubility in common organic solvents. Dissolve in hot acetic acid and add water as the anti-solvent.
DMF or DMSO/Water For compounds that are very poorly soluble. Dissolve in a minimum of hot DMF or DMSO and add water to induce precipitation. This should be a last resort, as residual high-boiling solvents can be difficult to remove.
Protocol 2: General Recrystallization Procedure
  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves completely[9]. Avoid adding excess solvent, as this will reduce your recovery yield.

  • (Optional Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal[10]. Re-heat the mixture to boiling for a few minutes.

  • If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once the flask has reached room temperature, cool it further in an ice-water bath for at least 30 minutes to maximize crystal formation[9].

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Recrystallization Troubleshooting Flowchart

If crystals do not form upon cooling, follow these steps.

G Start Solution Cooled, No Crystals Formed Step1 1. Scratch inner wall of the flask with a glass rod Start->Step1 Step2 2. Add a 'seed' crystal of pure product Step1->Step2 If no success Success Crystals Form! Step1->Success Success! Step3 3. Reduce solvent volume (boil off some solvent) Step2->Step3 If no success Step2->Success Success! Step4 4. Add an 'anti-solvent' dropwise Step3->Step4 If no success Step3->Success Success! Step4->Success Success!

Caption: A troubleshooting guide for inducing crystallization.

Q6: When should I use column chromatography instead of recrystallization?

Column chromatography is necessary when impurities have very similar solubility properties to your target compound, making separation by recrystallization ineffective[4][11]. It is also the method of choice if your product is an oil or non-crystalline solid.

Protocol 3: Flash Column Chromatography
  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): A good starting point is an eluent system that gives your product an Rf of ~0.3 on a TLC plate.

    • For this acidic compound, a common issue is "streaking" on the silica. To prevent this, add 0.5-1% acetic acid to your eluent mixture.

    • A gradient elution from 50% Ethyl Acetate/Hexane to 100% Ethyl Acetate, followed by 5-10% Methanol/Dichloromethane may be effective.

  • Procedure:

    • Prepare the column with silica gel slurried in the initial eluent.

    • Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimum amount of the eluent (wet loading).

    • Carefully load the sample onto the top of the column.

    • Run the column, collecting fractions and monitoring them by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • International Journal of Pharmaceutical Sciences and Medicine. Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Available from: [Link]

  • Defense Technical Information Center (DTIC). (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available from: [Link]

  • Google Patents. A process for the optical purification of benzimidazole derivatives.
  • Saeed, A., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. RSC Advances. Available from: [Link]

  • Khattab, S., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. Available from: [Link]

  • Florida A&M University. (2016). recrystallization lab report.pdf. Available from: [Link]

  • Baviskar, B., et al. (2009). SYNTHESIS OF NOVEL BENZIMIDAZOLE DERIVATIVES. Rasayan Journal of Chemistry. Available from: [Link]

  • Khan, I., et al. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. BioMed Research International. Available from: [Link]

  • PrepChem.com. Synthesis of 4-(1H -Imidazol-1-yl)benzoic acid methyl ester. Available from: [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available from: [Link]

  • Sane, R.T., et al. (2004). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Available from: [Link]

  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available from: [Link]

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Available from: [Link]

Sources

Technical Support Center: Stability of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during the handling and analysis of this compound solutions.

Issue 1: Precipitation or Cloudiness of the Solution

Question: My solution of this compound, which was initially clear, has become cloudy or has formed a precipitate. What is the cause and how can I resolve this?

Answer:

Precipitation is a common issue for compounds like this compound, which possesses both a weakly basic benzimidazole moiety and an acidic carboxylic acid group. The solubility of such amphoteric compounds is highly dependent on the pH of the solution.

Potential Causes:

  • pH Shift: The most likely cause is a change in the solution's pH. The compound's solubility is lowest near its isoelectric point, where the net charge is zero. A shift in pH due to atmospheric CO₂ absorption (making the solution more acidic) or interaction with container surfaces can trigger precipitation.

  • Solvent Incompatibility: While soluble in many organic solvents, the compound may have limited solubility in aqueous solutions or certain solvent mixtures, especially at higher concentrations.

  • Temperature Effects: A decrease in temperature can reduce the solubility of the compound, leading to precipitation, particularly if the solution was prepared at an elevated temperature.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Appearance of New Peaks in HPLC Chromatogram

Question: I am analyzing my solution of this compound using HPLC and I observe new, unexpected peaks that were not present in the freshly prepared sample. What could be the source of these peaks?

Answer:

The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. Benzimidazole derivatives can be susceptible to several degradation pathways, particularly in solution.[1][2][3]

Potential Degradation Pathways:

  • Photodegradation: Benzimidazoles are known to be photosensitive.[1][2][3][4][5] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products. A common photodegradation pathway for some benzimidazoles involves cleavage and modification of side chains.[2]

  • Hydrolysis: The benzimidazole ring itself is generally stable to hydrolysis. However, if the solution is subjected to harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the amide-like bond within the imidazole ring or other susceptible functional groups could occur.

  • Oxidation: Oxidative degradation can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to oxidizing agents. The electron-rich benzimidazole ring system can be susceptible to oxidation.[6]

Troubleshooting and Identification Workflow:

start New Peaks in HPLC forced_degradation Perform Forced Degradation Study Acid, Base, Oxidation, Heat, Light start->forced_degradation compare_chromatograms Compare Chromatograms of Stressed Samples with Experimental Sample forced_degradation->compare_chromatograms identify_pathway Identify Potential Degradation Pathway compare_chromatograms->identify_pathway lc_ms_analysis LC-MS Analysis for Mass Identification of Degradants identify_pathway->lc_ms_analysis structure_elucidation Elucidate Structure of Degradation Products lc_ms_analysis->structure_elucidation mitigate Implement Mitigation Strategies e.g., protect from light, use antioxidants, control pH structure_elucidation->mitigate end Stability-Indicating Method Established mitigate->end

Caption: Workflow for identifying and mitigating degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing solutions of this compound?

A1: For stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally suitable. For aqueous-based assays, it is crucial to consider the pH. Preparing the compound in a slightly alkaline (pH > 8) or acidic (pH < 4) buffer can enhance solubility by ionizing the carboxylic acid or the benzimidazole ring, respectively. Always perform a small-scale solubility test before preparing a large volume.

Q2: How should I store solutions of this compound to minimize degradation?

A2: Based on the known stability of benzimidazole derivatives, the following storage conditions are recommended:

ConditionRecommendationRationale
Light Store solutions in amber vials or wrapped in aluminum foil.To prevent photodegradation, as benzimidazoles are known to be photosensitive.[1][2][3][4][5]
Temperature For short-term storage (up to a few days), refrigeration at 2-8 °C is often sufficient. For long-term storage, freezing at -20 °C or -80 °C is recommended.Lower temperatures slow down the rate of chemical degradation.
Atmosphere For sensitive applications, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and storing it under an inert atmosphere.To minimize oxidative degradation from dissolved oxygen.

Q3: What is a stability-indicating HPLC method and why is it important for my experiments?

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[8][9][10]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample and a solution of the compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, dilute with the mobile phase to a suitable concentration, and analyze by HPLC-UV and LC-MS.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is ideal for monitoring peak purity).

  • Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[7][11][12]

References

Validation & Comparative

comparing 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid with other benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a “Privileged” Structure in PARP Inhibition

To researchers, scientists, and drug development professionals, the benzimidazole core is a familiar and highly valued scaffold. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a "privileged structure" in medicinal chemistry.[1] This versatility has led to its incorporation into numerous clinically successful drugs. In recent years, the benzimidazole framework has proven to be exceptionally well-suited for the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA damage repair.

The therapeutic strategy behind PARP inhibition is rooted in the concept of synthetic lethality . In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a key signaling role. If this pathway is inhibited, the cell can still repair the more detrimental double-strand breaks (DSBs) that arise during replication using the high-fidelity homologous recombination (HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the HR pathway. In these HR-deficient cancer cells, inhibiting PARP creates a scenario where both major DNA repair pathways are compromised. This catastrophic failure of DNA repair leads to genomic instability and targeted cell death, while largely sparing healthy cells with functional HR pathways.

This guide provides an in-depth comparison of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid , a representative of N1-aryl substituted benzimidazoles, with two other potent benzimidazole-based PARP inhibitors. While specific biological data for this lead compound is not extensively documented in public literature, we will leverage established structure-activity relationships (SAR) from well-characterized analogs to provide a predictive overview and a framework for future research. Our analysis will focus on the chemical synthesis, enzymatic and cellular potency, and the underlying structural features that drive their activity.

The Target Compound: this compound

The structure of this compound features two key substitutions on the benzimidazole core: a small alkyl group (methyl) at the C2-position and an aryl group (benzoic acid) at the N1-position.

  • C2-Position: The 2-position of the benzimidazole ring is a critical interaction point within the PARP active site. Substituents here often engage with the nicotinamide-ribose binding pocket. A simple methyl group is a minimal substitution, suggesting this compound could serve as a foundational fragment for further elaboration.

  • N1-Position: N-arylation introduces a vector for exploring interactions with the adenosine-ribose binding pocket of the enzyme. The benzoic acid moiety provides a handle for modifying solubility and offers potential hydrogen bonding interactions.

The logical synthesis of such a compound would involve a nucleophilic substitution reaction, a common strategy for creating N-aryl benzimidazoles.[2][3] This approach offers a reliable and scalable route for producing the core structure for further studies.

Comparative Analysis with Established Benzimidazole PARP Inhibitors

To understand the potential of our lead compound, we will compare it against two well-documented benzimidazole derivatives: the clinical-stage inhibitor Veliparib (ABT-888) and the potent preclinical candidate Compound 17d .

Comparator 1: Veliparib (ABT-888)

Veliparib is a pioneering benzimidazole-based PARP inhibitor that has undergone extensive clinical investigation.[4] Its structure is characterized by a carboxamide group at the C4-position of the benzimidazole ring and a unique (R)-2-methylpyrrolidin-2-yl group at the C2-position.

  • Structure-Activity Rationale: The C4-carboxamide is crucial for binding to the nicotinamide site of PARP. The cyclic amine at the C2-position provides potent interactions within the enzyme's active site. This substitution pattern differs significantly from our lead compound, highlighting a different design strategy focused on the C2 and C4 positions rather than N1.

Comparator 2: Compound 17d

Reported in the journal Bioorganic Chemistry, Compound 17d is another potent C2-substituted benzimidazole-4-carboxamide derivative. It features a bulky, fluorinated cyclohexylpiperidine moiety at the C2-position.[5]

  • Structure-Activity Rationale: Like Veliparib, Compound 17d utilizes the benzimidazole-4-carboxamide core to occupy the nicotinamide pocket. The elaborate C2-substituent is designed to maximize hydrophobic and electrostatic interactions deep within the active site, resulting in exceptional enzyme inhibition.

Quantitative Performance Comparison

The following table summarizes the inhibitory potency of the comparator compounds. This data provides a benchmark against which new derivatives, such as this compound, can be evaluated.

CompoundStructurePARP-1 InhibitionPARP-2 InhibitionCellular PARP Inhibition (EC50)
Veliparib (ABT-888) [Image of Veliparib Structure]Kᵢ = 5.2 nM[6][7][8]Kᵢ = 2.9 nM[6][7][8]2 nM (in C41 cells)[6][8]
Compound 17d [Image of Compound 17d Structure]IC₅₀ = 4.30 nM[5]IC₅₀ = 1.58 nM[5]Not Reported
This compound [Image of Target Compound Structure]Data Not AvailableData Not AvailableData Not Available

Analysis of Structure-Activity Relationships (SAR):

From this comparison, a clear SAR emerges. Potent benzimidazole-based PARP inhibitors like Veliparib and Compound 17d share a common pharmacophore: a 1H-benzo[d]imidazole-4-carboxamide core. This moiety effectively mimics the nicotinamide portion of the NAD+ substrate, anchoring the inhibitor in the active site. The primary driver of potency and selectivity then becomes the substituent at the C2-position .

  • Veliparib's (R)-2-methylpyrrolidin-2-yl group and Compound 17d's difluorocyclohexylpiperidine moiety demonstrate that complex, cyclic amine structures at this position lead to single-digit nanomolar enzyme inhibition.

  • Our lead compound, This compound , deviates from this established pharmacophore. It lacks the critical C4-carboxamide and instead features an N1-aryl substitution. While N1-aryl benzimidazoles have shown biological activity in other contexts,[3] this specific substitution pattern is less common among highly potent PARP inhibitors. It is plausible that its affinity for the PARP active site would be significantly lower than that of Veliparib or Compound 17d. However, its unique substitution pattern warrants investigation as it could lead to a novel binding mode or different selectivity profile across the PARP family.

Experimental Protocols for Comparative Evaluation

To empirically determine the activity of a novel compound like this compound and validate its comparison to known inhibitors, standardized assays are essential. The following protocols describe a robust biochemical enzyme inhibition assay and a cell-based viability assay.

Protocol 1: PARP-1 Enzyme Inhibition Assay (Colorimetric)

This protocol is designed to determine the IC₅₀ value of a test compound by measuring its ability to inhibit the enzymatic activity of purified PARP-1. The assay quantifies the amount of poly(ADP-ribose) (pADPr) generated.

Principle: Recombinant PARP-1 enzyme is incubated with activated DNA (to stimulate activity), NAD+ (the substrate), and the test inhibitor. The reaction product, pADPr, is immobilized on a plate and detected using an anti-pADPr antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate (TMB). The resulting absorbance is inversely proportional to the inhibitory activity of the compound.[1]

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with histone H4 (100 µL/well of 10 µg/mL solution) overnight at 4°C. Wash plates 3 times with PBS containing 0.05% Tween-20 (PBST).

  • Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂). Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "background" control (no enzyme).

  • Reaction Initiation: To each well, add the following in order:

    • 12.5 µL of test compound dilution or control.

    • 12.5 µL of PARP-1 enzyme (e.g., 2 nM final concentration) mixed with activated DNA.

    • 25 µL of NAD+ solution (e.g., 10 µM final concentration) to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by washing the plate 4 times with PBST to remove unreacted components.

  • pADPr Detection:

    • Add 100 µL of anti-pADPr primary antibody (e.g., clone 10H) diluted in blocking buffer and incubate for 1 hour at room temperature.

    • Wash plates 3 times with PBST.

    • Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash plates 4 times with PBST.

  • Signal Development: Add 100 µL of TMB substrate to each well. Allow color to develop for 15-30 minutes in the dark. Stop the reaction by adding 100 µL of 0.2 N HCl.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of the inhibitor on cancer cells, particularly those with known HR deficiencies like BRCA1/2 mutations (e.g., MDA-MB-436 cell line).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the compound concentration to determine the IC₅₀ value.

Visualization of Key Concepts

To better illustrate the underlying principles and workflows, the following diagrams are provided.

Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell SSB DNA Single-Strand Break (SSB) PARP_Normal PARP-mediated Base Excision Repair SSB->PARP_Normal Primary Pathway DSB Replication leads to Double-Strand Break (DSB) SSB->DSB If PARP blocked SSB_Repaired SSB Repaired PARP_Normal->SSB_Repaired HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair Cell_Survival_Normal Cell Survival HR_Repair->Cell_Survival_Normal SSB2 DNA Single-Strand Break (SSB) PARPi PARP Inhibitor Blocks BER SSB2->PARPi DSB2 Replication leads to Double-Strand Break (DSB) PARPi->DSB2 HR_Deficient Homologous Recombination Repair is DEFICIENT DSB2->HR_Deficient Cell_Death Synthetic Lethality (Cell Death) HR_Deficient->Cell_Death

Caption: Mechanism of Synthetic Lethality via PARP Inhibition.

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis & Comparison Start Starting Materials (e.g., 4-fluoro-benzoic acid, 2-methyl-1H-benzo[d]imidazole) Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Structure Confirmation (NMR, MS, Elemental Analysis) Purification->Characterization Enzyme_Assay PARP-1 Enzyme Inhibition Assay Characterization->Enzyme_Assay Cell_Assay Cell Viability (MTT) Assay IC50_Enzyme Determine Enzymatic IC₅₀ Enzyme_Assay->IC50_Enzyme IC50_Cell Determine Cytotoxic IC₅₀ Cell_Assay->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Enzyme->SAR Comparison Compare with Veliparib & other known inhibitors SAR->Comparison Conclusion Draw Conclusions on Compound Potential Comparison->Conclusion

Caption: Experimental Workflow for Inhibitor Evaluation.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating benzimidazole-based PARP inhibitors, using this compound as a representative lead structure. Our analysis of established inhibitors like Veliparib and Compound 17d reveals a clear structure-activity relationship, where a 1H-benzo[d]imidazole-4-carboxamide core coupled with a complex C2-substituent is critical for high-potency PARP inhibition.

The N1-aryl substitution of our lead compound represents a departure from this established pharmacophore. While this may result in lower potency against PARP1/2, it opens an avenue for exploring novel binding interactions and potentially different selectivity profiles. The next logical steps for researchers would be to:

  • Synthesize and Test: Prepare this compound using the described synthetic strategies and evaluate it in the PARP enzyme and cell viability assays to generate empirical data.

  • Co-crystallization Studies: If inhibitory activity is observed, obtaining a co-crystal structure with the PARP enzyme would be invaluable for understanding its binding mode and guiding further optimization.

  • Scaffold Modification: Based on initial findings, systematically modify the lead structure. This could involve introducing a carboxamide at the C4-position to align with the known pharmacophore or exploring different substitutions at the C2 and N1 positions to build upon a potentially novel binding interaction.

The benzimidazole scaffold remains a fertile ground for the discovery of next-generation PARP inhibitors. By combining rational design, guided by the SAR of existing compounds, with robust experimental validation, the development of novel, highly effective cancer therapeutics can be significantly advanced.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Sita, R., et al. (2015). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. Available at: [Link]

  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. Available at: [Link]

  • Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). ABT-888 (Veliparib) PARP1, PARP2. Retrieved from [Link]

  • Kummar, S., et al. (2015). Phase 1 study of veliparib (ABT-888), a poly(ADP-ribose) polymerase inhibitor, with carboplatin and paclitaxel in advanced solid malignancies. Investigational New Drugs, 33(4), 894–903. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-arylbenzimidazole derivatives. Retrieved from [Link]

  • Chen, Y.-C., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances, 11(13), 7469–7477. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Li, X., et al. (2021). Discovery of the PARP (poly ADP-ribose) polymerase inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. Bioorganic Chemistry, 114, 105026. Available at: [Link]

Sources

biological efficacy of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid vs other compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its structural resemblance to naturally occurring purines allows it to readily interact with various biological targets, leading to a broad spectrum of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1] This guide provides a comparative analysis of the biological efficacy of selected benzimidazole derivatives, with a focus on their anticancer and antimicrobial properties. While direct experimental data for 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid is not extensively available in the public domain, this guide will compare its structural class to well-characterized benzimidazole-based compounds, including commercially available drugs and other synthesized derivatives, to provide a valuable reference for researchers and drug development professionals.

The Benzimidazole Core: A Versatile Pharmacophore

The benzimidazole nucleus, formed by the fusion of a benzene ring and an imidazole ring, serves as a versatile template for the design of novel therapeutic agents.[1] This heterocyclic system is a key component in several FDA-approved drugs, demonstrating its clinical significance. The biological activity of benzimidazole derivatives can be fine-tuned by substitutions at various positions of the bicyclic ring system, influencing their potency, selectivity, and pharmacokinetic properties.

Comparative Anticancer Efficacy

The anticancer potential of benzimidazole derivatives is a major area of research. These compounds exert their effects through various mechanisms, including disruption of microtubule polymerization, inhibition of key signaling pathways, and induction of apoptosis.

Established Benzimidazole Drugs as Anticancer Agents

Mebendazole , traditionally used as an anthelmintic drug, has shown potent anticancer activity against a range of cancer cell lines.[2][3][4][5] Its primary mechanism of action is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[3]

Table 1: In Vitro Anticancer Activity of Mebendazole

Cell LineCancer TypeIC50 (µM)Reference
OVCAR3Ovarian Cancer0.625[6]
OAW42Ovarian Cancer0.312[6]
H295RAdrenocortical Cancer0.23[3]
SW-13Adrenocortical Cancer0.27[3]
HT-29Colorectal Adenocarcinoma0.29[5]
Gastric Cancer PDXGastric Cancer0.74 - 0.76[4]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. PDX: Patient-Derived Xenograft.

Other Promising Benzimidazole Derivatives in Cancer Research

Numerous synthesized benzimidazole derivatives have demonstrated significant in vitro anticancer activity. For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives have been shown to be potent inhibitors of V600E-mutated BRAF kinase, a key target in melanoma.[7] One of the most active compounds in this series, 12l , exhibited an IC50 of 0.49 µM against V600EBRAF.[7]

Another study on 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides identified compounds N9 and N18 as potent anticancer agents against the HCT116 human colorectal carcinoma cell line, with IC50 values of 5.85 µM and 4.53 µM, respectively, which were more potent than the standard drug 5-fluorouracil (IC50 = 9.99 µM).[8]

Table 2: Comparative In Vitro Anticancer Activity of Synthesized Benzimidazole Derivatives

CompoundTarget/Cancer Cell LineIC50 (µM)Reference
12l V600EBRAF0.49[7]
N9 HCT116 (Colorectal)5.85[8]
N18 HCT116 (Colorectal)4.53[8]
5-Fluorouracil (Standard) HCT116 (Colorectal)9.99[8]

Comparative Antimicrobial Efficacy

Benzimidazole derivatives are also well-known for their broad-spectrum antimicrobial activity, targeting bacteria and fungi.

Established Benzimidazole Drugs with Antimicrobial Properties

Albendazole , another widely used anthelmintic, also exhibits antimicrobial properties.[9][10] Its mechanism of action involves binding to β-tubulin, thereby inhibiting microtubule polymerization in parasites.[9] While primarily an anthelmintic, its activity against certain protozoa and fungi has been reported.[11][12]

Synthesized Benzimidazole Derivatives with Antimicrobial Activity

A study on 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides demonstrated significant antimicrobial effects.[8] Compound N1 showed potent activity against Bacillus subtilis, Staphylococcus typhi, and Candida albicans with MIC values of 1.27 µM, 2.54 µM, and 1.27 µM, respectively.[8] Compound N8 was effective against Escherichia coli with an MIC of 1.43 µM.[8]

Table 3: Comparative In Vitro Antimicrobial Activity of Synthesized Benzimidazole Derivatives

CompoundMicroorganismMIC (µM)Reference
N1 Bacillus subtilis1.27[8]
Staphylococcus typhi2.54[8]
Candida albicans1.27[8]
N8 Escherichia coli1.43[8]
Cefadroxil (Standard) Bacteria-[8]
Fluconazole (Standard) Fungi-[8]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Mechanism of Action: A Deeper Dive

The diverse biological activities of benzimidazole derivatives stem from their ability to interact with multiple cellular targets.

Anticancer Mechanism: Targeting Microtubules and Kinases

A primary anticancer mechanism for many benzimidazoles, such as mebendazole, is the disruption of microtubule dynamics. By binding to tubulin, they prevent its polymerization into microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Benzimidazole Benzimidazole Derivatives Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Microtubule disruption by benzimidazoles.

Furthermore, some benzimidazole derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. For example, certain derivatives inhibit BRAF kinase, a key component of the MAPK/ERK pathway, which is often hyperactivated in melanoma.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzimidazole Benzimidazole Kinase Inhibitor Benzimidazole->BRAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control, typically DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A Seed Cells in 96-well plate B Add Test Compound (various concentrations) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The benzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. While specific biological efficacy data for this compound remains to be fully elucidated in publicly accessible literature, the comparative analysis of its structural class against established drugs like mebendazole and other synthesized derivatives highlights the immense potential of this chemical family. The potent anticancer and antimicrobial activities observed for various benzimidazole compounds underscore the importance of continued exploration and functionalization of this versatile pharmacophore to develop novel and more effective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers in their efforts to unlock the full therapeutic potential of benzimidazole derivatives.

References

  • Telmisartan - Wikipedia. (n.d.). Retrieved from [Link]

  • Guerini, A. A., et al. (2019). Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer. Scientific Reports, 9(1), 1-13.
  • Telmisartan. (n.d.). PubChem. Retrieved from [Link]

  • Telmisartan (Micardis): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, May 19). Retrieved from [Link]

  • Pinto, S., et al. (2019).
  • What is the mechanism of Telmisartan? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • The Science Behind Telmisartan Powder: Mechanism and Therapeutic Benefits. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • D'Angelo, E., et al. (2022). Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis. International Journal of Molecular Sciences, 23(23), 14787.
  • Samizadeh, M., et al. (2019). Abstract 299: Synergistic activity of mebendazole and chemotherapeutic agents for rare cancers. Cancer Research, 79(13_Supplement), 299-299.
  • Mokhtari, F., et al. (2023). In vitro and in vivo anticancer activity of mebendazole in colon cancer: a promising drug repositioning. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(10), 2843-2852.
  • Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. (2021).
  • Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). Journal of Chemistry Letters.
  • Barón-Pichardo, M. G., et al. (2025). Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. Microbiology Research, 16(4), 77.
  • What is the antimicrobial action of albendazole (Antiparasitic agent)? (2025, December 23). Dr.Oracle. Retrieved from [Link]

  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (2019). BMC Chemistry, 13(1), 1-14.
  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • El-Sayed, N. N. E., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Indian Chemical Society, 101(1), 101229.
  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947.
  • Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). Journal of Chemistry Letters.
  • Wang, X., et al. (2020). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 25(15), 3354.
  • El-Adl, K., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5919.
  • Al-Hourani, B. J., et al. (2021). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][13]imidazo[1,2-d][13][14]oxazepine and Benzo[f]benzo[3][13]oxazolo[3,2-d][13][14]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 32, 1485-1498.

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5433.
  • The antimicrosporidial activity of albendazole. (1994). The Journal of eukaryotic microbiology, 41(5), 491-497.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(3), 2955-2972.
  • Albendazole. (n.d.). PubChem. Retrieved from [Link]

  • Khan, I., et al. (2021). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Bioorganic Chemistry, 115, 105213.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME METHYL 4-(1H-BENZO[d] IMIDAZOL-2-YL) PHENYL CARBAMODITHIOATE AMINE DERIVATIVES. (2018). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 9(3), 1000-1008.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). Molecules, 29(12), 2853.
  • ALBENDAZOLE. (n.d.). PQM-USAID.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Journal of Pharmaceutical Technology, Research and Management, 1(1), 47-58.
  • Prasanna, B., et al. (2014). Synthesis and antimicrobial activity of novel benzo[4', 5']- imidazo[1',2':1,2]pyrrolo[3,4-b]isoxazolo[4,5-e]- pyridines. Indian Journal of Pharmaceutical Sciences, 76(2), 174.
  • Al-Salahi, R., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7485.
  • Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (2017).

Sources

The Untapped Potential in Catalysis: A Comparative Guide to 4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of catalysis, the quest for efficient, robust, and versatile molecular scaffolds is paramount. Among these, benzimidazole derivatives have emerged as a privileged class of compounds, demonstrating significant catalytic activity in a wide array of organic transformations.[1][2] This guide provides an in-depth analysis of the potential catalytic performance of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid , a molecule poised for significant impact. While direct, extensive catalytic data for this specific molecule is emerging, this guide will objectively compare its structural and electronic attributes to well-established benzimidazole-based catalysts, providing a predictive framework for its performance and offering detailed experimental protocols for its application.

The Benzimidazole Core: A Foundation for Catalytic Excellence

The benzimidazole moiety, an isostere of purine, is a heterocyclic aromatic organic compound resulting from the fusion of benzene and imidazole.[1] This unique structure imparts a combination of electron-rich and electron-deficient centers, making it an exceptional ligand for transition metals and a versatile component in organocatalysis. The catalytic prowess of benzimidazole derivatives is often attributed to the Lewis basicity of the nitrogen atoms, which can coordinate to metal centers, and the ability of the fused aromatic system to be tailored electronically through substitution.[3][4]

The subject of this guide, this compound, possesses key structural features that suggest significant catalytic potential:

  • A Bidentate N-Heterocyclic Ligand: The benzimidazole core provides two nitrogen atoms that can act as coordination sites for a metal catalyst.

  • A Carboxylic Acid Functional Group: The benzoic acid moiety offers a versatile handle for anchoring the molecule to a solid support, forming metal-organic frameworks (MOFs), or for tuning solubility.[5]

  • An Asymmetric Design: The substitution pattern provides a chiral environment around a coordinated metal, which could be exploited in asymmetric catalysis.

Performance Benchmarking: A Comparative Analysis

To project the performance of this compound, we will compare it to other benzimidazole derivatives that have been successfully employed in catalysis.

Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

Benzimidazole-based ligands have shown exceptional performance in palladium-catalyzed cross-coupling reactions. For instance, N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts are highly effective.

Catalyst/LigandReactionSubstratesYield (%)Reaction Time (h)Temperature (°C)Reference
Hypothetical: Pd(OAc)₂ / this compound Suzuki-MiyauraAryl halides, Arylboronic acidsPredicted: >90Predicted: <12Predicted: 80-100-
Benzimidazole-based NHC-Pd complexSuzuki-MiyauraAryl chlorides, Arylboronic acids95-998-16100[6]
Simple BenzimidazoleSuzuki-MiyauraAryl bromides, Arylboronic acids70-8524110[7]

The presence of the carboxylic acid group in this compound could enhance catalyst stability and recyclability, particularly if anchored to a support.

Oxidation Reactions

Benzimidazole-metal complexes are also effective catalysts for oxidation reactions. The electronic properties of the benzimidazole ligand can be tuned to modulate the redox potential of the metal center.

CatalystReactionSubstrateProductYield (%)Reference
Hypothetical: Fe(III)-complex of this compound Alkene EpoxidationStyreneStyrene OxidePredicted: High-
Benzimidazole Schiff base metal complexesOlefin OxidationCyclohexeneCyclohexene oxide85-95[1][3]
[Co(benzimidazole)₂Cl₂]Alcohol OxidationBenzyl alcoholBenzaldehyde>90General Literature

Experimental Protocols: Unlocking the Catalytic Potential

The following protocols are designed to serve as a starting point for researchers looking to investigate the catalytic performance of this compound.

Protocol 1: Synthesis of a Palladium(II) Complex for Cross-Coupling Reactions

This protocol describes the synthesis of a potential palladium catalyst utilizing this compound as a ligand.

Materials:

  • This compound (1 eq)

  • Palladium(II) acetate (0.5 eq)

  • Acetonitrile (anhydrous)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous acetonitrile.

  • Stir the solution at room temperature until the ligand is fully dissolved.

  • Add palladium(II) acetate to the solution.

  • Stir the reaction mixture at 60 °C for 4 hours.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting solid can be purified by column chromatography or recrystallization.

G cluster_synthesis Catalyst Synthesis Ligand This compound Reaction Stir at 60°C, 4h Ligand->Reaction Pd_source Pd(OAc)₂ Pd_source->Reaction Solvent Acetonitrile Solvent->Reaction Purification Purification Reaction->Purification Catalyst Pd(II)-Ligand Complex Purification->Catalyst

Caption: Workflow for the synthesis of a Pd(II) catalyst.

Protocol 2: Application in a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Synthesized Pd(II)-catalyst (1 mol%)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Reaction vial

Procedure:

  • To a reaction vial, add the aryl halide, arylboronic acid, synthesized Pd(II)-catalyst, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Seal the vial and stir the mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction to room temperature, extract with ethyl acetate, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

G Start Reaction Setup Reaction Aryl Halide + Arylboronic Acid Catalyst Base Solvent 100 °C, 12h Start->Reaction Workup Extraction & Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling.

Mechanistic Insights: The Role of the Benzimidazole Ligand

In a typical palladium-catalyzed cross-coupling cycle, the benzimidazole ligand plays a crucial role in stabilizing the active palladium species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

G Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd(0)L2->OxAdd Pd(II)complex R-Pd(II)-X(L)₂ OxAdd->Pd(II)complex Transmetal Transmetalation (R'-B(OH)₂) Pd(II)intermediate R-Pd(II)-R'(L)₂ Transmetal->Pd(II)intermediate RedElim Reductive Elimination RedElim->Pd(0)L2 Product R-R' RedElim->Product Pd(II)complex->Transmetal Pd(II)intermediate->RedElim

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, candidate for the development of novel catalytic systems. Its unique structural features suggest potential for high efficiency, stability, and versatility. The comparative analysis and detailed protocols provided in this guide offer a solid foundation for researchers to begin exploring its applications in a variety of important organic transformations. Further research into its use in asymmetric catalysis and as a building block for catalytic MOFs is highly encouraged and expected to yield exciting results. The development of catalysts based on this scaffold could lead to more sustainable and efficient chemical processes in both academic and industrial settings.

References

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
  • A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis. Benchchem.
  • Recent achievements in the synthesis of benzimidazole deriv
  • Application of 3-(1H-imidazol-1-yl)benzoic Acid in Catalysis: A Focus on Metal-Organic Frameworks. Benchchem.
  • Synthesis of Benzo[4][6]imidazo[1,2- c]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C-N Coupling and Cyclization. PubMed.

Sources

A Comparative Guide to Purity Assessment of Synthesized 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and toxicological data stand. For a molecule as promising as 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid, a compound with a benzimidazole core known for a wide array of biological activities, ensuring its structural integrity and purity is of paramount importance.[1] This guide provides a comparative analysis of the primary analytical techniques employed to assess the purity of this synthesized compound, offering insights into the rationale behind methodological choices and the interpretation of the resultant data.

The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a drug candidate, leading to misleading structure-activity relationship (SAR) data and potentially harmful clinical outcomes.[2] Therefore, a multi-pronged analytical approach is not just recommended but essential for the robust characterization of any newly synthesized active pharmaceutical ingredient (API) intermediate like this compound.

Orthogonal Approaches to Purity Verification

A self-validating system for purity assessment relies on the principle of orthogonality, wherein different analytical techniques with distinct separation and detection principles are employed.[3] This minimizes the risk of overlooking impurities that may co-elute or be non-responsive to a single detection method. For this compound, a strategic combination of chromatographic and spectroscopic methods is the gold standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of non-volatile organic compounds.[2] Its high resolving power allows for the separation of the target compound from closely related impurities, such as starting materials, by-products, and degradation products.[4]

Methodological Considerations for this compound

The choice of HPLC method parameters is dictated by the physicochemical properties of the analyte. The presence of both a carboxylic acid and a basic benzimidazole moiety makes this molecule amenable to reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

Experimental Protocol: Reversed-Phase HPLC Analysis

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point due to its versatility and wide availability.

  • Mobile Phase Preparation: A gradient elution is often preferred to resolve impurities with a wide range of polarities. A typical mobile phase system would consist of:

    • Solvent A: 0.1% Formic acid in water. The acidic modifier helps to protonate the carboxylic acid and any residual basic sites on the stationary phase, leading to sharper peaks.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B allows for the elution of both polar and non-polar impurities. For example, 10% to 90% B over 20 minutes.

  • Detection: A UV detector is ideal, as the benzimidazole and benzoic acid moieties are strong chromophores. A photodiode array (PDA) detector is even more advantageous as it can provide spectral information to assess peak purity. Detection at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, typically a mixture of the mobile phase components, to ensure compatibility.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_mobile Prepare & Degas Mobile Phase A & B prep_mobile->hplc_system inject Inject Sample hplc_system->inject separation Gradient Elution on C18 Column inject->separation detection UV/PDA Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration purity_calc Calculate Purity (% Area) integration->purity_calc

Caption: Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity

¹H NMR spectroscopy is a powerful technique for both confirming the structure of the synthesized compound and assessing its purity.[1] The integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment of the main component against impurities with proton signals in a clear region of the spectrum.

Key Diagnostic Signals for this compound
  • Methyl Protons: A singlet around 2.5 ppm.

  • Aromatic Protons: A complex multiplet pattern in the 7-8.5 ppm region.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may or may not be observed depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] DMSO-d₆ is often advantageous for observing exchangeable protons like the carboxylic acid proton.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known purity and a signal in a clear region of the spectrum is added in a precise amount.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals corresponding to the compound and any visible impurities.

Logical Flow for NMR-Based Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis & Purity Calculation prep_sample Dissolve Sample in Deuterated Solvent add_standard Add Internal Standard (for qNMR) prep_sample->add_standard nmr_acq Acquire ¹H NMR Spectrum add_standard->nmr_acq process_data Process FID (FT, Phasing, Baseline Correction) nmr_acq->process_data assign_signals Assign Signals to Protons process_data->assign_signals integrate Integrate Signals of Compound & Impurities assign_signals->integrate calc_purity Calculate Purity based on Integral Ratios integrate->calc_purity

Caption: Workflow for NMR Purity Assessment.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the synthesized compound, confirming its elemental composition.[5] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for identifying impurities.[6]

Expected Fragmentation

In electron impact (EI) mass spectrometry, benzimidazole derivatives often show a stable molecular ion peak.[7] Fragmentation may occur at the bond between the benzoic acid and the benzimidazole ring. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental formula with high accuracy.

Experimental Protocol: LC-MS Analysis

  • LC Method: Utilize the HPLC method described previously.

  • MS Ionization: Electrospray ionization (ESI) is well-suited for this molecule, given its polar functional groups. Both positive and negative ion modes should be explored.

  • MS Analysis: Acquire full scan mass spectra to identify the molecular ion of the target compound and any co-eluting impurities.

Elemental Analysis: A Fundamental Purity Check

Elemental analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[8] The experimentally determined values are compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) is a strong indicator of high purity.[9][10]

Comparative Summary of Purity Assessment Techniques
Technique Information Provided Strengths for this Compound Limitations Typical Purity Threshold
HPLC-UV/PDA Quantitative purity, impurity profileHigh sensitivity and resolution for aromatic compounds. PDA provides peak purity information.[2]Requires a chromophore. Co-eluting impurities may not be detected.>99% (by area %)
¹H NMR Structural confirmation, quantitative purityProvides absolute quantitation with an internal standard. Detects non-chromophoric impurities.[1]Lower sensitivity than HPLC. Signal overlap can complicate quantification.>98% (by integration)
LC-MS Molecular weight confirmation, impurity identificationHigh specificity. Can identify the molecular weight of unknown impurities.[4][6]Ionization efficiency can vary between compounds, making it semi-quantitative without standards.N/A (primarily for identification)
Elemental Analysis Elemental compositionProvides a fundamental measure of bulk purity.[8][11]Insensitive to impurities with similar elemental compositions (e.g., isomers). Requires a relatively large sample amount.C, H, N ±0.4% of theoretical

Conclusion: An Integrated Approach to Ensuring Purity

The purity assessment of this compound is a critical step in its development as a potential therapeutic agent. No single analytical technique is sufficient to provide a complete picture of a sample's purity. A comprehensive and self-validating approach that integrates the high sensitivity of HPLC for impurity profiling, the structural and quantitative power of NMR, the definitive molecular weight confirmation of mass spectrometry, and the fundamental compositional data from elemental analysis is imperative. This orthogonal strategy ensures the highest level of confidence in the purity of the synthesized compound, thereby upholding the principles of scientific integrity and paving the way for reliable and reproducible research. The validation of these analytical procedures should be conducted in accordance with regulatory guidelines to ensure they are fit for their intended purpose.[12][13]

References

Comparative In Vitro Analysis of 4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid Derivatives: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold, a privileged structure in medicinal chemistry, serves as the foundation for a multitude of pharmacologically active agents.[1][2] Its structural similarity to endogenous purine nucleotides allows for favorable interactions with various biopolymers, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide focuses on the in vitro evaluation of a specific subclass, 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid and its derivatives. We provide a comparative analysis of their performance in key preclinical assays, detail the underlying experimental protocols, and discuss the mechanistic rationale for their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic entities.

Introduction: The Therapeutic Promise of Benzimidazole Derivatives

Benzimidazole derivatives have garnered significant attention from medicinal chemists due to their remarkable and diverse pharmacological properties.[1] The heterocyclic benzimidazole pharmacophore is a crucial scaffold in drug development, with approved drugs like mebendazole and albendazole originally developed as anthelmintics now being repurposed for their anticancer properties.[3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological activity.

The core structure of this compound combines the benzimidazole ring with a benzoic acid moiety, creating a unique chemical entity with potential for diverse biological interactions. The addition of different functional groups to this core structure can significantly modulate its efficacy and target specificity. This guide will explore the common in vitro testing paradigms used to characterize these derivatives, focusing on their anticancer and anti-inflammatory potential.

Comparative Anticancer Activity: Targeting Cellular Proliferation and Survival

Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, making them compelling candidates for cancer therapeutics.[1][4] These mechanisms include the inhibition of tubulin polymerization, disruption of DNA and topoisomerase function, and modulation of critical signaling pathways that govern cell cycle progression and apoptosis.[1][3]

Evaluation of Cytotoxicity against Cancer Cell Lines

A primary step in assessing anticancer potential is to determine a compound's cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Representative Benzimidazole Derivatives against Various Cancer Cell Lines

Compound IDDerivative ClassHCT116 (Colon)MCF-7 (Breast)HepG2 (Liver)K562 (Leukemia)Reference Compound
BZ-01 2-Mercaptobenzimidazole-Benzamide>10>10>10>105-Fluorouracil (IC50 ≈ 9.99 µM for HCT116)
BZ-02 2-Mercaptobenzimidazole-Benzamide (4-NO2 phenyl)5.85---5-Fluorouracil (IC50 ≈ 9.99 µM for HCT116)[5][6]
BZ-03 2-Mercaptobenzimidazole-Benzamide (4-OCH3 phenyl)4.53---5-Fluorouracil (IC50 ≈ 9.99 µM for HCT116)[5][6]
BZ-04 Benzimidazole-Acridine Hybrid--8.112.68-[1]
BZ-05 Fluoro Aryl Benzimidazole-2.8-7.8Roscovitine (IC50 = 42 µM for MCF-7)[7]
BZ-06 Benzimidazole-Triazole Hybrid3.878.344.17-Doxorubicin (IC50 ≈ 4.17-5.57 µM)[7]

Note: The data presented is a synthesis from multiple sources for illustrative comparison. Direct comparison between studies should be made with caution due to variations in experimental conditions. "-" indicates data not available.

The data indicates that substitutions on the benzimidazole core significantly impact cytotoxic activity. For instance, derivatives BZ-02 and BZ-03 showed potent activity against the HCT116 colon cancer cell line, even surpassing the standard chemotherapeutic agent 5-Fluorouracil.[5][6] This highlights the potential for developing highly active and selective anticancer agents through rational chemical modification.

Mechanistic Assays: Unraveling the Mode of Action

Understanding how a compound kills cancer cells is critical for its development. Key mechanistic pathways to investigate for benzimidazole derivatives include cell cycle arrest and apoptosis induction.

Many anticancer agents, including benzimidazole derivatives, function by arresting the cell cycle at specific phases, preventing cancer cells from dividing.[3][8] Flow cytometry is the gold standard for this analysis.

G cluster_0 Experimental Workflow: Cell Cycle Analysis A Seed Cancer Cells (e.g., HCT116) B Treat with Benzimidazole Derivative (24-48h) A->B C Harvest & Fix Cells (e.g., 70% Ethanol) B->C D Stain DNA with Propidium Iodide (PI) C->D E Analyze by Flow Cytometry D->E F Quantify Cell Population in G1, S, G2/M Phases E->F

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Studies have shown that certain benzimidazole derivatives can induce cell cycle arrest at the G2/M phase, a common mechanism for agents that interfere with microtubule dynamics.[1][8]

Apoptosis, or programmed cell death, is a desirable outcome for cancer therapy. Benzimidazole derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins.[9]

  • Caspase Activation: Assays measuring the activity of executioner caspases, like caspase-3, can confirm the induction of apoptosis.[9]

  • Bcl-2 Family Proteins: Western blotting can be used to assess changes in the levels of pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.[9]

Comparative Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Benzimidazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting the production of pro-inflammatory cytokines.[10][11][12]

In Vitro Models of Inflammation

Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) are a widely used in vitro model to screen for anti-inflammatory activity.[11] LPS triggers an inflammatory response, leading to the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

G cluster_1 Workflow: Cytokine Inhibition Assay N1 Culture RAW 264.7 Macrophages N2 Pre-treat with Benzimidazole Derivative N1->N2 N3 Stimulate with LPS (e.g., 0.5 µg/mL) N2->N3 N4 Incubate for 22-24h N3->N4 N5 Collect Supernatant N4->N5 N6 Measure TNF-α & IL-6 Levels by ELISA N5->N6

Caption: Experimental workflow for assessing anti-inflammatory activity.

Performance Comparison of Anti-inflammatory Derivatives

The efficacy of anti-inflammatory compounds is typically measured by their ability to inhibit cytokine release or protein denaturation.

Table 2: Comparative Anti-inflammatory Activity of Benzimidazole Derivatives

Compound IDAssay TypeTarget/ModelInhibition Metric (IC50 or % Inhibition)Reference Compound
BZI-01 Oxidative Burst Assay-IC50: 3.5 ± 0.5 µg/mlIbuprofen (IC50: 12.5 ± 1.8 µg/ml)[13]
BZI-02 Albumin DenaturationEgg Albumin70% inhibition at 10 ppmDiclofenac Sodium (97.2% at 40 ppm)[12]
BZI-03 Cytokine ReleaseLPS-stimulated MacrophagesDose-dependent inhibition of TNF-α & IL-6-[11]

Note: Data is compiled from various studies and illustrates the potential of different derivatives. Direct comparisons require standardized assays.

As shown, specific derivatives like BZI-01 can exhibit significantly more potent activity than standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen in certain assays.[13]

Detailed Experimental Protocols

To ensure reproducibility and validity, detailed methodologies are essential.

Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14]

Step-by-Step Protocol:

  • Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzimidazole derivatives in cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The in vitro data consistently demonstrates that chemical modifications to this core structure can yield derivatives with potent and selective anticancer and anti-inflammatory activities.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency and reduce off-target effects.[3]

  • Advanced Mechanistic Studies: Employing techniques like RNA sequencing and proteomics to gain a deeper understanding of the molecular targets and pathways affected by these compounds.

  • ADME/Tox Profiling: Early in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity to identify candidates with favorable drug-like properties for in vivo testing.

This guide provides a foundational framework for the comparative in vitro evaluation of these benzimidazole derivatives. By applying these standardized assays and understanding their mechanistic underpinnings, researchers can effectively identify and advance lead compounds toward preclinical and clinical development.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, L. A., & Wani, T. A. (2024). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of the Chinese Chemical Society.
  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity, 29(2), 1821-1849.
  • Panda, S. S., Sahoo, S., De, S., & Girish, C. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56(8), 1070-1074.
  • From Deworming to Cancer Therapy: Benzimidazoles in Hematological Malignancies. (n.d.).
  • Liao, C.-H., Chen, J.-C., Chen, Y.-L., & Chen, Y.-L. (2015).
  • Patel, A. K., & Khan, I. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences, 14(2), 3020-3030.
  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).
  • Surana, K. R., Jadhav, P. S., Shewale, H. S., Wagh, D. B., Mahajan, S. K., Musale, J. V., Fakir, J. S., & Sharma, Y. P. (2024). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia, 21(3).
  • Shakya, A., Kumar, A., Kumar, D., Singh, R. K., & Kumar, S. (2022).
  • Kumar, R. (2024). Synthesis, Characterization and Evaluation of Anti-inflammatory activity of Benzimidazoles derivative.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., Msmar, A. H., El-Azab, A. S., & Alanazi, M. M. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 488.
  • Aouad, M. R. (2014).
  • Jasim, R. A., Hameed, A. S., & Al-Masoudi, N. A. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Synthesis and Antimicrobial Activity of Certain Benzimidazole and Fused Benzimidazole Derivatives. (n.d.).
  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular diversity.
  • Bozdag, M., Alafeefy, M., & Ceruso, M. (2017). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current topics in medicinal chemistry, 17(12), 1397-1415.
  • Ioniță, P., & Barbuceanu, F. (2022).
  • Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (n.d.). Journal of Chemistry Letters.
  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (n.d.).
  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
  • Chebrolu, R., Brahmbhatt, H., Patel, H., Shah, M. P., & Al-Sehemi, A. G. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of molecular structure, 1301, 137351.
  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (n.d.).
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.
  • Design, Synthesis, and Biological Evaluation of N-(1H-benzo[d]imidazol-2-yl)-4- Substituted Benzamides as an Effective Anticancer Agents. (n.d.).
  • Wang, W., Ke, S., & Zhou, Y. (2016).

Sources

A Comparative Guide to the Coordination Properties of Benzimidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the benzimidazole scaffold is a cornerstone of ligand design. Its rigid structure, coupled with the versatile coordination capabilities of its nitrogen atoms, makes it a privileged framework in coordination chemistry and drug development.[1][2] The introduction of a carboxylic acid moiety further enhances its functionality, providing an additional coordination site and modulating the electronic properties of the ligand. This guide offers an in-depth comparison of the coordination properties of different benzimidazole carboxylic acids, supported by experimental data and protocols, to aid in the rational design of novel metal complexes with tailored properties.

Introduction: The Versatility of Benzimidazole Carboxylic Acids

Benzimidazole, a bicyclic aromatic heterocycle, mimics the purine structure, rendering its derivatives biologically significant.[3] The fusion of a benzene ring with an imidazole ring results in a planar system with both a proton-donating (N-H) and a proton-accepting (-N=) nitrogen atom, making it an excellent ligand for a variety of metal ions.[4] The addition of a carboxylic acid group (-COOH) introduces a highly effective coordination site that can participate in various binding modes, including monodentate, bidentate chelating, and bridging.[5] This dual functionality allows for the formation of diverse and stable metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes with applications ranging from catalysis to medicine.[1][2][4]

This guide will focus on comparing the coordination behavior of key benzimidazole carboxylic acids, highlighting how the position of the carboxylic acid group and the presence of other substituents influence the resulting metal complexes' structure, stability, and properties.

Comparative Analysis of Coordination Properties

The coordination behavior of benzimidazole carboxylic acids is primarily dictated by the position of the carboxyl group on the benzimidazole core. We will compare three prominent examples: 1H-benzimidazole-2-carboxylic acid, 1H-benzimidazole-5-carboxylic acid, and their derivatives.

1H-Benzimidazole-2-carboxylic Acid (H₂BIC)

This ligand is a flexible multidentate ligand capable of forming stable complexes, particularly with lanthanide ions.[6][7][8] The proximity of the carboxylic acid to the imidazole nitrogen atoms allows for chelation, forming a stable five-membered ring with a metal center.

Coordination Modes:

  • Bidentate Chelating: The most common mode involves coordination through the imidazole nitrogen (N1 or N3) and the carboxylate oxygen.

  • Bridging: In polynuclear complexes and coordination polymers, the carboxylate group can bridge two metal centers.

A notable example is the formation of 2D wave-like layer structures with lanthanide ions (Ln³⁺), where adjacent metal centers are bridged by the deprotonated ligand (HBIC⁻).[7][8] These structures are further stabilized by extensive intra- and intermolecular hydrogen bonding.[7][8]

Experimental Workflow: Synthesis and Characterization of a Lanthanide-H₂BIC Complex

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve H₂BIC in solvent s2 Add Lanthanide salt solution s1->s2 s3 Hydrothermal reaction (e.g., 160°C, 3 days) s2->s3 s4 Cool to room temperature s3->s4 s5 Filter, wash, and dry crystals s4->s5 c1 Single-Crystal X-ray Diffraction (SC-XRD) s5->c1 Analysis of product c2 FT-IR Spectroscopy s5->c2 Analysis of product c3 Thermogravimetric Analysis (TGA) s5->c3 Analysis of product c4 Luminescence Spectroscopy s5->c4 Analysis of product

Caption: Workflow for the synthesis and characterization of lanthanide-benzimidazole-2-carboxylate complexes.

1H-Benzimidazole-5-carboxylic Acid

When the carboxylic acid is positioned on the benzene ring, as in 1H-benzimidazole-5-carboxylic acid, the direct chelation involving both the imidazole nitrogen and the carboxylate group is sterically hindered. This leads to a different set of coordination possibilities.

Coordination Modes:

  • Monodentate: Coordination can occur either through the imidazole nitrogen or a carboxylate oxygen.

  • Bridging: This ligand is an excellent bridging ligand, connecting metal centers through both the imidazole and carboxylate groups to form extended structures.

Metal complexes with this ligand often form coordination polymers where the benzimidazole moiety of one ligand coordinates to a metal center, and the carboxylate group of another ligand coordinates to the same or a different metal center. This has been observed in complexes with transition metals like copper and zinc.[9][10]

Influence of Substituents

The introduction of substituents on the benzimidazole ring can significantly alter the coordination properties:

  • Electron-donating groups (e.g., -CH₃): These groups increase the electron density on the imidazole nitrogen atoms, enhancing their Lewis basicity and leading to stronger metal-ligand bonds.

  • Electron-withdrawing groups (e.g., -NO₂): These groups decrease the basicity of the nitrogen atoms, potentially leading to weaker coordination. However, they can also participate in hydrogen bonding, influencing the supramolecular assembly.

  • Bulky substituents: Steric hindrance from bulky groups can influence the coordination geometry around the metal center and may favor the formation of mononuclear complexes over coordination polymers.

LigandPosition of -COOHCommon Coordination ModesResulting Structures
1H-Benzimidazole-2-carboxylic acid2-positionBidentate chelating, BridgingMononuclear complexes, 2D/3D coordination polymers[7][8]
1H-Benzimidazole-5-carboxylic acid5-positionMonodentate, Bridging1D, 2D, and 3D coordination polymers[9][10]
Substituted DerivativesVariesVaries based on substituentCan be tuned for specific dimensionalities and properties[11]

Experimental Protocols for Characterization

To elucidate and compare the coordination properties of different benzimidazole carboxylic acids, a suite of analytical techniques is employed.

Synthesis of Benzimidazole Carboxylic Acids

A common and efficient method for synthesizing benzimidazole derivatives is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[12] Modern variations of this synthesis offer milder conditions and higher yields.[3][13]

Step-by-Step Protocol for Phillips-Ladenburg Synthesis:

  • Reactant Mixture: A mixture of the appropriate o-phenylenediamine and dicarboxylic acid is prepared in a solvent, often with a dehydrating agent like polyphosphoric acid (PPA).

  • Heating: The mixture is heated under reflux for several hours.[12]

  • Work-up: The reaction mixture is cooled and then poured into a beaker of ice water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole carboxylic acid.

Synthesis of Metal Complexes

The synthesis of metal complexes typically involves the reaction of the benzimidazole carboxylic acid ligand with a metal salt in a suitable solvent.

General Protocol for Complex Synthesis:

  • Ligand Solution: The benzimidazole carboxylic acid is dissolved in a solvent such as ethanol, methanol, or DMF. A base (e.g., NaOH or triethylamine) may be added to deprotonate the carboxylic acid and N-H group.

  • Metal Salt Solution: The metal salt (e.g., chloride, nitrate, or acetate) is dissolved in the same or a miscible solvent.

  • Reaction: The metal salt solution is added dropwise to the ligand solution with stirring. The reaction may be carried out at room temperature or under reflux.

  • Isolation: The resulting precipitate is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried in a desiccator. Single crystals for X-ray diffraction can often be obtained by slow evaporation of the filtrate.[14]

Spectroscopic and Analytical Characterization

FT-IR Spectroscopy: This technique is crucial for determining the coordination mode of the ligand.

  • A shift in the ν(C=N) stretching vibration of the imidazole ring to a lower or higher frequency upon complexation indicates coordination through the imidazole nitrogen.[14][15]

  • The disappearance of the broad ν(O-H) band of the carboxylic acid and the appearance of asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching bands of the carboxylate group confirm deprotonation and coordination. The difference between these two frequencies (Δν) can provide information about the carboxylate coordination mode (monodentate, bidentate chelating, or bridging).[16]

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy provides detailed information about the ligand's structure in solution.

  • A downfield shift of the imidazole C2-H proton signal in the ¹H NMR spectrum is indicative of coordination through the adjacent nitrogen atom.

  • Changes in the chemical shifts of the carbon atoms in the ¹³C NMR spectrum, particularly those of the imidazole ring and the carboxylate group, confirm coordination.[17]

UV-Vis Spectroscopy: Electronic spectra can provide information about the coordination environment of the metal ion and ligand-to-metal charge transfer transitions.[18]

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[19]

Logical Flow of Characterization Techniques

G start Synthesized Complex ftir FT-IR Spectroscopy Determine coordination sites Identify functional groups start->ftir Initial Characterization nmr NMR Spectroscopy Confirm ligand structure in solution For diamagnetic complexes start->nmr Initial Characterization uvvis UV-Vis Spectroscopy Study electronic transitions Information on coordination geometry start->uvvis Initial Characterization tga Thermogravimetric Analysis Assess thermal stability Quantify solvent molecules start->tga Initial Characterization xrd Single-Crystal X-ray Diffraction Definitive structural elucidation Bond lengths and angles ftir->xrd For detailed structure nmr->xrd For detailed structure uvvis->xrd For detailed structure tga->xrd For detailed structure end Comprehensive Structural and Property Analysis xrd->end

Caption: A logical workflow for the comprehensive characterization of benzimidazole carboxylic acid metal complexes.

Applications and Future Perspectives

The ability to tune the coordination properties of benzimidazole carboxylic acids by altering the substitution pattern makes them highly attractive for various applications. Metal complexes of these ligands have shown significant potential as:

  • Anticancer agents: The planar benzimidazole scaffold can intercalate with DNA, and the coordinated metal ion can introduce additional cytotoxic mechanisms.[9][14][20]

  • Antimicrobial agents: Many benzimidazole-metal complexes exhibit enhanced antimicrobial activity compared to the free ligands.[21]

  • Luminescent materials: Lanthanide complexes of benzimidazole carboxylic acids can display characteristic luminescence, making them suitable for applications in sensors and bio-imaging.[7][8]

  • Catalysts: The well-defined coordination environment around the metal center in these complexes can be exploited for various catalytic transformations.[4]

The continued exploration of new benzimidazole carboxylic acid ligands and their coordination chemistry will undoubtedly lead to the development of novel materials and therapeutic agents with improved performance and functionality.

References

  • Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances. Available from: [Link]

  • Xia, Z., Wei, Q., Yang, Q., & Gao, S. (2012). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties. CrystEngComm. Available from: [Link]

  • Lopez-Rodriguez, M. L., et al. (1999). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Kainz, Q. M., et al. (2023). Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II). Molecules. Available from: [Link]

  • Le, T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances. Available from: [Link]

  • Alam, M., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]

  • Shafiei, M., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available from: [Link]

  • Jawad, K. J., et al. (2021). Synthesis and spectral characterization of new azo dye derived from benzimidazole and its complexation with selected transition metal ions. Journal of Physics: Conference Series. Available from: [Link]

  • Khan, I., et al. (2020). Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Molecules. Available from: [Link]

  • Aljaar, F., et al. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Saudi Pharmaceutical Journal. Available from: [Link]

  • Şireci, N., et al. (2008). Preparation and characterization of trimethylsilyl substituted benzimidazol metal complexes and structural characterization of dichlorobis[1-(trimethylsilyl)methyl-1H-benzimidazole- N3]cobalt(II). ResearchGate. Available from: [Link]

  • ResearchGate. (2024). Coordination behavior of benzimidazole, 2-substituted benzimidazoles and benzothiazoles, towards transition metal ions. ResearchGate. Available from: [Link]

  • ResearchGate. (2012). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). Advances in Benzimidazole Coordination Chemistry: From Synthetic Innovations to Emerging Therapeutic Potentials. ResearchGate. Available from: [Link]

  • Tabassum, S., et al. (2016). Design, Synthesis, and Biological Evaluation of Benzimidazole-Derived Biocompatible Copper(II) and Zinc(II) Complexes as Anticancer Chemotherapeutics. Journal of Medicinal Chemistry. Available from: [Link]

  • Yusof, N. S. M., et al. (2024). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Journal of Molecular Structure. Available from: [Link]

  • Galal, S. A., et al. (2009). New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity. European Journal of Medicinal Chemistry. Available from: [Link]

  • Kumar, A., & Kumar, S. (2014). Spectral characterization and thermal behavior of Schiff base metal complex derived from 2-aminobenzimidazole. Prime Scholars. Available from: [Link]

  • ResearchGate. (2023). Biomedical applications of selective metal complexes of Indole, Benzimidazole, Benzothiazole and Benzoxazole: A review (From 2015 to 2022). ResearchGate. Available from: [Link]

  • ResearchGate. (2015). New 2-methyl benzimidazole based zinc carboxylates: Supramolecular structures, biomimetic proton conductivities and luminescent properties. ResearchGate. Available from: [Link]

  • Xia, Z., et al. (2012). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: syntheses, structures and spectroscopic properties. CrystEngComm. Available from: [Link]

  • Insuasty, B., et al. (2018). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Molecules. Available from: [Link]

  • Goral, M., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. Molecules. Available from: [Link]

  • Al-Jibouri, M. N. A. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available from: [Link]

  • Goral, M., et al. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. Molecules. Available from: [Link]

  • Preston, P. N. (1980). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. Available from: [Link]

  • Ding, B. T. (2023). Synthesis And Properties Of Coordination Polymers Constructed By Carboxylic Acid And Nitrogen-containing Heterocyclic Ligands. Globe Thesis. Available from: [Link]

  • Le, T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PubMed Central. Available from: [Link]

  • Li, X., et al. (2022). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. Organic Letters. Available from: [Link]

  • Zhang, Y., et al. (2023). Synthesis and Photocatalytic Properties of Four Coordination Compounds Constructed from Two Benzimidazole-Based Asymmetric Polyazocyclic Ligands. Molecules. Available from: [Link]

  • ResearchGate. (2019). Coordination modes of carboxylic ligand in compounds 1 (a, b), and 2 (c). ResearchGate. Available from: [Link]

  • Goral, M., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. PubMed. Available from: [Link]

Sources

A Comparative Guide to the Therapeutic Potential of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad pharmacological activities.[1][2] Its fusion of a benzene ring with an imidazole ring provides a unique framework that can interact with a multitude of biological targets through hydrogen bonding, π–π stacking, and metal ion coordination.[2] The addition of a benzoic acid moiety at the 1-position of the 2-methylbenzimidazole core, creating the 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid scaffold, offers a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the therapeutic potential of various analogs derived from this core structure, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights.

Anticancer Activity: Targeting Key Pathways in Malignancy

The quest for novel anticancer agents has led to the extensive exploration of benzimidazole derivatives.[3] Analogs of this compound have emerged as promising candidates, demonstrating potent activity against various cancer cell lines through diverse mechanisms of action, including kinase inhibition and induction of apoptosis.

Multi-Kinase Inhibitors: A Strategy Against Tumor Heterogeneity

One of the key strategies in modern cancer therapy is the development of multi-kinase inhibitors that can simultaneously target several signaling pathways crucial for tumor growth and survival. A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide hybrids, derived from a similar benzimidazole-benzoic acid core, have shown significant potential in this area.[4]

These compounds were synthesized through a multi-step process, as illustrated in the workflow below:

Synthesis_Workflow cluster_0 Synthesis of Benzohydrazide Hybrids start Ethyl 4-aminobenzoate step1 Reaction with 2-(chloromethyl)-1H-benzo[d]imidazole start->step1 intermediate1 Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate step1->intermediate1 step2 Hydrazinolysis intermediate1->step2 intermediate2 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide step2->intermediate2 step3 Condensation with substituted benzaldehydes intermediate2->step3 final_product (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazides step3->final_product

Caption: Synthetic workflow for benzimidazole-benzohydrazide hybrids.

The cytotoxic effects of these compounds were evaluated against a panel of cancer cell lines, with several analogs exhibiting potent inhibitory activity. The half-maximal inhibitory concentration (IC50) values for the most active compounds are summarized in the table below.

CompoundSubstitutionHepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
6c 2-chloro10.2412.4815.7218.36
6h 2-fluoro8.9210.1513.4516.82
6i 3-fluoro7.829.8811.2314.55
6j 4-fluoro9.1511.3214.6817.91
Data sourced from Mirgany et al. (2023)[4]

Notably, compounds 6h and 6i emerged as the most potent inhibitors, demonstrating significant activity against key kinases such as EGFR, HER2, and CDK2.[4] The proposed mechanism of action involves the induction of cell cycle arrest and apoptosis, accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4]

Overcoming Drug Resistance in Chronic Myeloid Leukemia

Imatinib resistance is a significant clinical challenge in the treatment of chronic myeloid leukemia (CML).[5] Novel 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have shown promise in overcoming this resistance. These compounds have been shown to induce apoptosis and reduce the activity of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance.[5]

The proposed signaling pathway for overcoming imatinib resistance is depicted below:

CML_Resistance_Pathway cluster_1 Mechanism of Action in Imatinib-Resistant CML drug Benzimidazole Derivative pgp P-glycoprotein (P-gp) drug->pgp Inhibition bcr_abl BCR-ABL drug->bcr_abl Inhibition apoptosis Apoptosis drug->apoptosis bcr_abl->apoptosis Inhibition caspase Caspase-3/7 Activation apoptosis->caspase pro_apoptotic BAX, BIM, BAD Upregulation caspase->pro_apoptotic

Caption: Signaling pathway for overcoming imatinib resistance.

Experimental data demonstrated that these derivatives triggered cytotoxicity and caspase-3/7 activation in both imatinib-sensitive (K562S) and imatinib-resistant (K562R) CML cells.[5]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial activity.[6] Analogs of this compound, particularly those incorporating a hydrazone moiety, have demonstrated significant potential.

A study on novel benzimidazole derivatives bearing a hydrazone moiety revealed their effectiveness against various Gram-negative bacterial strains.[7] The general structure of these compounds involves the condensation of a benzimidazole hydrazide with different aromatic aldehydes.

The antibacterial activity of these compounds was evaluated by determining their minimum inhibitory concentration (MIC). The results for representative compounds are presented below.

CompoundBacterial StrainMIC (µg/mL)
Hydrazone Analog 1 Proteus vulgaris62.5
Hydrazone Analog 2 Staphylococcus typhimurium125
Hydrazone Analog 3 Klebsiella pneumoniae125
Hydrazone Analog 4 Pseudomonas aeruginosa250
Data sourced from a study on benzimidazole derivatives bearing a hydrazone moiety.[7]

The structure-activity relationship (SAR) studies indicated that the nature of the substituent on the aromatic aldehyde plays a crucial role in determining the antibacterial potency.[7]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).[8] A series of 2-substituted benzimidazole derivatives, including those with a benzoic acid moiety, were synthesized and evaluated for their anti-inflammatory potential.[9]

The anti-inflammatory activity was assessed using an in vitro oxidative burst assay and an in vivo carrageenan-induced paw edema model.[9] Several compounds demonstrated IC50 values lower than the standard drug ibuprofen in the in vitro assay.[9] Molecular docking studies suggested that these compounds exhibit significant binding affinity with COX enzymes.[9]

The experimental workflow for evaluating anti-inflammatory activity is as follows:

Anti-inflammatory_Workflow cluster_2 Evaluation of Anti-inflammatory Activity synthesis Synthesis of Benzimidazole Analogs in_vitro In Vitro Oxidative Burst Assay synthesis->in_vitro in_vivo In Vivo Carrageenan-Induced Paw Edema synthesis->in_vivo sar Structure-Activity Relationship Analysis in_vitro->sar in_vivo->sar docking Molecular Docking (COX enzymes) docking->sar

Caption: Workflow for anti-inflammatory activity evaluation.

Conclusion and Future Perspectives

The analogs of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The studies highlighted in this guide demonstrate their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships.

Future research should focus on the synthesis and evaluation of a wider range of analogs with diverse substitutions on both the benzimidazole and benzoic acid rings. In-depth mechanistic studies, including the identification of specific molecular targets and the elucidation of signaling pathways, will be crucial for the rational design of more potent and selective compounds. Furthermore, preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into effective therapies for a range of human diseases.

References

  • PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (2025). ResearchGate. [Link]

  • Yadav, G., et al. (2018). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 6, 173. [Link]

  • Al-Ostoot, F. H., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Iranian Chemical Society, 20(6), 1435-1463. [Link]

  • Kaur, H., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Chemistry Central Journal, 13(1), 1-19. [Link]

  • Ayaz, F., et al. (2010). Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety. European Journal of Medicinal Chemistry, 45(9), 4049-4054. [Link]

  • Mirgany, T. O., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5489. [Link]

  • Bano, S., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an In vitro, in vivo and in silico approach. Results in Chemistry, 7, 101416. [Link]

  • Öz, M., et al. (2023). 1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. Chemical Biology & Drug Design, 102(6), 1521-1533. [Link]

  • El-Sayed, M. A. A., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity, 28(4), 1821-1849. [Link]

  • GlaxoSmithKline LLC. (2012). Benzimidazole derivatives as pi3 kinase inhibitors.
  • Mirgany, T. O., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Oudce, 28(14), 5489. [Link]

  • Ivanova, Y. B., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 28(12), 4758. [Link]

  • Lee, Y. T., Tan, Y. J., & Oon, C. E. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Acta Pharmaceutica Sinica B, 13(2), 478-497. [Link]

  • El-Adl, K., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry, 247, 115040. [Link]

  • Sanna, M., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(21), 7244. [Link]

  • Veerasamy, R., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 842777. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety of our practices. The handling of novel chemical entities demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling of 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid, a compound featuring both a benzimidazole core and a carboxylic acid moiety. The following protocols are designed to be a self-validating system, ensuring both your safety and the integrity of your research.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a critical analysis of its structural components—a benzimidazole ring and a carboxylic acid group—provides a solid foundation for a comprehensive risk assessment. Carboxylic acids are known to be potentially corrosive and flammable.[1] Benzimidazole derivatives warrant careful handling, with similar compounds noted to cause skin, eye, and respiratory irritation.[2][3] Therefore, a robust personal protective equipment (PPE) strategy is paramount.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling this compound. The causality behind each selection is rooted in mitigating the anticipated hazards of skin and eye contact, inhalation of airborne particulates, and accidental ingestion.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields (ANSI Z87.1 compliant). A face shield is mandatory when there is a significant risk of splashing or dust generation.[3][4]Protects against splashes of solutions and airborne powder, which can cause serious eye irritation or damage.[3][5][6][7]
Skin Protection Chemical-resistant gloves (nitrile or butyl rubber).[2][4] A fully buttoned, chemical-resistant lab coat. Fully enclosed shoes made of a chemical-resistant material.[3]Nitrile gloves offer good resistance to a range of chemicals.[4] A lab coat and enclosed shoes prevent skin contact with the compound.[3]
Respiratory Protection All handling of the solid compound should occur within a certified chemical fume hood to prevent the formation and inhalation of dust.[2][3] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for low-level dust or a full-face respirator with appropriate cartridges for higher exposures) is required.[3][4]Minimizes the risk of respiratory irritation from inhaling fine particles of the compound.[3]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[2][3]

  • Fume Hood Verification: Before commencing work, ensure the chemical fume hood is functioning correctly and the certification is up to date.

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance.[8]

Handling the Solid Compound
  • Weighing: When weighing the solid, use a spatula for transfers and avoid any actions that could generate dust, such as pouring from a height.[3]

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.[3]

Post-Handling Procedures
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment after use.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[3]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10]

Below is a visual representation of the safe handling workflow.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Confirm Emergency Equipment Accessibility prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh Solid Compound in Fume Hood prep3->handling1 handling2 Prepare Solution by Adding Solid to Solvent handling1->handling2 post1 Decontaminate Work Area and Equipment handling2->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical and legally mandated component of the chemical lifecycle.[11][12]

  • Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[3][8]

  • Chemical Waste: Unused or waste quantities of the compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[2][12] This may involve dissolving the compound in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not empty into drains.[2]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing, the container labels should be defaced before disposal as regular trash.[13]

The following diagram illustrates the decision-making process for waste disposal.

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal start Waste Generated solid_waste Contaminated PPE, Weigh Boats, etc. start->solid_waste liquid_waste Unused Compound, Solutions, Rinsate start->liquid_waste solid_container Hazardous Waste Container solid_waste->solid_container disposal_incineration Chemical Incineration solid_container->disposal_incineration liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container empty_container Triple-Rinsed Empty Container liquid_waste->empty_container generates liquid_container->disposal_incineration disposal_landfill Sanitary Landfill (for triple-rinsed containers) empty_container->disposal_landfill

Caption: Waste Disposal Decision Tree.

By implementing these protocols, you are not only ensuring your personal safety but also upholding the rigorous standards of scientific integrity and environmental responsibility.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. [Link]

  • What PPE Should You Wear When Handling Acid 2025? - LeelineWork. [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science Publishers. [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. [Link]

  • A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]

  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. [Link]

  • Imidazole - Washington State University. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Benzoic acid - Safety data sheet - Möller Chemie. [Link]

  • Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.